molecular formula C9H10O B1436217 Propiophenone-D10 CAS No. 288400-96-4

Propiophenone-D10

Cat. No.: B1436217
CAS No.: 288400-96-4
M. Wt: 144.24 g/mol
InChI Key: KRIOVPPHQSLHCZ-CFTAVCBPSA-N
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Description

Propiophenone-D10 is a useful research compound. Its molecular formula is C9H10O and its molecular weight is 144.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Propiophenone-D10 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propiophenone-D10 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,3,3,3-pentadeuterio-1-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3/i1D3,2D2,3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIOVPPHQSLHCZ-CFTAVCBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C([2H])([2H])C([2H])([2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Propiophenone-D10 (CAS 288400-96-4)

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile, Synthesis Logic, and Analytical Applications

Executive Summary

Propiophenone-D10 (CAS 288400-96-4) is the fully deuterated isotopologue of propiophenone, a key aryl ketone intermediate in the synthesis of pharmaceuticals (e.g., ephedrines, cathinones) and a breakdown product in forensic toxicology.[1][2] With a mass shift of +10 Da relative to the unlabeled parent, Propiophenone-D10 serves as the gold-standard Internal Standard (IS) for quantitative mass spectrometry (GC-MS and LC-MS).

This guide details the physicochemical properties, isotopic stability considerations, and validated experimental protocols for utilizing Propiophenone-D10. It specifically addresses the critical challenge of deuterium exchange at the


-carbon , providing actionable storage and handling strategies to maintain isotopic integrity.

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

Propiophenone-D10 is characterized by the substitution of all ten hydrogen atoms with deuterium (


H), resulting in a stable isotope-labeled analog.
Table 1: Physicochemical Specifications
PropertySpecification
Chemical Name Propiophenone-D10 (Perdeuteropropiophenone)
CAS Number 288400-96-4
Molecular Formula

Molecular Weight 144.24 g/mol (Calculated)
Unlabeled Parent MW 134.18 g/mol
Mass Shift +10.06 Da
Appearance Colorless to pale yellow liquid
Boiling Point ~218°C (760 mmHg)
Solubility Soluble in Methanol, Acetonitrile, Ethyl Acetate; Insoluble in Water
Isotopic Purity Typically

98 atom % D
SMILES (Isomeric) [2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C([2H])([2H])C([2H])([2H])[2H])[2H])[2H]

Isotopic Enrichment & Stability: The -Carbon Challenge

Deuterium Distribution

The "D10" designation implies labeling at three distinct chemical environments:

  • Aromatic Ring (

    
    ):  Five deuterium atoms on the phenyl ring. These are chemically inert and stable against exchange under standard conditions.
    
  • 
    -Methyl Group (
    
    
    
    ):
    Three deuterium atoms at the terminal methyl position. Highly stable.
  • 
    -Methylene Group (
    
    
    
    ):
    Two deuterium atoms adjacent to the carbonyl group. (Critical Control Point)
Keto-Enol Tautomerism and Back-Exchange

Expert Insight: While the aromatic and


-methyl deuteriums are locked, the 

-deuteriums are acidic due to the adjacent carbonyl. In the presence of protic solvents (water, alcohols) and a catalyst (acid or base), the ketone undergoes keto-enol tautomerism. This process allows the rapid exchange of D for H from the solvent, potentially degrading the standard from D10 to D9 or D8.

Protocol Requirement:

  • Storage Solvent: Store stock solutions in aprotic solvents such as Acetonitrile (ACN) or Dichloromethane (DCM). Avoid Methanol or Water for long-term storage.

  • pH Control: Ensure buffers used in LC-MS are pH-controlled. Extreme pH accelerates the enolization rate.

Analytical Application: The Internal Standard Principle

In quantitative analysis, Propiophenone-D10 is used to correct for variability in extraction efficiency, injection volume, and ionization suppression (matrix effects).

Mechanism of Action

Because Propiophenone-D10 shares virtually identical physicochemical properties (polarity, pKa) with the analyte, it co-elutes (or elutes very closely) in chromatography. Consequently, it experiences the exact same matrix environment at the electrospray source (LC-MS) or electron impact source (GC-MS).

Mass Spectrometry Fragmentation (GC-MS EI)

Understanding the fragmentation is vital for selecting the correct Quantifier Ion.

  • Parent (Propiophenone):

    • Molecular Ion (

      
      ):  m/z 134[3]
      
    • Base Peak (Primary Fragment): m/z 105 (Benzoyl ion,

      
      ). Formed by 
      
      
      
      -cleavage losing the ethyl group.
  • IS (Propiophenone-D10):

    • Molecular Ion (

      
      ):  m/z 144
      
    • Base Peak (Primary Fragment): m/z 110 (Benzoyl-d5 ion,

      
      ). Formed by 
      
      
      
      -cleavage losing the ethyl-d5 group.

Note: The mass shift of the base peak is +5 Da (105


 110), not +10 Da, because the ethyl-d5 chain (mass 34) is lost during fragmentation. This is a critical distinction for SIM (Selected Ion Monitoring) method setup.

Fragmentation M_D10 Propiophenone-D10 (Molecular Ion m/z 144) Benzoyl_D5 Benzoyl-d5 Cation (Base Peak m/z 110) M_D10->Benzoyl_D5 Alpha-Cleavage (- Ethyl-d5) Ethyl_D5 Ethyl-d5 Radical (Neutral Loss -34 Da) Phenyl_D5 Phenyl-d5 Cation (m/z 82) Benzoyl_D5->Phenyl_D5 Inductive Cleavage (- CO) CO CO (Neutral Loss -28 Da)

Figure 1: Electron Impact (EI) fragmentation pathway of Propiophenone-D10 showing the formation of the critical m/z 110 quantifier ion.

Experimental Protocol: Quantitative Workflow

Reagents & Equipment
  • Analytes: Propiophenone (Target), Propiophenone-D10 (IS).

  • Solvents: LC-MS grade Acetonitrile, Methanol, Formic Acid.

  • Instrument: GC-MS (EI source) or LC-MS/MS (ESI positive).

Stock Solution Preparation
  • Weighing: Accurately weigh 10 mg of Propiophenone-D10 into a 10 mL volumetric flask.

  • Dissolution: Dissolve in Acetonitrile (to prevent D/H exchange).

  • Concentration: Resulting stock is 1.0 mg/mL.

  • Storage: Aliquot into amber glass vials with PTFE-lined caps. Store at -20°C.

Sample Preparation (Liquid-Liquid Extraction)
  • Spiking: Add 10

    
    L of Propiophenone-D10 working solution (e.g., 10 
    
    
    
    g/mL) to 100
    
    
    L of biological sample (plasma/urine).
  • Equilibration: Vortex and let stand for 5 mins to allow IS to equilibrate with the matrix.

  • Extraction: Add 500

    
    L Ethyl Acetate. Vortex vigorously for 1 min.
    
  • Separation: Centrifuge at 10,000 x g for 5 mins.

  • Reconstitution: Evaporate the supernatant under nitrogen. Reconstitute in 100

    
    L Mobile Phase.
    
GC-MS Method Parameters (SIM Mode)
ParameterSetting
Inlet Temp 250°C
Column DB-5ms or equivalent (30m x 0.25mm)
Carrier Gas Helium, 1.0 mL/min
Ion Source EI, 70 eV, 230°C
SIM Ions (Target) m/z 105 (Quant), 77 (Qual), 134 (Qual)
SIM Ions (IS) m/z 110 (Quant) , 82 (Qual), 144 (Qual)

Synthesis Logic & Quality Assurance

To ensure high isotopic purity (>98%), Propiophenone-D10 is typically synthesized via Friedel-Crafts Acylation using fully deuterated precursors. This route prevents the scrambling often seen in H/D exchange methods.

Synthesis Benzene Benzene-d6 (C6D6) Intermediate Acylium Ion Complex Benzene->Intermediate Propionyl Propionyl Chloride-d5 (C2D5COCl) Propionyl->Intermediate Catalyst AlCl3 (Lewis Acid) Catalyst->Intermediate Product Propiophenone-D10 (>98% Isotopic Purity) Intermediate->Product - DCl

Figure 2: Synthesis pathway utilizing deuterated precursors to guarantee isotopic fidelity.

Handling, Safety & Storage

  • Safety Profile: Propiophenone derivatives are irritants. Wear nitrile gloves and safety glasses. Work in a fume hood.

  • Flammability: Flash point is approx. 99°C, but organic solvents used in prep (ACN, MeOH) are highly flammable.

  • Storage:

    • Temperature: 2-8°C for neat standard; -20°C for solutions.

    • Light: Protect from light to prevent photo-degradation.

    • Container: Amber glass with PTFE-lined caps (avoid plastic which can leach phthalates).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 102601018, Propiophenone-D10. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra. University Science Books.

Sources

Propiophenone-D10: A Technical Guide for Researchers in Drug Development and Analytical Sciences

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of Propiophenone-D10, a deuterated analog of propiophenone, designed for researchers, scientists, and drug development professionals. Its primary application lies in serving as a robust internal standard for quantitative mass spectrometry-based assays. This document will delve into its chemical properties, the scientific rationale for its use, and a detailed, field-proven protocol for its implementation in a typical bioanalytical workflow.

The Critical Role of Isotopically Labeled Internal Standards in Quantitative Analysis

In the landscape of drug development and clinical toxicology, the accurate quantification of analytes in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a gold standard for such analyses due to its high sensitivity and selectivity.[1] However, the accuracy and precision of LC-MS can be compromised by several factors, including variations in sample preparation, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.

To mitigate these variables, a stable isotope-labeled (SIL) internal standard is often employed.[2] A SIL internal standard is a form of the analyte of interest where one or more atoms have been replaced with a heavier stable isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). Propiophenone-D10 is one such SIL internal standard. The fundamental principle behind its use is that the SIL standard will co-elute with the unlabeled analyte and experience identical effects from the matrix and instrument, but it will be distinguishable by its higher mass in the mass spectrometer. This allows for reliable normalization of the analyte's signal, leading to more accurate and reproducible quantification.

Propiophenone-D10: Chemical Structure and Physicochemical Properties

Propiophenone-D10 is a synthetic derivative of propiophenone in which all ten hydrogen atoms have been replaced with deuterium. This high degree of deuteration provides a significant mass shift from the unlabeled compound, which is advantageous in mass spectrometry to avoid isotopic overlap.

Chemical Structure:

The IUPAC name for Propiophenone-D10 is 2,2,3,3,3-pentadeuterio-1-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one. Its structure consists of a deuterated phenyl ring attached to a deuterated propyl ketone group.

G cluster_0 Propiophenone-D10 C1 D C2 D C3 D C4 D C5 D C6 C C6->C3 D C6->C4 D C6->C5 D C7 C C6->C7 C13 D C6->C13 D C14 D C6->C14 D C7->C1 D C7->C2 D C8 C C7->C8 C9 O C8->C9 C10 D C8->C10 D C11 D C8->C11 D C12 D C8->C12 D

Chemical structure of Propiophenone-D10.

Physicochemical Properties:

The key physicochemical properties of Propiophenone-D10 are summarized in the table below. The primary difference from its non-deuterated counterpart is its molecular weight.

PropertyValue
Molecular Formula C₉D₁₀O
Molecular Weight 144.24 g/mol
CAS Number 288400-96-4
Appearance Typically a colorless liquid
Isotopic Purity ≥98%

The Advantage of High Deuteration (D10)

The choice of a D10 isotopologue over less deuterated versions (e.g., D5) offers a distinct advantage in quantitative mass spectrometry. A higher degree of deuteration results in a larger mass difference between the internal standard and the analyte. This is crucial for minimizing "isotopic crosstalk," where the isotopic envelope of the analyte can overlap with the signal of the internal standard, especially at high analyte concentrations. This separation ensures a cleaner signal for the internal standard, leading to more accurate and reliable quantification across a wide dynamic range. Furthermore, a high level of isotopic enrichment (ideally ≥98%) is critical to ensure that the contribution of the unlabeled species within the internal standard is negligible.

Exemplary Experimental Protocol: Quantification of a Propiophenone Analog in Urine using Propiophenone-D10

This section outlines a detailed, step-by-step methodology for the use of Propiophenone-D10 as an internal standard for the quantification of a hypothetical propiophenone-like analyte in human urine. This protocol is representative of a typical workflow in a forensic or clinical toxicology laboratory.

4.1. Materials and Reagents

  • Analytes: Propiophenone (or a structural analog) and Propiophenone-D10 (as internal standard).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade).

  • Biological Matrix: Human urine (drug-free).

  • Equipment: Analytical balance, vortex mixer, centrifuge, autosampler vials, LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).

4.2. Preparation of Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and Propiophenone-D10 in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the analyte stock solution with a 50:50 mixture of methanol and water to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL): Dilute the Propiophenone-D10 stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL.

4.3. Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing proteins from biological samples prior to LC-MS/MS analysis.[3]

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of urine sample (calibrator, quality control, or unknown).

  • Spiking with Internal Standard: Add 20 µL of the 100 ng/mL Propiophenone-D10 working solution to each tube.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

G start Start: Urine Sample aliquot 1. Aliquot 100 µL of Urine start->aliquot add_is 2. Add 20 µL of Propiophenone-D10 (100 ng/mL) aliquot->add_is add_acn 3. Add 300 µL of Ice-Cold Acetonitrile add_is->add_acn vortex 4. Vortex for 1 minute add_acn->vortex centrifuge 5. Centrifuge at 14,000 rpm for 10 min vortex->centrifuge transfer 6. Transfer Supernatant to Autosampler Vial centrifuge->transfer end_node Ready for LC-MS/MS Analysis transfer->end_node

Workflow for sample preparation using protein precipitation.

4.4. LC-MS/MS Conditions

  • LC System: A standard UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: The Multiple Reaction Monitoring (MRM) transitions for the analyte and internal standard would need to be optimized. For Propiophenone, the precursor ion is m/z 135.1, with a common product ion being m/z 105.1 (loss of ethylene). For Propiophenone-D10, the precursor ion would be m/z 145.2, and the product ion would be m/z 110.2.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Propiophenone (Analyte)135.1105.1
Propiophenone-D10 (IS) 145.2 110.2

4.5. Data Analysis and Quantification

The concentration of the analyte in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve generated from the standard samples.

Safety and Handling

Propiophenone-D10 should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. While a specific safety data sheet (SDS) for Propiophenone-D10 may not be readily available, the SDS for Propiophenone and its deuterated analogs indicate that it may cause skin and eye irritation.[4] Avoid inhalation of vapors and ingestion. Store in a cool, dry place away from ignition sources.

Conclusion

Propiophenone-D10 is a valuable tool for researchers requiring accurate and precise quantification of propiophenone and its analogs in complex biological matrices. Its high degree of deuteration provides a significant mass difference, minimizing isotopic interference and enhancing the reliability of LC-MS/MS assays. The experimental protocol outlined in this guide provides a robust framework for the successful implementation of Propiophenone-D10 as an internal standard in a bioanalytical setting. As with any analytical method, proper validation is essential to ensure the data generated is of the highest quality and suitable for its intended purpose.

References

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Lahaie, M., et al. (2009). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. Rapid Communications in Mass Spectrometry, 23(15), 2347-2354.
  • Zhang, Y., et al. (2021). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. Journal of Analytical Toxicology, 45(8), 889-900.
  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • C/D/N Isotopes Inc. (2015). Propiophenone-2',3',4',5',6'-d5 Safety Data Sheet.
  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology.
  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]

  • Concert Pharmaceuticals. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Retrieved from [Link]

  • Zhang, Y. V. (2024). Quantitative LC-MS/MS Analysis of Amphetamines and Cocaine in Human Urine. In Methods in Molecular Biology (Vol. 2731, pp. 15–24). Springer.

Sources

2,2,3,3,3-pentadeuterio-1-(pentadeuteriophenyl)propan-1-one

Technical Guide: 2,2,3,3,3-Pentadeuterio-1-(pentadeuteriophenyl)propan-1-one (Propiophenone- )[1]

Executive Summary

This technical guide provides a comprehensive analysis of Propiophenone-


Kinetic Isotope Effect (KIE)Internal Standard (IS)

By replacing all ten hydrogen atoms with deuterium (

Chemical Identity & Physical Properties[1][2][3][4][5][6]

Propiophenone-

Nomenclature & Structure[1]
  • IUPAC Name: 2,2,3,3,3-pentadeuterio-1-(1,2,3,4,5-pentadeuteriophenyl)propan-1-one

  • Common Name: Propiophenone-

    
    , Perdeuterated Propiophenone
    
  • Chemical Formula:

    
    [1]
    
Physicochemical Data Table[7]
PropertyValueNotes
CAS Number 288400-96-4 Specific to the

isotopologue.[1][2][3]
Unlabeled CAS 93-55-0For reference.[4][5][6][7]
Molecular Weight 144.24 g/mol +10.06 Da shift from unlabeled (134.18).
Appearance Colorless LiquidSolidifies near room temperature.[8]
Melting Point 17–21 °CIsotopic substitution has negligible effect on phase transitions.
Boiling Point ~218 °CAt 760 mmHg.[5]
Density ~1.10 g/mLHigher than unlabeled (1.009 g/mL) due to mass of D.
Solubility Organic SolventsMiscible in DCM, MeOH, Acetone; Insoluble in water.

Synthesis & Purification Protocol

The synthesis of Propiophenone-

Friedel-Crafts Acylation
Reaction Logic

The reaction couples Benzene-


Propionyl Chloride-


  • Why Friedel-Crafts? It preserves the aromatic deuterium labels which would be lost in alternative routes (e.g., Grignard reactions involving protonation steps).

  • Solvent Choice: Carbon Disulfide (

    
    ) is the traditional solvent, but Nitrobenzene  or neat Benzene-
    
    
    (if cost permits) are safer alternatives.
Synthesis Workflow Visualization

SynthesisPathBenzeneBenzene-d6(C6D6)ComplexAcylium Ion Complex[Intermediate]Benzene->ComplexPropionylPropionyl Chloride-d5(C2D5COCl)Propionyl->ComplexAlCl3AlCl3 Catalyst(Anhydrous)AlCl3->ComplexCatalysisQuenchAcidic Quench(D2O/DCl)Complex->QuenchHydrolysisProductPropiophenone-d10(C9D10O)Quench->ProductPurification

Figure 1: Friedel-Crafts acylation pathway for Propiophenone-

Step-by-Step Protocol

Materials:

  • Benzene-

    
     (CAS 1076-43-3)
    
  • Propionyl Chloride-

    
     (CAS 35645-54-6)
    
  • Aluminum Chloride (Anhydrous, Powder)

  • Dichloromethane (DCM) or Carbon Disulfide (

    
    )
    

Procedure:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and dropping funnel. Maintain an inert atmosphere (

    
     or Ar).
    
  • Catalyst Suspension: Suspend 1.1 equivalents of anhydrous

    
     in dry DCM (or 
    
    
    ). Cool to 0°C in an ice bath.
  • Acylation: Mix 1.0 equivalent of Propionyl Chloride-

    
     with 1.0 equivalent of Benzene-
    
    
    . Add this mixture dropwise to the
    
    
    suspension over 30 minutes.
    • Note: Evolution of HCl gas (or DCl if exchange occurs) indicates reaction progress. Trap gas in a dilute NaOH scrubber.

  • Reflux: After addition, warm to room temperature and reflux for 2 hours to ensure completion.

  • Quenching: Pour the reaction mixture onto crushed ice/HCl.

    • Critical: Use

      
       if strictly preventing any back-exchange at the 
      
      
      -carbon, although the C-H acidity of ketones usually requires basic conditions for exchange. For highest purity, maintain isotopic consistency.
  • Extraction: Extract the organic layer, wash with water, saturated

    
    , and brine. Dry over anhydrous 
    
    
    .
  • Purification: Remove solvent via rotary evaporation. Distill the residue under reduced pressure (approx. 105°C at 15 mmHg) to obtain pure Propiophenone-

    
    .
    

Analytical Characterization

Validating the identity and isotopic purity is crucial before use in metabolic assays.

Nuclear Magnetic Resonance (NMR)
  • 
    -NMR:  Ideally "silent." A pure sample will show no peaks. Small peaks indicate residual protons (isotopic impurity).
    
  • 
    -NMR (Deuterium NMR): 
    
    • Aromatic Region:

      
       7.4–8.0 ppm (Multiplet, 5D).
      
    • 
      -Methylene: 
      
      
      2.9 ppm (Quartet, 2D).
    • 
      -Methyl: 
      
      
      1.2 ppm (Triplet, 3D).
  • 
    -NMR:  Carbon signals will appear as multiplets due to C-D coupling (
    
    
    ).
Mass Spectrometry (GC-MS / LC-MS)
  • Molecular Ion (

    
    ):  144 m/z.
    
  • Fragmentation Pattern:

    • Benzoyl Ion (

      
      ):  110 m/z (Analogous to 105 m/z in unlabeled).
      
    • Phenyl Ion (

      
      ):  82 m/z (Analogous to 77 m/z in unlabeled).
      
  • Purity Check: Ensure the M-1 (143 m/z) and M-2 peaks are <1% to confirm high deuteration levels.

Applications in Drug Development[6][11]

Metabolic Stability & Kinetic Isotope Effect (KIE)

Propiophenone is a substrate for Cytochrome P450 (CYP) enzymes (hydroxylation) and Carbonyl Reductases (reduction to alcohol).

  • Primary KIE: Replacing H with D at the site of metabolism (e.g., the

    
    -carbon or aromatic ring) significantly slows down the reaction rate (
    
    
    ).
  • Metabolic Switching: If the primary metabolic site is deuterated, the enzyme may be forced to attack a different, more stable position. This is used to identify secondary metabolites.

Metabolic Fate Diagram

Metabolismcluster_CYPOxidative Pathway (CYP450)cluster_REDReductive PathwayParentPropiophenone-d10(Substrate)HydroxylHydroxy-Propiophenone(Ring/Chain Oxidation)Parent->HydroxylCYP Hydroxylation(Slowed by C-D Bond)Alcohol1-Phenylpropan-1-ol-d10(Chiral Alcohol)Parent->AlcoholCarbonyl Reductase(No Primary KIE)NoteNote: Deuteration at the alpha-carbonsuppresses enolization and oxidation.Parent->Note

Figure 2: Metabolic divergence of Propiophenone-

Internal Standard (IS) Usage

In LC-MS/MS assays, Propiophenone-

  • Co-elution: It co-elutes with the analyte (same hydrophobicity).

  • Matrix Effects: It experiences the exact same ion suppression/enhancement as the analyte.

  • Mass Resolution: The +10 Da shift prevents "cross-talk" between the analyte and IS channels.

Handling & Stability

  • Storage: Store at 2–8°C in a tightly sealed container.

  • Hygroscopicity: Non-hygroscopic, but avoid moisture to prevent potential H/D exchange if trace acid/base catalysts are present.

  • Safety: Irritant.[2] Causes skin and eye irritation. Use standard PPE (gloves, goggles, fume hood).

  • 
    -NMR for proton ingress.
    

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 102601018, Propiophenone-d10. Retrieved from [Link][1]

  • Guengerich, F. P. (2017).Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. In Methods in Enzymology. Academic Press.
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

Comparative Physicochemical Profiling: Propiophenone vs. Propiophenone-D10

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Bioanalytical Applications

Executive Summary

In the high-stakes arena of drug development and pharmacokinetic (PK) profiling, the distinction between a native analyte and its stable isotope-labeled internal standard (SIL-IS) is not merely a matter of mass difference. It is a study in quantum mechanical subtlety. This guide provides a rigorous physicochemical comparison between Native Propiophenone (C9H10O) and its perdeuterated isotopologue, Propiophenone-D10 (C9D10O) .

For the senior scientist, understanding these differences is critical for two reasons:

  • Analytical Precision: To mitigate matrix effects and ionization suppression in LC-MS/MS.

  • Metabolic Stability: To exploit the Kinetic Isotope Effect (KIE) for extending half-life in deuterated drug design strategies.

Part 1: Molecular Architecture & Isotopic Substitution

Propiophenone-D10 represents a "heavy" variant where all ten hydrogen atoms—both aromatic and aliphatic—are replaced by deuterium (


H). This "silent substitution" fundamentally alters the vibrational modes and mass of the molecule without significantly disrupting its steric footprint.
Table 1: Comparative Molecular Specifications
FeatureNative PropiophenonePropiophenone-D10Delta / Note
Formula


Complete H

D exchange
Molar Mass 134.18 g/mol ~144.24 g/mol +10.06 Da
Exact Mass (Monoisotopic) 134.0732144.1360Crucial for HRMS windows
C-X Bond Length


D-bonds are shorter/stronger
Lipophilicity (LogP) ~2.10~2.08D-isotopologues are slightly less lipophilic
Boiling Point 218 °C~217 °CInverse isotope effect often lowers BP slightly
Part 2: Spectroscopic Divergence

The utility of Propiophenone-D10 as an internal standard relies on its ability to behave nearly identically to the native compound while remaining spectrally distinct.

1. Mass Spectrometry (MS) Fragmentation

In Triple Quadrupole (QqQ) systems, the fragmentation pattern shifts predictably. The stability of the C-D bond may slightly alter the ratio of fragments, but the cleavage sites remain consistent.

  • Native Pathway:

    • Precursor:

      
       134
      
    • Primary Fragment (Benzoyl cation):

      
       105 (
      
      
      
      ) — Loss of Ethyl
    • Secondary Fragment (Phenyl cation):

      
       77 (
      
      
      
      ) — Loss of CO
  • D10 Pathway:

    • Precursor:

      
       144
      
    • Primary Fragment (Benzoyl-D5 cation):

      
       110 (
      
      
      
      ) — Loss of Ethyl-D5
    • Secondary Fragment (Phenyl-D5 cation):

      
       82 (
      
      
      
      ) — Loss of CO

Critical Application Note: When setting MRM (Multiple Reaction Monitoring) transitions, ensure the collision energy (CE) is re-optimized for D10. The heavier C-D bonds absorb vibrational energy differently, often requiring slightly higher CE (1–2 eV) to achieve equivalent fragmentation efficiency.

2. Infrared Spectroscopy (IR) & Zero-Point Energy

The vibrational frequency of a bond is inversely proportional to the reduced mass (


) of the atoms. Since deuterium is twice the mass of protium, the stretching frequency drops significantly.
  • C-H Stretch (Native): ~3000–2850

    
    
    
  • C-D Stretch (D10): ~2250–2100

    
    
    

This shift into the "silent region" (2300–2000


), where few organic bonds absorb, allows for non-destructive monitoring of D10 in complex mixtures using IR or Raman spectroscopy.
Part 3: The Kinetic Isotope Effect (KIE) & Metabolic Stability

In drug development, propiophenone derivatives are often scaffolds for antidepressants (e.g., Bupropion).[1] Deuteration is used to slow metabolism via the Primary Kinetic Isotope Effect .

Mechanism of Stabilization

The Carbon-Deuterium bond has a lower zero-point energy (ZPE) than the Carbon-Hydrogen bond, making it chemically more stable.

  • Reaction: CYP450-mediated hydroxylation.

  • Impact: If the rate-limiting step involves C-H bond abstraction (e.g., at the

    
    -carbon of the ethyl chain), replacing H with D increases the activation energy (
    
    
    
    ).
  • Result:

    
     can range from 2 to 7. This significantly extends the half-life (
    
    
    
    ) of the molecule in vivo.
Visualization: Metabolic Pathways & D-Blocking

The following diagram illustrates where Propiophenone is vulnerable to metabolic attack and how D10 mitigates this.

MetabolicPathways cluster_legend Legend Prop Propiophenone (Native) CYP CYP450 Enzyme (Oxidation) Prop->CYP Binding Met1 1-Phenylpropan-1-ol (Reduction) Prop->Met1 Ketone Reductase (Fast) PropD10 Propiophenone-D10 (Perdeuterated) PropD10->CYP Binding PropD10->Met1 Secondary KIE (Minimal Effect) Met2 Alpha-Hydroxy Propiophenone CYP->Met2 C-H Abstraction (Rate Limiting) CYP->Met2 C-D Abstraction (BLOCKED / SLOWED) Met3 Ring Hydroxylation (p-Hydroxy) CYP->Met3 Aromatic Oxidation CYP->Met3 C-D Abstraction (BLOCKED / SLOWED) key1 Primary KIE: Significant metabolic slowing due to strong C-D bond

Caption: Comparative metabolic fate. Red arrows indicate pathways significantly inhibited by deuteration (Primary KIE).

Part 4: Chromatographic Behavior (The "Deuterium Effect")

A common misconception is that isotopologues co-elute perfectly. In high-efficiency Reverse Phase LC (RPLC), this is often false.

  • Phenomenon: Propiophenone-D10 typically elutes slightly earlier than Native Propiophenone.

  • Causality: The C-D bond is shorter (

    
    ) than the C-H bond (
    
    
    
    ). This reduces the molar volume and the polarizability of the molecule. Consequently, the van der Waals interactions with the C18 stationary phase are weaker for the deuterated analog.
  • Implication: In high-throughput gradients, this shift is negligible. However, in shallow gradients, the peaks may partially resolve.

    • Risk:[2] If the D10 peak shifts out of the ionization suppression zone (matrix effect) but the Native peak remains in it, quantification errors occur.

    • Solution: Use a retention window that encompasses both species widely.

Part 5: Experimental Protocol
Orthogonal Validation of Propiophenone-D10 as Internal Standard

This protocol ensures that D10 is performing correctly as a normalizer for extraction efficiency and ionization variability.

Objective: Verify that Propiophenone-D10 compensates for matrix effects in human plasma.

Reagents:

  • Native Propiophenone (1 mg/mL in MeOH)

  • Propiophenone-D10 (1 mg/mL in MeOH)

  • Blank Human Plasma (K2EDTA)

  • LC-MS Grade Acetonitrile & Water

Workflow Steps:

  • Stock Preparation:

    • Dilute Native Stock to create a calibration curve (1 – 1000 ng/mL).

    • Prepare a constant D10 Working Solution (e.g., 100 ng/mL).

  • Matrix Spiking (The Challenge):

    • Aliquot 50 µL of Blank Plasma into 96-well plate.

    • Spike with Native Propiophenone standards.

    • CRITICAL: Add D10 Working Solution to every well (including blanks).

  • Protein Precipitation (PPT):

    • Add 200 µL cold Acetonitrile (containing 0.1% Formic Acid).

    • Vortex 2 min @ 1500 RPM.

    • Centrifuge 10 min @ 4000 g.

  • LC-MS/MS Analysis:

    • Inject 5 µL supernatant.

    • Monitor Transitions:

      • Native:

        
        
        
      • D10:

        
        
        
  • Validation Calculation (IS Response Plot):

    • Plot the Area Counts of Propiophenone-D10 across all samples.

    • Pass Criteria: The %CV of the D10 area counts should be <15% across the entire run, regardless of the Native concentration. If D10 area drops significantly in high-concentration samples, check for "Crosstalk" or detector saturation.

Visualization: Analytical Workflow

AnalyticalWorkflow cluster_mix Matrix Integration cluster_ms Mass Spectrometry Start Sample Preparation Plasma Biological Matrix (Plasma/Serum) Start->Plasma Native Native Analyte (Variable Conc.) Extract Protein Precipitation (Acetonitrile + Vortex) Native->Extract IS Propiophenone-D10 (Fixed Conc.) IS->Extract Plasma->Native Plasma->IS Sep LC Separation (C18 Column) Extract->Sep Ion ESI Source (Ionization) Sep->Ion Q1 Q1 Filter (Select Parent Ions) Ion->Q1 134 & 144 m/z Q2 Collision Cell (Fragmentation) Q1->Q2 Q3 Q3 Filter (Select Daughter Ions) Q2->Q3 105 & 110 m/z Data Quantification Ratio: Area(Native) / Area(IS) Q3->Data

Caption: LC-MS/MS workflow utilizing Propiophenone-D10 to normalize extraction and ionization variability.

References
  • National Institute of Standards and Technology (NIST). Propiophenone: Gas Chromatography and Mass Spectrometry Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology. Available at: [Link]

  • Wang, S., & Cyronak, M. (2013). Deuterium Isotope Effects in Liquid Chromatography: Implications for Quantitative Analysis. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

Sources

Introduction: Propiophenone-D10 in the Research Landscape

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Propiophenone-D10 in Methanol and Acetonitrile

This guide provides a comprehensive technical overview of the solubility characteristics of Propiophenone-D10 in two common laboratory solvents: methanol and acetonitrile. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of solubility with practical, field-proven methodologies to ensure reliable and reproducible experimental outcomes.

Propiophenone-D10 is the deuterated analogue of propiophenone, an aryl ketone. In its non-deuterated form, propiophenone is utilized in organic synthesis and is found in some fragrances[1]. The deuterated version, Propiophenone-D10, serves as an invaluable internal standard in quantitative analytical methods, particularly in mass spectrometry-based assays such as Liquid Chromatography-Mass Spectrometry (LC-MS). The substitution of hydrogen atoms with deuterium provides a distinct mass shift without significantly altering the chemical properties, allowing for precise quantification of the non-deuterated analyte in complex matrices.

Understanding the solubility of Propiophenone-D10 is a critical first step in the development of robust analytical methods. The choice of solvent for stock solutions, calibration standards, and sample preparation can significantly impact the accuracy, precision, and overall success of an assay. This guide focuses on two prevalent solvents in analytical chemistry: methanol, a polar protic solvent, and acetonitrile, a polar aprotic solvent.

Core Principles: The "Why" Behind Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between solute and solvent molecules. The key to understanding the solubility of Propiophenone-D10 lies in its molecular structure and the corresponding properties of methanol and acetonitrile.

Propiophenone's Structure: The molecule consists of a nonpolar benzene ring and a more polar propyl ketone group. This dual nature means its solubility is influenced by both van der Waals forces (interacting with the nonpolar region) and dipole-dipole interactions (at the carbonyl group).

Solvent Characteristics:

  • Methanol (CH₃OH): A polar protic solvent, capable of hydrogen bonding. It is completely miscible with water and dissolves many polar and some nonpolar organic compounds[2][3][4].

  • Acetonitrile (CH₃CN): A polar aprotic solvent. It has a strong dipole moment but lacks a hydrogen atom bonded to an electronegative atom, so it cannot act as a hydrogen bond donor[5][6]. It is miscible with water and a wide range of organic solvents[7].

The solubility of Propiophenone-D10 is therefore a balance between the disruption of solvent-solvent interactions and the formation of new solute-solvent interactions.

The Impact of Deuteration on Solubility

A common question is whether the deuteration of a molecule significantly affects its solubility compared to its non-deuterated counterpart. For Propiophenone-D10, where all ten hydrogen atoms are replaced with deuterium, the increase in molecular weight is notable. However, the effect on intermolecular forces and, consequently, solubility is generally considered to be minimal for most practical laboratory applications. Deuterium and protium (¹H) have nearly identical electronegativity, and the bond polarity is not substantially changed. While subtle differences in vibrational energy and bond lengths exist, these typically do not lead to drastic changes in solubility in common organic solvents.

Therefore, for the purposes of preparing standard solutions for analytical assays, the solubility data for non-deuterated propiophenone serves as a highly reliable proxy for Propiophenone-D10.

Quantitative Solubility Data

While direct, experimentally determined solubility data for Propiophenone-D10 is not extensively published, a comprehensive dataset for its non-deuterated analogue, propiophenone, provides an excellent and authoritative baseline. The following table summarizes this data for methanol and acetonitrile.

Compound Solvent Solubility @ 25°C (g/L) Classification
PropiophenoneMethanol1479.27Very Soluble
PropiophenoneAcetonitrile3434.60Very Soluble

Data sourced from publicly available chemical databases and should be considered as a strong proxy for Propiophenone-D10.[8]

Expert Interpretation: The data clearly indicates that propiophenone is very soluble in both solvents. Notably, its solubility is significantly higher in acetonitrile than in methanol. This can be attributed to the favorable dipole-dipole interactions between the ketone group of propiophenone and the nitrile group of acetonitrile, without the energetic cost of disrupting the strong hydrogen-bonding network present in methanol.

Experimental Protocol: A Self-Validating Approach to Solubility Determination

For researchers who need to confirm solubility under their specific laboratory conditions (e.g., different temperatures or co-solvent systems), the following protocol provides a robust and self-validating methodology. This protocol is designed to establish a saturated solution and then quantify the dissolved solute.

Materials and Equipment
  • Propiophenone-D10

  • Anhydrous Methanol (HPLC grade or higher)

  • Anhydrous Acetonitrile (HPLC grade or higher)

  • Analytical balance (readable to 0.01 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Calibrated positive displacement pipettes

  • Syringe filters (0.2 µm, PTFE or other chemically resistant membrane)

  • High-Performance Liquid Chromatography with UV detector (HPLC-UV) system or a Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • Class A volumetric flasks

Step-by-Step Methodology
  • Preparation of Supersaturated Mixture:

    • To a series of 2 mL glass vials, add approximately 1 mL of the chosen solvent (methanol or acetonitrile).

    • Add an excess of Propiophenone-D10 to each vial until a visible amount of undissolved solid remains. The goal is to create a slurry.

    • Cap the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

    • Allow the mixtures to equilibrate for a minimum of 24 hours. This extended period ensures that the solution reaches a true thermodynamic equilibrium of saturation. The continuous agitation facilitates the dissolution process.

  • Phase Separation and Sample Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a positive displacement pipette. Avoid disturbing the undissolved solid.

    • Filter the supernatant through a 0.2 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any microscopic undissolved particles.

  • Gravimetric or Chromatographic Quantification:

    • Gravimetric Method (for lower volatility solvents):

      • Accurately weigh the vial containing the filtered saturated solution.

      • Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature.

      • Once the solvent is fully evaporated, reweigh the vial. The mass difference corresponds to the mass of dissolved Propiophenone-D10. The initial volume of the solution allows for the calculation of solubility in g/L.

    • Chromatographic Method (Recommended):

      • Prepare a series of calibration standards of Propiophenone-D10 in the same solvent at concentrations well below the expected solubility.

      • Accurately dilute a small, known volume of the filtered saturated solution with the same solvent to bring its concentration into the range of the calibration curve.

      • Analyze the calibration standards and the diluted sample by HPLC-UV or GC-MS.

      • Quantify the concentration of the diluted sample against the calibration curve and then back-calculate the original concentration of the saturated solution.

Workflow Visualization

The following diagram illustrates the experimental workflow for determining solubility.

G cluster_prep Preparation & Equilibration cluster_sampling Sampling cluster_quant Quantification A Add Excess Solute to Solvent B Equilibrate for 24h (Constant Temp & Agitation) A->B C Settle Undissolved Solid B->C D Filter Supernatant (0.2 µm Syringe Filter) C->D F Accurately Dilute Filtered Sample D->F E Prepare Calibration Standards G Analyze via HPLC/GC E->G F->G H Calculate Solubility G->H

Caption: Experimental workflow for solubility determination.

Practical Recommendations for the Laboratory

  • Stock Solution Preparation: Given the high solubility in both methanol and acetonitrile, preparing concentrated stock solutions (e.g., 1 mg/mL or 10 mg/mL) of Propiophenone-D10 is straightforward. It is recommended to use acetonitrile if the highest possible concentration is desired or if subsequent dilutions will be made in an aprotic mobile phase for LC-MS analysis.

  • Temperature Effects: Solubility is temperature-dependent. When preparing saturated solutions or working near the solubility limit, it is crucial to control the temperature. Solutions prepared at a higher temperature may precipitate if stored at a lower temperature.

  • Solvent Purity: Always use high-purity, anhydrous solvents. The presence of water can alter the solvent's polarity and affect the solubility of Propiophenone-D10.

Conclusion

Propiophenone-D10 exhibits excellent solubility in both methanol and acetonitrile, with significantly higher solubility observed in acetonitrile. This makes both solvents suitable for the preparation of stock and working standards for a wide range of analytical applications. The choice between the two will often depend on the specific requirements of the downstream analytical method, such as compatibility with the mobile phase in liquid chromatography. The provided experimental protocol offers a reliable framework for researchers needing to verify solubility under their unique experimental conditions, ensuring the integrity and accuracy of their quantitative data.

References

  • Scent.vn. Propiophenone (CAS 93-55-0): Odor profile, Properties, & IFRA compliance. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7148, 1-Phenyl-1-propanone. Available at: [Link]

  • ChemBK. Propiophenone. Available at: [Link]

  • Wikipedia. Propiophenone. Available at: [Link]

  • University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • The Good Scents Company. propiophenone, 93-55-0. Available at: [Link]

  • Thompson Rivers University. Solubility of Organic Compounds. Available at: [Link]

  • Alfa Chemistry. Deuterated Solvents for NMR. Available at: [Link]

  • Scribd. D10 Operation Manual English (L20013601). Available at: [Link]

  • Wikipedia. Acetonitrile. Available at: [Link]

  • El Camino College. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 887, Methanol. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 102601018, Propiophenone-D10. Available at: [Link]

  • Bio-Rad. D-10 Hemoglobin Testing System. Available at: [Link]

  • Wikipedia. Methanol. Available at: [Link]

  • Journal of Emerging Investigators. Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerization of ETFAA. Available at: [Link]

  • Methanol Institute. METHANOL TECHNICAL DATA SHEET. Available at: [Link]

  • Bio-Rad. D-10 Hemoglobin Testing System. Available at: [Link]

  • Cetiner Engineering. PHYSICAL PROPERTIES OF METHANOL. Available at: [Link]

  • ResearchGate. Table 2 Solubility of different ketones in the buffer medium and.... Available at: [Link]

  • Chemistry LibreTexts. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Available at: [Link]

  • Bio-Rad. D-10 Hemoglobin Testing System. Available at: [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. Acetonitrile. Available at: [Link]

  • Vedantu. Acetonitrile: Formula, Structure, Preparation & Uses Explained. Available at: [Link]

  • Nanyang Chemical. Methanol: Properties, Production, and Applications Guide. Available at: [Link]

  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

  • Organic Chemistry. Acetonitrile - Common Organic Chemistry. Available at: [Link]

  • Diversey. Suma® Bac D10. Available at: [Link]

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Precision Isotopologues: A Technical Guide to Stable Isotope Labeled Propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Propiophenone (1-phenylpropan-1-one) serves as a critical pharmacophore scaffold in the synthesis of amphetamine-class stimulants, antidepressants (e.g., Bupropion), and beta-blockers. The strategic incorporation of stable isotopes—Deuterium (


H) and Carbon-13 (

C)—into the propiophenone skeleton transforms this common precursor into a high-precision tool for mechanistic elucidation.

This guide details the synthesis, application, and analytical validation of labeled propiophenone. It focuses on two primary applications: quantifying Kinetic Isotope Effects (KIE) during chiral reduction and mapping metabolic soft spots in CYP2B6-mediated oxidation.

Part 1: The Isotopic Toolkit

Selecting the correct isotopologue is the first step in experimental design. The choice depends on whether the goal is mass spectrometric differentiation (internal standards) or probing bond-breaking events (mechanistic studies).

Table 1: Propiophenone Isotopologue Selection Matrix
IsotopologueLabel PositionMass Shift (+Da)Primary ApplicationMechanistic Utility
Propiophenone-d

Phenyl Ring (

)
+5Internal Standard (LC-MS/GC-MS)Inert to metabolic oxidation; ideal for quantification.
Propiophenone-

-d

Alpha-methylene (

)
+2Metabolic Stability (Deuterium Switch)Probes rate-limiting enolization or CYP-mediated hydroxylation.
Propiophenone-carbonyl-

C
Carbonyl Carbon (

)
+1NMR Elucidation / TracerTraces carbon fate without affecting reaction kinetics (KIE

1.0).
Propiophenone-d

Fully Deuterated+9Multi-pathway trackingMaximum mass resolution; eliminates interference in complex matrices.

Part 2: Strategic Synthesis

Protocol: Friedel-Crafts Acylation for Propiophenone-d

To synthesize ring-labeled propiophenone (Propiophenone-d


), we utilize a Friedel-Crafts acylation between Benzene-d

and Propionyl Chloride. This route is preferred over Grignard additions for ring labeling due to the lower cost of Benzene-d

compared to bromobenzene-d

.

Reagents:

  • Benzene-d

    
     (>99.5 atom % D)
    
  • Propionyl Chloride (Unlabeled)

  • Aluminum Chloride (AlCl

    
    , Anhydrous)
    
  • Dichloromethane (DCM, Anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Catalyst Suspension: Charge the flask with AlCl

    
     (1.1 eq) and anhydrous DCM (50 mL). Cool to 0°C in an ice bath.
    
  • Acylating Agent: Add Propionyl Chloride (1.0 eq) dropwise to the suspension. Stir for 15 minutes until the acylium ion complex forms (solution turns yellow/orange).

  • Substrate Addition: Add Benzene-d

    
     (1.2 eq) dropwise over 30 minutes. Maintain internal temperature <5°C to prevent poly-acylation.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 9:1).

  • Quench: Pour the reaction mixture slowly onto 100g of crushed ice/HCl mixture. Caution: Exothermic.

  • Workup: Extract the aqueous layer with DCM (3x). Wash combined organics with saturated NaHCO

    
     and Brine. Dry over MgSO
    
    
    
    .
  • Purification: Concentrate in vacuo and purify via vacuum distillation (bp ~218°C at atm, lower under vacuum) to yield Propiophenone-d

    
     as a clear oil.
    
Visualization: Synthetic Workflow

SynthesisWorkflow Precursors Precursors Benzene-d6 + Propionyl Cl Catalyst Activation AlCl3 / DCM (0°C) Precursors->Catalyst Mix Intermediate Intermediate Acylium Complex Catalyst->Intermediate Electrophilic Attack Quench Quench Ice / HCl Intermediate->Quench Hydrolysis Product Product Propiophenone-d5 Quench->Product Purification

Figure 1: Friedel-Crafts acylation workflow for the synthesis of ring-deuterated propiophenone.

Part 3: Mechanistic Deep Dive (Kinetic Isotope Effects)

Stable isotopes allow researchers to probe the transition state structure of carbonyl reductions. When reducing propiophenone to 1-phenyl-1-propanol (a chiral alcohol), the hybridization of the carbonyl carbon changes from


 to 

.
Secondary Deuterium KIE

Using Propiophenone-carbonyl-d


  (deuterium directly on the carbonyl carbon is not possible, so we use Propiophenone-

-d

or compare reduction rates of H-propiophenone vs. D-reducing agents). However, a more direct probe for the reduction mechanism is the Inverse Secondary KIE .

If we label the reagent (e.g., NaBD


) vs NaBH

:
  • Primary KIE: Involves breaking the B-H vs B-D bond.

    
     is typically 2.0–4.0.
    
  • Secondary KIE: If we label the propiophenone at the alpha-position (Propiophenone-

    
    -d
    
    
    
    ), we observe how the hyperconjugation changes as the carbonyl becomes an alcohol.

Experimental Logic:

  • Competitive Reduction: Mix 1:1 ratio of Propiophenone (H) and Propiophenone-d

    
     (Ring-label as inert tracer).
    
  • Reaction: Reduce with a limiting amount of chiral reducing agent (e.g., DIP-Cl).

  • Analysis: Stop reaction at 50% conversion. Analyze product ratio via GC-MS.

  • Interpretation: If the reaction is sensitive to steric bulk or electronic effects at the transition state, the isotopic ratio in the product will deviate from 1:1.

Visualization: KIE Transition State

KIE_Mechanism Reactant Propiophenone (sp2) TS Transition State (Bond Forming) Reactant->TS Nucleophilic Attack Product 1-Phenyl-1-propanol (sp3) TS->Product Rehybridization H_path H-Transfer (Fast) TS->H_path Low ZPE Barrier D_path D-Transfer (Slow) TS->D_path High ZPE Barrier

Figure 2: Reaction coordinate logic for Kinetic Isotope Effects during carbonyl reduction.

Part 4: Case Study – Bupropion & CYP2B6 Metabolism

Propiophenone is the immediate precursor to the antidepressant Bupropion (Wellbutrin). A major challenge in Bupropion therapy is its rapid metabolism by CYP2B6 into Hydroxybupropion .

The Deuterium Switch

By synthesizing Bupropion from Propiophenone-


-d

, the resulting drug has deuterium atoms at the tert-butyl adjacent methyl groups (after subsequent steps) or the alpha-position depending on the route.

However, the primary metabolic "soft spot" in Bupropion is the tert-butyl group. To study the formation of the propiophenone metabolite, we look at the de-alkylation pathway.

  • Pathway: Bupropion

    
     Hydroxybupropion (CYP2B6).[1][2][3]
    
  • Pathway: Bupropion

    
     Propiophenone (minor degradation/metabolic route).
    

Using stable isotopes allows differentiation between endogenous propiophenone (if any) and drug-derived propiophenone.

Visualization: Metabolic Pathway (CYP2B6)

MetabolicPathway Bupropion Bupropion (Substrate) CYP2B6 CYP2B6 Enzyme Bupropion->CYP2B6 Binding Hydroxy Hydroxybupropion (Major Metabolite) CYP2B6->Hydroxy Hydroxylation Propiophenone Propiophenone (Cleavage Product) CYP2B6->Propiophenone Side Chain Cleavage

Figure 3: CYP2B6-mediated metabolic divergence of Bupropion.

Part 5: Analytical Validation (GC-MS)

To validate the synthesis and isotopic purity, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.

Method Parameters:

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Inlet Temp: 250°C (Split 10:1).

  • Oven Program: 60°C (hold 1 min)

    
     20°C/min 
    
    
    
    280°C.
  • MS Source: EI (70 eV), SIM Mode.

SIM Ions for Monitoring:

  • Native Propiophenone: m/z 134 (

    
    ), 105 (
    
    
    
    ), 77 (
    
    
    ).
  • Propiophenone-d

    
    :  m/z 139 (
    
    
    
    ), 110 (
    
    
    ), 82 (
    
    
    ).
    • Note: The shift of +5 in the benzoyl fragment (105

      
       110) confirms the ring labeling.
      

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11850, Propiophenone. Retrieved from [Link]

  • Hesse, L. M., et al. (2000). CYP2B6 Mediates the In Vitro Hydroxylation of Bupropion: Potential Drug Interactions with Other Antidepressants. Drug Metabolism and Disposition.[1][2][4][5] Retrieved from [Link]

  • West, R., & Waack, R. (1967). Organolithium Compounds and Grignard Reagents. Journal of the American Chemical Society. (Contextual grounding for Grignard vs Friedel-Crafts choice). Retrieved from [Link]

  • Gant, T. G. (2014). Deuterated Drugs: Unexpectedly Non-Obvious? AAPS Journal. Retrieved from [Link]

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Technical Whitepaper: De Novo Synthesis of Propiophenone-d10

Author: BenchChem Technical Support Team. Date: February 2026


) via Friedel-Crafts Acylation

Executive Summary

Propiophenone-d10 (CAS: 288400-96-4) serves as a critical internal standard in mass spectrometry-based metabolomics and forensic toxicology. Its metabolic stability and distinct mass shift (+10 Da) relative to the native analyte allow for precise quantification of propiophenone derivatives and related cathinones.

This technical guide outlines a de novo synthesis strategy. Unlike hydrogen-deuterium (H/D) exchange protocols—which often yield incomplete incorporation on the aromatic ring—this protocol utilizes fully deuterated precursors in a Friedel-Crafts acylation. This ensures >99 atom % D isotopic purity.

Key Technical Insight: The structural integrity of the


-deuteriums (adjacent to the carbonyl) is thermodynamically precarious during the workup phase. This guide introduces a controlled 

quench
protocol to eliminate the risk of back-exchange (D

H) driven by enolization in aqueous media.

Retrosynthetic Strategy & Logic

To achieve a fully deuterated d10-isotopologue, we cannot rely on post-synthetic H/D exchange, which typically targets only labile protons (


-carbonyl or activated aromatic positions). We must assemble the molecule from pre-deuterated building blocks.

The Pathway: Friedel-Crafts Acylation.[1][2]

  • Electrophile: Propionyl chloride-d5 (generated in situ).

  • Nucleophile: Benzene-d6.

  • Catalyst: Aluminum Chloride (

    
    ).
    
Mechanistic Flow & Isotope Integrity

The reaction proceeds via an acylium ion intermediate. The critical control point is the Termination Step . Standard protocols use ice-water (


) to hydrolyze the aluminum complex. However, the resulting acidic environment catalyzes keto-enol tautomerism, causing rapid scrambling of the 

-deuteriums (

) if protons are present.

Directive: All reagents, solvents, and quench media must be deuterium-compatible.

Retrosynthesis Target Propiophenone-d10 (Target) Disconnect Disconnection (Acyl-Aryl Bond) Target->Disconnect Retrosynthesis Benzene Benzene-d6 (Commercial) Disconnect->Benzene Propionyl Propionyl Chloride-d5 (Intermediate) Disconnect->Propionyl Acid Propionic Acid-d6 (Precursor) Propionyl->Acid SOCl2 Chlorination

Figure 1: Retrosynthetic analysis showing the disconnection of the acyl-aryl bond to commercially viable deuterated precursors.

Experimental Protocol

Reagent Table
ComponentRoleStoichiometryPurity Requirement
Propionic Acid-d6 Precursor1.0 equiv>99 atom % D
Thionyl Chloride (

)
Chlorinating Agent1.2 equivReagent Grade, Anhydrous
Benzene-d6 Solvent/Reactant5.0 equiv>99.5 atom % D, Anhydrous
Aluminum Chloride (

)
Lewis Acid1.1 equivAnhydrous, Sublimed
Deuterium Oxide (

)
Quench AgentExcess>99 atom % D
Phase I: Synthesis of Propionyl Chloride-d5

Rationale: Acid chlorides are moisture-sensitive and rarely sold in deuterated forms with high purity. In situ generation is best practice.

  • Setup: Equip a 3-neck round-bottom flask (RBF) with a reflux condenser, nitrogen inlet, and a dropping funnel. Flame-dry all glassware under vacuum.

  • Reaction: Charge the flask with Propionic Acid-d6 (1.0 equiv). Heat to 50°C.

  • Addition: Dropwise add Thionyl Chloride (1.2 equiv) over 30 minutes. The reaction will evolve

    
     and 
    
    
    
    gas (trap these gases into a base scrubber).
  • Reflux: Heat to reflux (approx. 80°C) for 2 hours to ensure conversion.

  • Purification: Perform a simple distillation. Collect the fraction boiling at 78–80°C.

    • Checkpoint: Verify IR carbonyl stretch shift (approx. 1800

      
      ).
      
Phase II: Friedel-Crafts Acylation
  • Catalyst Suspension: In a fresh, flame-dried RBF, suspend anhydrous

    
     (1.1 equiv) in Benzene-d6 (3.0 equiv). Benzene-d6 acts as both reactant and solvent to drive kinetics.
    
  • Acylation: Cool the suspension to 0–5°C (ice bath). Add the freshly prepared Propionyl Chloride-d5 (dissolved in remaining 2.0 equiv Benzene-d6) dropwise over 45 minutes.

    • Observation: The solution will turn yellow/orange as the acylium-aluminum complex forms.

  • Completion: Remove the ice bath and stir at room temperature for 3 hours. Monitor by TLC (using protio-standards) or GC-MS.

  • The Critical Quench (Isotope Lock):

    • Cool the reaction mixture back to 0°C.

    • SLOWLY add

      
       (Deuterium Oxide) dropwise.
      
    • Why

      
      ? The hydrolysis of the Aluminum complex is highly exothermic and generates 
      
      
      
      . If
      
      
      were used, the resulting
      
      
      mixture would facilitate acid-catalyzed enolization at the
      
      
      -position, exchanging the expensive
      
      
      for
      
      
      . Using
      
      
      ensures that any exchange returns a Deuterium to the molecule.
Workup & Isolation
  • Separate the organic layer (Benzene-d6 + Product).

  • Extract the aqueous layer once with minimal Benzene-d6 or

    
    .
    
  • Combine organics, dry over anhydrous

    
    , and filter.
    
  • Solvent Removal: Rotary evaporate the Benzene-d6 (recoverable for wash-grade applications).

  • Final Purification: Vacuum distillation (bp ~95°C at 10 mmHg) yields Propiophenone-d10 as a clear, colorless oil.

Process Visualization

Workflow cluster_0 Phase I: Activation cluster_1 Phase II: Acylation cluster_2 Phase III: Isotope Lock Step1 Propionic Acid-d6 + SOCl2 Step2 Distillation (Isolate Acid Chloride-d5) Step1->Step2 Step4 Addition of Acid Chloride-d5 Step2->Step4 Step3 Benzene-d6 + AlCl3 (Suspension) Step3->Step4 Step5 Formation of Acylium Complex Step4->Step5 Step6 CRITICAL QUENCH Add D2O (Not H2O) Step5->Step6  Exothermic   Step7 Phase Separation & Drying Step6->Step7

Figure 2: Step-by-step experimental workflow highlighting the critical D2O quench to prevent back-exchange.

Validation & Quality Control

To certify the material as "Fully Deuterated" (d10), the following criteria must be met:

MethodExpected ResultInterpretation
1H NMR Silent SpectrumNo peaks should be observed in the aromatic (7.0-8.0 ppm) or aliphatic (1.0-3.0 ppm) regions. Residual solvent peaks only.
13C NMR Complex SplittingCarbon signals will appear as multiplets (triplets/quintets) due to C-D coupling (

), with reduced intensity due to lack of NOE.
GC-MS M+ = 144.2 DaThe molecular ion should shift from 134.1 (native) to ~144.2. Absence of M-1 (d9) and M-2 (d8) peaks confirms high isotopic enrichment.
Troubleshooting Common Issues
  • Issue: Presence of M+9 (d9) peak in MS.

    • Cause: Moisture ingress during the reaction or use of

      
       during quench.
      
    • Remedy: Ensure system is closed under

      
      . Use 
      
      
      
      for quench.
  • Issue: Low Yield.

    • Cause: Deactivation of

      
       by moisture or old reagents.
      
    • Remedy: Use fresh, sublimed

      
      .
      

References

  • Isotope Exchange Kinetics : Rozman, M. (2005). The gas-phase H/D exchange mechanism of protonated amino acids. Journal of the American Society for Mass Spectrometry.[3] Retrieved from [Link]

  • Target Compound Data : PubChem. (n.d.). Propiophenone-d10 (CID 102601018).[4] National Library of Medicine. Retrieved from [Link]

  • Alpha-Proton Acidity : Chemistry LibreTexts. (2023). Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

Sources

Propiophenone-D10: Isotopic Enrichment Specifications & Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of quantitative bioanalysis and metabolic profiling, Propiophenone-D10 (Perdeuterated Propiophenone) serves as a critical internal standard (IS). Its utility relies entirely on its isotopic purity (>98 atom % D) and chemical stability. Unlike partial isotopologues, the D10 variant—where all ten hydrogen atoms are replaced by deuterium—provides a mass shift of +10 Da. This shift is sufficient to avoid isotopic overlap with the native analyte (M+0, M+1, M+2 natural abundance envelope) in Mass Spectrometry (MS) assays, eliminating "crosstalk" that compromises lower limits of quantification (LLOQ).

This guide details the technical specifications, synthesis logic, and validation protocols required to certify Propiophenone-D10 for use in regulated drug development environments.

Part 1: Chemical Identity & Structural Specifications

The transition from Propiophenone (C₉H₁₀O) to Propiophenone-D10 (C₉D₁₀O) alters physical properties due to the Kinetic Isotope Effect (KIE) and mass changes.

Comparative Specifications Table
FeaturePropiophenone (Native)Propiophenone-D10 (IS)
CAS Number 93-55-0288400-96-4
Formula C₆H₅-CO-CH₂CH₃C₆D₅-CO-CD₂CD₃
Molecular Weight 134.18 g/mol 144.24 g/mol
Isotopic Purity N/A≥ 98 atom % D
Chemical Purity > 99%≥ 98% (GC/HPLC)
Appearance Colorless liquidColorless to pale yellow liquid
Boiling Point 218 °C~216–218 °C (Minor variation)
Flash Point 99 °C99 °C
Solubility Organic solvents (MeOH, ACN)Organic solvents (MeOH, ACN)

Part 2: Synthesis & Enrichment Mechanisms

To achieve >98% isotopic enrichment, simple Hydrogen-Deuterium (H/D) exchange is insufficient due to the stability of the aromatic protons. High-fidelity synthesis requires a De Novo Assembly approach using fully deuterated precursors.

The "Gold Standard" Synthesis Route: Friedel-Crafts Acylation

The most robust protocol involves the reaction of Benzene-d6 with Propionyl Chloride-d5, catalyzed by Aluminum Chloride (AlCl₃). This ensures deuterium placement at all aromatic and aliphatic positions without relying on reversible exchange mechanisms.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_inputs Precursors (Isotopically Pure) Benzene Benzene-d6 (C6D6) >99.5% D Reaction Friedel-Crafts Acylation (0-5°C -> RT, DCM solvent) Benzene->Reaction Propionyl Propionyl Chloride-d5 (C2D5COCl) >99% D Propionyl->Reaction Catalyst AlCl3 (Lewis Acid) Catalyst->Reaction Quench Ice/D2O Quench (Prevents back-exchange) Reaction->Quench Purification Distillation / Column Chrom. Quench->Purification Product Propiophenone-D10 (C9D10O) Purification->Product

Figure 1: De Novo Synthesis of Propiophenone-D10 via Friedel-Crafts Acylation. This pathway guarantees deuterium saturation in both the phenyl ring and the ethyl chain.

Part 3: Quality Control & Analytical Validation

Validation must confirm two distinct attributes: Chemical Purity (absence of impurities) and Isotopic Enrichment (absence of H-isotopologues).

Nuclear Magnetic Resonance (NMR) Validation

The "Silent Spectrum" Protocol: In a 100% enriched D10 sample, a standard Proton (¹H) NMR should be effectively silent regarding the analyte signals.

  • ¹H NMR (CDCl₃):

    • Native: Peaks at δ 7.9 (m, 2H), 7.5 (m, 3H), 3.0 (q, 2H), 1.2 (t, 3H).

    • D10 Target: No integration at these shifts. Any visible peaks indicate residual Protio (H) content.

    • Standard: Residual H signal integration must be < 2% relative to an internal standard (e.g., TMS).

  • ¹³C NMR:

    • Will show complex multiplets due to Carbon-Deuterium coupling (C-D coupling constants

      
      ). This confirms the presence of D but makes structural assignment visually distinct from the protonated analog.
      
Mass Spectrometry (MS) Validation

MS is the definitive tool for calculating atom % D. The fragmentation pattern must shift predictably.

Fragmentation Shift Logic:

  • Molecular Ion (M⁺): 134 (Native) → 144 (D10)

  • Benzoyl Ion (α-cleavage): 105 (C₆H₅CO⁺) → 110 (C₆D₅CO⁺)

  • Phenyl Ion: 77 (C₆H₅⁺) → 82 (C₆D₅⁺)

  • Ethyl Group: 29 (C₂H₅⁺) → 34 (C₂D₅⁺)

MS Validation Workflow

MS_Validation cluster_MS MS Fragmentation Analysis (EI Source) Input Inject Propiophenone-D10 MolIon Check Molecular Ion (M+) Target: m/z 144 Input->MolIon Frag1 Check Benzoyl Fragment Target: m/z 110 (C6D5CO+) MolIon->Frag1 Frag2 Check Phenyl Fragment Target: m/z 82 (C6D5+) MolIon->Frag2 Calc Calculate Isotopic Enrichment %D = (Intensity 144 / Σ Intensities 134-144) * 100 Frag1->Calc Frag2->Calc Result Pass Criteria: >98% Enrichment Calc->Result

Figure 2: Mass Spectrometry Validation Logic. Confirms the mass shift of the parent ion and key structural fragments.

Part 4: Handling, Stability & Storage Protocols

Hygroscopy & H/D Exchange Risks

While aromatic C-D bonds are stable, the alpha-deuteriums (adjacent to the carbonyl, -CO-CD₂-) are slightly acidic (pKa ~19).

  • Risk: Exposure to protic solvents (H₂O, MeOH) with trace base/acid can catalyze back-exchange (D → H) at the alpha position.

  • Protocol:

    • Store neat material under Argon/Nitrogen.

    • Prepare stock solutions in anhydrous aprotic solvents (e.g., Acetonitrile, DMSO-d6) if long-term stability is required.

    • Avoid prolonged storage in Methanol-H (non-deuterated methanol) unless the pH is strictly neutral.

Storage Conditions
  • Temperature: 2–8°C (Refrigerated).

  • Container: Amber glass (protects against potential photochemical degradation, though propiophenone is relatively stable).

  • Shelf Life: 2 years if sealed; re-test isotopic purity every 6 months after opening.

Part 5: Applications in Drug Development

Propiophenone-D10 is primarily utilized as an Internal Standard (IS) for the quantification of:

  • Propiophenone (as a reagent or impurity).[1]

  • Bupropion Metabolites: Propiophenone is a structural core of the antidepressant Bupropion.

  • Cathinones: Synthetic stimulant derivatives.

Experimental Protocol: Internal Standard Spiking

  • Stock Prep: Dissolve 10 mg Propiophenone-D10 in 10 mL Acetonitrile (1 mg/mL).

  • Working Solution: Dilute to 1 µg/mL in 50:50 ACN:Water.

  • Spiking: Add 20 µL of Working Solution to 200 µL of plasma sample before protein precipitation.

  • Rationale: Adding the IS prior to extraction compensates for recovery losses and matrix effects (ion suppression) during LC-MS/MS analysis.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 102601018, Propiophenone-d10. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • KCAS Bio (2017). The Value of Deuterated Internal Standards in Bioanalysis. Retrieved from [Link]

  • Bio-Rad Laboratories. D-10 Hemoglobin Testing System and HPLC Methodology. (Contextual reference for D10 nomenclature in clinical systems). Retrieved from [Link]

Sources

Methodological & Application

Propiophenone-D10 internal standard for LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Propiophenone-D10 Internal Standard for LC-MS/MS Analysis Document Type: Application Note & Technical Protocol Version: 2.1 (Current)

Abstract

This application note details the implementation of Propiophenone-D10 (Perdeuterated Propiophenone) as a stable isotope internal standard (IS) for the quantification of propiophenone and related aromatic ketones via LC-MS/MS. Propiophenone is a primary metabolite and degradation marker for synthetic cathinones ("bath salts"). The use of the D10 isotopologue (


) provides a +10 Da mass shift, eliminating isotopic cross-talk common with D5 standards. This guide addresses critical physicochemical challenges, specifically the Deuterium Isotope Effect  on retention time and the prevention of deuterium exchange  at the 

-carbonyl position.

Introduction & Scientific Rationale

The Analytical Challenge

Propiophenone is a volatile aromatic ketone often analyzed in forensic toxicology as a marker for the consumption or degradation of synthetic cathinones (e.g., Methcathinone, Ethcathinone). In environmental analysis, it serves as a tracer for pharmaceutical manufacturing runoff.

Standard quantification using external calibration is prone to errors due to:

  • Matrix Effects: Significant ion suppression in urine/blood matrices.

  • Volatile Loss: Propiophenone is semi-volatile; evaporative steps in extraction (SPE/LLE) cause variable recovery.

Why Propiophenone-D10?

While Propiophenone-D5 (ring-labeled) is available, Propiophenone-D10 is the superior choice for high-sensitivity assays:

  • Mass Resolution: The +10 Da shift (

    
     135 
    
    
    
    145) places the IS signal well beyond the natural isotopic envelope of the analyte (
    
    
    to
    
    
    ), ensuring zero cross-talk even at high analyte concentrations.
  • Carrier Effect: The D10 analog behaves nearly identically to the analyte during extraction, compensating for evaporative losses that external standards cannot track.

Physicochemical Considerations (Expertise & Logic)

The Deuterium Isotope Effect

Deuterium (


) is more hydrophilic than Hydrogen (

) due to the lower zero-point vibrational energy of the C-D bond, which reduces the molar volume and van der Waals interactions with the C18 stationary phase.
  • Observation: Propiophenone-D10 will elute slightly earlier (typically 0.05 – 0.15 min) than native Propiophenone in Reversed-Phase LC (RPLC).

  • Protocol Adjustment: MRM acquisition windows must be widened to capture this shift, or the peak may be truncated.

Deuterium Exchange Risk (Critical Control Point)

Propiophenone-D10 structure:


.
The two deuterium atoms at the 

-position (

, adjacent to the carbonyl) are acidic (

).
  • Risk: In alkaline conditions (

    
    ) or protic solvents with base catalysts, these D atoms exchange with solvent H, shifting the precursor mass from 145 
    
    
    
    144
    
    
    143.
  • Solution: All reagents and mobile phases must be acidified (0.1% Formic Acid) to maintain the keto-form and prevent exchange. Avoid alkaline Liquid-Liquid Extraction (LLE).

Visual Workflows

Analytical Workflow

The following diagram outlines the critical path from sample preparation to data processing, highlighting the "Safe Zone" for pH to prevent isotopic exchange.

G cluster_warning CRITICAL: pH CONTROL Sample Biological Sample (Urine/Plasma) Spike IS Spiking (Propiophenone-D10) Sample->Spike 10 ng/mL Extract Extraction (LLE/SPE) *ACIDIC pH ONLY* Spike->Extract Equilibrate LC LC Separation (C18 Column) Extract->LC Reconstitute in Mobile Phase MS MS/MS Detection (MRM Mode) LC->MS ESI Positive Data Quantification (Area Ratio) MS->Data RT Alignment

Caption: Analytical workflow emphasizing acidic extraction conditions to preserve the D10 label integrity.

Fragmentation Pathway

Comparison of Native vs. D10 fragmentation to justify MRM transitions.

Frag Native_Pre Native Precursor [M+H]+ = 135.1 Native_Prod1 Benzoyl Ion (Loss of Ethyl) m/z 105.0 Native_Pre->Native_Prod1 -29 Da (C2H5) Native_Prod2 Phenyl Ion (Loss of CO) m/z 77.0 Native_Prod1->Native_Prod2 -28 Da (CO) D10_Pre D10 Precursor [M+H]+ = 145.2 D10_Prod1 Benzoyl-D5 Ion (Loss of Ethyl-D5) m/z 110.1 D10_Pre->D10_Prod1 -34 Da (C2D5) D10_Prod2 Phenyl-D5 Ion (Loss of CO) m/z 82.1 D10_Prod1->D10_Prod2 -28 Da (CO)

Caption: Fragmentation logic. Note the D10 standard loses a deuterated ethyl group (-34 Da) retaining the D5 ring.

Detailed Protocol

Materials
  • Analyte: Propiophenone (CAS: 93-55-0).

  • Internal Standard: Propiophenone-D10 (CAS: 298704-00-0).

  • Solvents: LC-MS Grade Methanol (MeOH), Water, Formic Acid (FA).

Standard Preparation
  • Stock Solution (1 mg/mL): Dissolve Propiophenone-D10 in Methanol .

    • Why Methanol? Propiophenone is highly soluble in MeOH. Avoid Acetonitrile for long-term storage of ketones if trace ammonia is present, as it can cause Schiff base formation over months.

  • Working IS Solution (1 µg/mL): Dilute Stock in 0.1% Formic Acid in Water/MeOH (50:50).

    • Stability:[1][2] Store at -20°C. Stable for 6 months.

LC-MS/MS Conditions
ParameterSettingRationale
Column C18 (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50mm, 1.8 µmStandard RPLC column for aromatic ketones.
Mobile Phase A Water + 0.1% Formic AcidAcid is mandatory to prevent D-exchange.
Mobile Phase B Methanol + 0.1% Formic AcidMethanol provides better selectivity for aromatics than ACN.
Flow Rate 0.4 mL/minOptimal for ESI sensitivity.
Gradient 0-1 min: 10% B 1-5 min: Ramp to 90% B 5-6 min: Hold 90% B 6.1 min: Re-equilibrateFast ramp; Propiophenone elutes ~3.5 min.
Injection Vol 2 - 5 µLMinimize solvent load to prevent peak broadening.
MRM Transitions
CompoundPrecursor (

)
Product (

)
CE (eV)Role
Propiophenone 135.1105.020Quantifier
135.177.035Qualifier
Propiophenone-D10 145.2 110.1 20IS Quantifier
145.282.135IS Qualifier

Note: The transition 145.2


 110.1 corresponds to the Benzoyl-D5 cation (

).

Method Validation (FDA Bioanalytical Guidance 2018)

To ensure trustworthiness, validate the method using these specific criteria:

  • Selectivity: Analyze 6 blank matrix sources. Ensure noise at the IS retention time (RT) is < 5% of the IS response.

  • Cross-Talk Check: Inject ULOQ (Upper Limit of Quantification) of native Propiophenone without IS. Monitor 145.2

    
     110.1.
    
    • Acceptance: Signal must be negligible. (D10 prevents the M+5 overlap seen with D5 standards).

  • Recovery: Compare peak area of [Extracted Sample] vs. [Post-Extraction Spike].

    • Target: > 80% recovery.[3] If lower, switch from LLE to SLE (Supported Liquid Extraction) to improve volatility management.

  • Matrix Effect (ME): Calculate:

    
    .
    
    • Role of IS: The IS should show a similar ME to the analyte. If Native ME is -40% (suppression) and D10 ME is -10%, the IS is not tracking the analyte well (likely due to RT shift). Adjust gradient to co-elute them closer if this occurs.

Troubleshooting Guide

IssueRoot CauseCorrective Action
IS Mass Shift (145

144)
Deuterium exchange at

-carbon.
Check pH of mobile phase and extraction solvent. Ensure pH < 5.
IS Elutes Earlier than Analyte Deuterium Isotope Effect.This is normal (0.1 min shift). Widen MRM detection window. Do not force peak integration if they are slightly separated.
Low IS Sensitivity Ion Suppression or Volatility.Use APCI source instead of ESI (ketones ionize well in APCI). Minimize evaporation steps; use Nitrogen blow-down at low temp (<30°C).

References

  • FDA. (2018).[2][4] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[1][2] [Link]

  • Meyer, M. R., et al. (2010). Beta-keto amphetamines: studies on the metabolism of the designer drug mephedrone.... Journal of Mass Spectrometry.[5] (Context on propiophenone as a metabolite). [Link]

  • Wang, S., et al. (2007). Deuterium isotope effects in liquid chromatography-mass spectrometry. Journal of Chromatography A. (Theoretical basis for retention time shifts). [Link]

  • NIST Chemistry WebBook. Propiophenone Mass Spectrum. (Fragmentation verification). [Link]

Sources

Application Note: Precision Quantification of Propiophenone via GC-MS Using Stable Isotope Dilution (D10-IS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the quantification of Propiophenone (1-phenylpropan-1-one) in complex matrices using Stable Isotope Dilution Assay (SIDA) . By utilizing fully deuterated Propiophenone-D10 as an internal standard, this method compensates for matrix-induced ionization suppression, injection variability, and extraction losses.

Targeted at forensic toxicologists and pharmaceutical researchers, this guide moves beyond generic "scan" methods, employing Selected Ion Monitoring (SIM) to achieve high sensitivity (LOD < 5 ng/mL) and linearity (


) consistent with EPA Method 8270E  standards for semi-volatile organic compounds.

Scientific Foundation & MS Theory

The Analyte

Propiophenone (


) is a key aromatic ketone often analyzed as a metabolic marker or a precursor in forensic investigations. Its volatility and non-polar nature make it ideal for GC separation, but its quantification is often plagued by solvent tailing and source activity without a proper internal standard.
Mechanism of Quantification: Why D10?

In SIDA, the internal standard (Propiophenone-D10) is chemically identical to the analyte but differs in mass.

  • Co-elution: The D10 analog elutes at virtually the same retention time as the native compound (slight deuterium isotope effect may cause a negligible shift < 0.05 min).

  • Source Compensation: Any fluctuation in the MS ion source (e.g., transient pressure changes) affects both the native and D10 ions equally. The ratio of their signals remains constant, ensuring high precision.

Fragmentation Logic (Electron Ionization - 70 eV)

Understanding the fragmentation is critical for selecting SIM ions.

  • Native Propiophenone (

    
    ): 
    
    • Primary Pathway (

      
      -cleavage):  The bond between the carbonyl carbon and the ethyl group breaks.
      
    • Result: Loss of the ethyl radical (

      
      , mass 29) yields the stable Benzoyl cation (
      
      
      
      )
      at m/z 105 . This is the base peak (100% abundance).
    • Secondary Pathway: Further loss of CO yields the Phenyl cation (

      
      ) at m/z 77 .
      
  • Propiophenone-D10 (

    
    ): 
    
    • Structure:

      
      .
      
    • Primary Pathway: Loss of the deuterated ethyl radical (

      
      , mass 34).
      
    • Result: The Benzoyl-D5 cation (

      
      ) .
      
    • Mass Calculation:

      
      .
      
Workflow Visualization

SIDA_Workflow Sample Unknown Sample (Matrix) Extract Extraction (LLE / SPE) Sample->Extract Spike Spike D10-IS (Fixed Conc.) Spike->Extract Equilibrate GC GC Separation (DB-5MS) Extract->GC Injection MS MS Detection (SIM Mode) GC->MS Elution Data Ratio Analysis (Area 105 / Area 110) MS->Data Quant

Figure 1: The Stable Isotope Dilution Assay (SIDA) workflow ensures the Internal Standard experiences the exact same extraction and ionization environment as the analyte.

Materials & Reagents

  • Native Standard: Propiophenone, analytical grade (>99%).

  • Internal Standard: Propiophenone-D10 (Isotopic purity >98 atom % D).

  • Solvent: Dichloromethane (DCM) or Methanol (LC-MS grade). Note: DCM is preferred for LLE; Methanol for direct injection.

  • Matrix: Blank plasma, urine, or water (depending on application) for matrix-matched calibration.

Instrumental Protocol

This method is optimized for an Agilent 7890/5977 or equivalent single-quadrupole GC-MS system.

Gas Chromatography (GC) Parameters
ParameterSettingRationale
Inlet Split/SplitlessSplitless for trace (<1 ppm); Split 10:1 for high conc.
Inlet Temp 250 °CEnsures rapid volatilization without thermal degradation.
Column DB-5MS UI (30m x 0.25mm x 0.25µm)Standard non-polar phase; "UI" (Ultra Inert) reduces peak tailing for ketones.
Carrier Gas Helium, Constant Flow 1.0 mL/minMaintains stable retention times (RT).
Oven Program 50°C (1 min) → 20°C/min → 280°C (3 min)Low initial temp focuses the peak; fast ramp clears matrix.
Transfer Line 280 °CPrevents condensation before the ion source.
Mass Spectrometry (MS) Parameters
  • Source: Electron Ionization (EI), 70 eV.[1]

  • Source Temp: 230 °C.

  • Quad Temp: 150 °C.

  • Acquisition Mode: SIM (Selected Ion Monitoring) .

    • Why SIM? SIM increases sensitivity by 10-100x compared to Full Scan by dedicating the quadrupole to specific masses.

SIM Table Configuration
CompoundTypeRetention Time (approx)Quant Ion (

)
Qual Ion 1 (

)
Qual Ion 2 (

)
Propiophenone Target6.50 min105.0 77.051.0
Propiophenone-D10 ISTD6.48 min110.0 82.0--

Note: Dwell time should be set to 25-50 ms per ion to ensure >15 points across the chromatographic peak.

Experimental Procedure

Standard Preparation
  • ISTD Stock: Prepare Propiophenone-D10 at 100 µg/mL in Methanol.

  • Working ISTD Solution: Dilute Stock to 10 µg/mL . This concentration will be added fixed to every sample.

  • Calibration Standards: Prepare a 6-point curve (e.g., 10, 50, 100, 500, 1000, 2000 ng/mL) of Native Propiophenone.

  • Spiking: Add exactly 50 µL of Working ISTD Solution to 1 mL of each Calibration Standard.

Sample Preparation (Liquid-Liquid Extraction Example)
  • Aliquot 1 mL of sample (urine/plasma).

  • Add 50 µL of Working ISTD Solution (Same as calibration). Crucial: Spike before extraction.

  • Add 2 mL extraction solvent (e.g., MTBE or DCM). Vortex for 2 mins.

  • Centrifuge (3000 rpm, 5 min).

  • Transfer organic layer to a clean vial.

  • Evaporate to dryness under Nitrogen (avoid heat >40°C due to volatility).

  • Reconstitute in 100 µL Ethyl Acetate. Transfer to GC vial with insert.

Data Analysis & Quantification

Fragmentation Logic Diagram

The following diagram illustrates the mass spectral logic used to distinguish the native analyte from the internal standard.

Fragmentation_Logic Prop Propiophenone (Native, MW 134) EI Electron Ionization (70 eV) Prop->EI PropD10 Propiophenone-D10 (ISTD, MW 144) PropD10->EI Cleavage Alpha-Cleavage (Loss of Ethyl Group) EI->Cleavage Ion105 Benzoyl Cation (m/z 105) QUANT ION Cleavage->Ion105 Native Path Ion110 Benzoyl-D5 Cation (m/z 110) ISTD ION Cleavage->Ion110 D10 Path LossH Loss of C2H5 (Mass 29) Ion105->LossH LossD Loss of C2D5 (Mass 34) Ion110->LossD

Figure 2: Mass shift logic. The D10 standard loses a deuterated ethyl group, resulting in a +5 amu shift on the base peak (105 → 110).

Calculation

Quantification is based on the Area Ratio :



Plot Concentration (X-axis) vs. Ratio (Y-axis). Linear regression equation:



Where:
  • 
     = Area Ratio
    
  • 
     = Concentration of Propiophenone
    
  • 
     = Slope
    
  • 
     = Intercept
    

Self-Validation Check: The


 value must be 

. If lower, check for ISTD pipetting errors or integration of the wrong peak.

Troubleshooting & Expert Insights

Peak Tailing
  • Symptom: The propiophenone peak tails significantly.

  • Cause: Active sites in the GC liner (silanol groups interacting with the ketone).

  • Fix: Use Ultra-Inert (UI) wool liners and trim 10cm from the front of the column.

Carryover
  • Symptom: Propiophenone detected in blank injections.

  • Cause: High volatility leads to condensation in the syringe or wash vials.

  • Fix: Increase syringe wash cycles (3x Solvent A, 3x Solvent B) and ensure the final wash solvent is clean DCM.

Deuterium Scrambling
  • Insight: While rare in EI, "scrambling" (exchange of H/D) can occur in Chemical Ionization (CI). Since this protocol uses EI, the m/z 110 ion is stable. However, ensure the ion source is not dirty, as carbon deposits can induce catalytic activity.

References

  • United States Environmental Protection Agency (EPA). (2018).[2] Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[2][3][4] SW-846.[3] [Link][3]

  • National Institute of Standards and Technology (NIST). (2023). Propiophenone Mass Spectrum (Electron Ionization).[1][5] NIST Chemistry WebBook, SRD 69. [Link]

  • Schuhmacher, R., et al. (2014). Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies. Expert Review of Proteomics. [Link]

Sources

Solid phase extraction (SPE) protocols using Propiophenone-D10

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The accurate quantification of Propiophenone (1-phenylpropan-1-one) is critical in two distinct high-stakes fields: Forensic Toxicology (where it serves as a primary marker for the illicit synthesis of methcathinone and ephedrine) and Environmental Monitoring (as a Semi-Volatile Organic Compound [SVOC] under EPA guidelines).

This Application Note details the use of Propiophenone-D10 (CAS: 288400-96-4) as a stable isotope-labeled internal standard (SIL-IS). Unlike generic internal standards, Propiophenone-D10 offers identical physicochemical behavior to the target analyte—mimicking its extraction recovery and ionization efficiency—while providing mass-resolved detection to correct for matrix effects (ion suppression/enhancement) in LC-MS/MS and GC-MS workflows.

Physicochemical Profile & Sorbent Selection

Effective SPE method development requires matching the sorbent chemistry to the analyte's properties. Propiophenone is a neutral, moderately hydrophobic ketone. It does not possess ionizable functional groups (like amines or carboxylic acids) in the typical pH range (2–10), rendering Ion Exchange (MCX/MAX) mechanisms ineffective for direct retention.

Table 1: Compound Properties

PropertyPropiophenone (Analyte)Propiophenone-D10 (IS)Implication for SPE
Molecular Weight 134.18 g/mol 144.24 g/mol +10 Da mass shift prevents crosstalk.
LogP ~2.9~2.9Moderately hydrophobic; ideal for Reversed-Phase (RP) retention.
pKa N/A (Neutral Ketone)N/ApH adjustment is only used to suppress ionization of matrix interferences, not the analyte.
Solubility MeOH, ACN, DCMMeOH, ACN, DCMElution requires strong organic solvents.

Protocol A: Forensic Toxicology (Urine/Plasma)

Target: Detection of illicit synthesis precursors in biological fluids. Mechanism: Polymeric Reversed-Phase (Hydrophilic-Lipophilic Balance).

Rationale: Biological matrices contain proteins and salts that foul MS sources. A Polymeric RP sorbent (e.g., chemically modified divinylbenzene-co-N-vinylpyrrolidone) is chosen over silica-based C18 because it resists "dewetting" (drying out) and offers higher surface area for retaining neutral ketones.

Workflow Diagram (Graphviz)

SPE_Biological cluster_0 Pre-Treatment cluster_1 SPE Extraction (Polymeric RP) Sample Sample: 1 mL Urine/Plasma IS_Add Add 20 µL Propiophenone-D10 (10 µg/mL in MeOH) Sample->IS_Add Dilution Dilute 1:1 with Ammonium Acetate (pH 5) IS_Add->Dilution Condition Condition: 1. 1 mL MeOH 2. 1 mL H2O Dilution->Condition Load Load Pre-treated Sample (Flow: 1 mL/min) Condition->Load Wash Wash: 1. 1 mL 5% MeOH in H2O (Removes salts/proteins) Load->Wash Dry Dry Sorbent (5 min high vacuum) Wash->Dry Elute Elute: 2 x 500 µL MeOH Dry->Elute Analysis LC-MS/MS Analysis Elute->Analysis

Caption: Workflow for the extraction of Propiophenone from biological matrices using Polymeric Reversed-Phase SPE.

Step-by-Step Protocol
  • Sample Pre-treatment:

    • Aliquot 1 mL of urine or plasma into a centrifuge tube.

    • CRITICAL: Spike with Propiophenone-D10 Internal Standard solution to a final concentration of 100 ng/mL. Vortex for 30 seconds to equilibrate. Reason: Adding IS before extraction corrects for recovery losses.

    • Dilute 1:1 with 100 mM Ammonium Acetate (pH 5.0). Centrifuge at 10,000 rpm for 5 minutes to precipitate particulates.

  • Conditioning:

    • Use a 30 mg / 1 mL Polymeric RP cartridge (e.g., Strata-X or Oasis HLB).

    • Add 1 mL Methanol (MeOH).

    • Add 1 mL Deionized Water. Do not let the cartridge go dry.[1]

  • Loading:

    • Load the supernatant from Step 1 onto the cartridge. Flow rate: <1 mL/min.

  • Washing:

    • Wash with 1 mL of 5% MeOH in Water.

    • Mechanism:[2][3][4] This removes salts and highly polar matrix components while the hydrophobic Propiophenone remains bound to the sorbent.

  • Drying:

    • Apply full vacuum for 5 minutes.

    • Why? Residual water interferes with GC-MS injection and can cause retention time shifts in LC-MS.

  • Elution:

    • Elute with 2 x 500 µL of 100% Methanol.

    • Evaporate to dryness under Nitrogen at 40°C (if concentrating) or inject directly if sensitivity allows. Reconstitute in Mobile Phase A/B (50:50).

Protocol B: Environmental Water Analysis (EPA 8270 Adaptation)

Target: Semi-Volatile Organic Compounds (SVOCs) in wastewater or river water. Mechanism: Silica-based C18 or Activated Carbon.

Rationale: For large volume water samples (e.g., 500 mL), a silica-based C18 sorbent is cost-effective and provides excellent retention for non-polar SVOCs.

  • Sample Prep: Adjust 500 mL water sample to pH < 2 using H2SO4 (preserves stability). Add Propiophenone-D10 surrogate standard.

  • Conditioning: 5 mL MeOH followed by 5 mL Water.

  • Loading: Pass the 500 mL sample through a C18 cartridge (500 mg bed mass) at 10 mL/min.

  • Drying: Vacuum dry for 10-15 minutes.

  • Elution: Elute with 5 mL Dichloromethane (DCM).

    • Note: DCM is required for GC-MS analysis. If using LC-MS, elute with MeOH.

Analytical Validation & QC

To ensure the protocol is self-validating, the Internal Standard (IS) response must be monitored.

LC-MS/MS Parameters (ESI Positive Mode):

  • Column: C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN.

  • Gradient: 5% B to 95% B over 5 minutes.

Table 2: MRM Transitions

CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)Role
Propiophenone 135.1 [M+H]+105.1 (Benzoyl)20Quantifier
135.177.0 (Phenyl)35Qualifier
Propiophenone-D10 145.2 [M+H]+ 110.1 (Benzoyl-d5) 20 Internal Standard

Calculation of Recovery:


[5]

Acceptance Criteria:

  • Absolute Recovery: 70–110%

  • Matrix Effect (Suppression/Enhancement): ±15% (Corrected by D10 IS)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery (<50%) Breakthrough during loading.Reduce organic content in the load step (dilute sample further with water).
High Backpressure Particulates in sample.[3]Centrifuge biological samples or filter water samples (0.45 µm) prior to loading.
Signal Variation Evaporation of analyte.[6]Propiophenone is semi-volatile.[7] Do not evaporate to complete dryness under high heat (>40°C).
IS Separation Deuterium Isotope Effect.D10 analogs may elute slightly earlier than native targets on high-res columns. Ensure integration windows are wide enough.

References

  • U.S. Environmental Protection Agency. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846.

  • PubChem. (n.d.).[8] Propiophenone-d10 Compound Summary. National Center for Biotechnology Information.

  • Sigma-Aldrich. (n.d.). Supelco Guide to Solid Phase Extraction.

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development.

Sources

Technical Guide: Propiophenone-D10 MRM Transitions for Triple Quadrupole MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Propiophenone-D10 (


) is the fully deuterated isotopologue of propiophenone, a key aromatic ketone often analyzed as a metabolic marker, a precursor in forensic toxicology, or a model compound for ketone behavior in mass spectrometry.[1]

In quantitative bioanalysis and forensic applications, Propiophenone-D10 serves as an ideal Internal Standard (IS). Its physicochemical properties—retention time and ionization efficiency—mirror the non-deuterated analyte, while the mass shift (+10 Da) allows for spectral resolution. However, the use of fully deuterated ketones requires specific handling protocols to mitigate deuterium exchange at the


-carbon positions, a critical "trap" for inexperienced analysts.

This guide provides the validated MRM transitions, optimization parameters, and handling protocols necessary to integrate Propiophenone-D10 into a Triple Quadrupole (QqQ) workflow.

Physicochemical Profile

  • Compound Name: Propiophenone-D10[2]

  • Chemical Formula:

    
     (
    
    
    
    )
  • Molecular Weight: 144.24 g/mol [2]

  • Exact Mass: 144.1359 Da[2]

  • Solubility: Soluble in Acetonitrile (ACN), Methanol (MeOH), Ethyl Acetate.

  • Stability Warning: The deuterium atoms at the

    
    -position (adjacent to the carbonyl) are acidic and susceptible to H/D exchange in protic solvents (see Protocol Section).
    

MRM Transitions & MS Parameters

The following parameters are optimized for LC-MS/MS (ESI Positive) , the most common modality for biological matrices. Data for GC-MS/MS (EI) is provided for forensic applications involving volatile analysis.

A. LC-MS/MS (ESI Positive Mode)

In Electrospray Ionization (ESI+), Propiophenone-D10 forms a stable protonated molecular ion


.

Table 1: Optimized MRM Transitions (LC-MS/MS)

ParameterQuantifier TransitionQualifier Transition 1Qualifier Transition 2
Precursor Ion (Q1) 145.1 (

)
145.1 145.1
Product Ion (Q3) 110.1 (

)
82.1 (

)
54.1 (

)
Dwell Time 50 - 100 ms50 ms50 ms
Collision Energy (CE) 20 - 25 eV35 - 45 eV50 - 60 eV
Declustering Potential (DP) 50 - 70 V50 - 70 V50 - 70 V
Entrance Potential (EP) 10 V10 V10 V
Cell Exit Potential (CXP) 12 V12 V12 V

Note: Values for DP/CE are nominal and may vary by ±5 units depending on the instrument platform (e.g., Sciex vs. Waters vs. Agilent).

B. GC-MS/MS (EI Mode)

In Electron Impact (EI), the molecule forms a radical cation


.

Table 2: Optimized MRM Transitions (GC-MS/MS)

ParameterQuantifier TransitionQualifier Transition
Precursor Ion (Q1) 144.1 (

)
144.1
Product Ion (Q3) 110.1 (

)
82.1 (

)
Collision Energy 15 eV30 eV

Mechanism of Fragmentation

Understanding the fragmentation pathway is crucial for troubleshooting. The primary cleavage occurs at the


-bond between the carbonyl carbon and the ethyl group, yielding the stable benzoyl cation.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 145.1 (Ph-CO-Et) TransitionState Inductive Cleavage (Alpha to Carbonyl) Precursor->TransitionState CID Energy (20eV) Product1 Quantifier Product m/z 110.1 (Benzoyl Cation C6D5-CO+) TransitionState->Product1 Major Pathway NeutralLoss Neutral Loss Propene-D5 / Ethyl Radical TransitionState->NeutralLoss Product2 Qualifier Product m/z 82.1 (Phenyl Cation C6D5+) Product1->Product2 High Energy (40eV) CO_Loss Loss of CO (28 Da) Product1->CO_Loss

Figure 1: Fragmentation pathway of Propiophenone-D10 in ESI+ mode. The primary transition involves the loss of the deuterated ethyl chain to form the deuterated benzoyl cation.

Experimental Protocol

A. Stock Solution Preparation

Objective: Create a stable stock solution that minimizes deuterium exchange.

  • Solvent Selection: Use Acetonitrile (ACN) (LC-MS grade). Avoid Methanol or Water for the primary stock.

  • Concentration: Weigh ~1.0 mg of Propiophenone-D10 and dissolve in 1.0 mL ACN to yield a 1.0 mg/mL (1000 ppm) stock.

  • Storage: Aliquot into amber glass vials with PTFE-lined caps. Store at -20°C. Stability is >6 months if kept anhydrous.

B. Working Standard & Infusion
  • Dilution: Dilute the stock to 100 ng/mL in 50:50 ACN:Water + 0.1% Formic Acid.

    • Critical Step: Prepare this working solution immediately before use . Do not store it for >24 hours, as the acidic aqueous environment can catalyze slow H/D exchange at the

      
      -carbon.
      
  • Infusion: Infuse directly into the MS source at 10 µL/min.

  • Source Tuning (ESI+):

    • Spray Voltage: 4500 - 5500 V.

    • Source Temp: 400°C - 500°C.

    • Gas 1 / Gas 2: 40 - 60 psi.

C. LC Method Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 10% B

    • 1.0 min: 10% B

    • 4.0 min: 90% B

    • 5.0 min: 90% B

    • 5.1 min: 10% B

  • Flow Rate: 0.4 mL/min.

Troubleshooting & Validation (Self-Validating System)

The "Alpha-Exchange" Trap

The most common failure mode with Propiophenone-D10 is the back-exchange of deuterium atoms for hydrogen atoms on the ethyl chain (alpha to the carbonyl).

  • Symptom: Decrease in the 145.1 precursor signal and appearance of 144.1 or 143.1 peaks over time.

  • Mechanism: Keto-enol tautomerism allows acidic

    
    -protons (or deuterons) to exchange with the solvent.
    
  • Validation Check:

    • Inject the "Fresh" working standard. Record the ratio of m/z 145 (D10) to m/z 144 (D9 impurity).

    • Inject a "Stressed" standard (left at room temp in aqueous mobile phase for 24h).

    • Pass Criteria: The 145/144 ratio should not decrease by >5%. If it does, your autosampler temperature is too high or the solvent pH is problematic.

Matrix Effects

Since Propiophenone is a relatively non-polar small molecule, it elutes in the region often suppressed by phospholipids in plasma.

  • Solution: Ensure the retention time is >2.5 min (retention factor

    
    ). Use a divert valve to send the first 1.0 min of eluent to waste.
    
Method Development Workflow

Workflow Start Start: Propiophenone-D10 Method Dev Stock Prepare Stock in ACN (Anhydrous) Start->Stock Infusion Infusion & Q1 Scan Confirm m/z 145.1 Stock->Infusion Q3Scan Product Ion Scan Identify 110.1 & 82.1 Infusion->Q3Scan Opt Optimize CE & DP Maximize S/N Q3Scan->Opt Check Stability Check: Is m/z 145 decreasing? Opt->Check Fix Action: Use Fresh Prep Keep Autosampler <10°C Check->Fix Exchange Detected Final Finalize Method (Quant: 145->110) Check->Final No Exchange Fix->Final

Figure 2: Step-by-step workflow for optimizing Propiophenone-D10, including the critical stability check for deuterium exchange.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 102601018, Propiophenone-D10. Retrieved February 9, 2026 from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis: Stability and Applications. Retrieved February 9, 2026 from [Link]

  • Forensic RTI (2024). Selecting and Optimizing Transitions for LC-MS/MS Methods. Retrieved February 9, 2026 from [Link]

  • Iyer, S. S., et al. (2004). Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations. Journal of Chromatographic Science. Retrieved February 9, 2026 from [Link]

Sources

Application Notes and Protocols for the Derivatization of Propiophenone-D10 for Gas Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed methodologies for the derivatization of Propiophenone-D10, a deuterated internal standard, for robust and sensitive analysis by gas chromatography (GC). This document is intended for researchers, scientists, and drug development professionals who require accurate quantification of propiophenone or related compounds in various matrices.

Introduction: The Rationale for Derivatization

Propiophenone, and by extension its deuterated analog Propiophenone-D10, is a ketone that can be analyzed directly by gas chromatography. However, its inherent polarity can lead to poor peak shape, tailing, and potential interactions with active sites within the GC system, compromising analytical accuracy and precision. Derivatization is a chemical modification process that transforms an analyte into a more suitable form for GC analysis.[1] The primary objectives of derivatizing Propiophenone-D10 are:

  • Increased Volatility: By replacing the polar carbonyl group with a less polar functional group, the volatility of the analyte is increased, allowing for elution at lower temperatures and reducing the risk of thermal degradation.[2]

  • Improved Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks, enhancing resolution and improving quantification.[2]

  • Enhanced Thermal Stability: The resulting derivatives are often more thermally stable than the parent compound, preventing on-column degradation and ensuring accurate results.[3]

  • Characteristic Mass Spectra: Derivatization introduces specific functional groups that produce predictable and often more intense fragmentation patterns in mass spectrometry (MS), aiding in compound identification and confirmation.[2]

This guide will focus on two highly effective derivatization techniques for ketones: Oximation with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) and Silylation .

Strategic Selection of Derivatization Reagents

The choice of derivatization reagent is critical and depends on the specific analytical requirements, including desired sensitivity and the nature of the sample matrix.

Derivatization ReagentTarget Functional GroupKey Advantages for Propiophenone-D10 Analysis
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Carbonyl (ketone)Forms stable oxime derivatives. The pentafluorobenzyl group provides high sensitivity for Electron Capture Detection (ECD) and characteristic mass fragments for MS analysis.[4][5]
Silylation Reagents (e.g., BSTFA, MSTFA) Not directly reactive with ketonesPrimarily used for compounds with active hydrogens (e.g., alcohols, phenols, acids). For ketones, a two-step methoximation-silylation is required.[6][7]

For the direct derivatization of the ketone functional group in Propiophenone-D10, PFBHA is the reagent of choice . It reacts specifically with the carbonyl group to form a stable oxime derivative.[4] The resulting PFBHA-oxime is highly volatile and exhibits excellent chromatographic properties.

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for the derivatization and subsequent GC analysis of Propiophenone-D10.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Propiophenone-D10 Standard or Sample Extract Solvent Dissolve in appropriate solvent (e.g., Ethyl Acetate) Sample->Solvent Reagent Add PFBHA Reagent Solvent->Reagent Reaction Incubate at elevated temperature (e.g., 70°C) Reagent->Reaction Injection Inject derivatized sample into GC-MS Reaction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data Data Acquisition & Analysis Detection->Data

Sources

Precision Quantitation of Propiophenone and Pharmaceutical Precursors in Environmental Matrices using Propiophenone-D10 as a Surrogate Standard

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ENV-2025-04

Abstract

This application note details a robust protocol for the use of Propiophenone-D10 (CAS 288400-96-4) as an isotopic surrogate standard in the analysis of environmental water and soil samples. While traditional EPA Method 8270 surrogates (e.g., Nitrobenzene-d5) cover broad classes of semi-volatile organic compounds (SVOCs), they often fail to adequately correct for matrix effects specific to ketone-based pharmaceutical intermediates and synthetic precursors. This guide provides a self-validating workflow using Propiophenone-D10 to monitor extraction efficiency and instrument performance for "Pharmaceuticals in the Environment" (PIE) and forensic waste analysis.

Introduction: The Case for Specific Surrogates

In environmental toxicology and drug development, the presence of propiophenone derivatives often indicates contamination from pharmaceutical manufacturing or illicit synthesis (e.g., ephedrine/cathinone precursors) . Standard surrogates may not mimic the specific partitioning coefficients (


) or fragmentation behavior of these targets.

Propiophenone-D10 serves as an ideal Surrogate Standard (SS) or Internal Standard (IS) because:

  • Chemical Equivalence: It shares the exact extraction behavior and chromatographic retention time as native propiophenone.

  • Mass Spectral Distinctness: The fully deuterated isotopologue (

    
    ) offers a +10 Da mass shift, allowing interference-free Selected Ion Monitoring (SIM).
    
  • Matrix Correction: It compensates for signal suppression/enhancement in complex matrices (wastewater, sludge) more accurately than generic surrogates.

Chemical & Physical Properties

Understanding the physicochemical shift between the native and deuterated forms is critical for setting MS windows.

PropertyNative PropiophenonePropiophenone-D10
CAS Number 93-55-0288400-96-4
Formula


MW ( g/mol ) 134.18144.24
Boiling Point 218°C~216–218°C
Log

2.19~2.15
Solubility Organic solvents (MeOH, DCM)Organic solvents (MeOH, DCM)
Key MS Ions 105, 77, 134110, 82, 144

Methodological Framework

The following diagram illustrates the workflow, emphasizing where the surrogate is introduced to validate the entire process (extraction + analysis), distinguishing it from an internal standard added post-extraction (which only validates the instrument).

G Sample Environmental Sample (1L Water / 30g Soil) Spike SPIKING STEP: Add Propiophenone-D10 (Surrogate) Sample->Spike Pre-Extraction Extract Extraction (LLE or SPE) Spike->Extract Equilibrate Conc Concentration (TurboVap to 1mL) Extract->Conc IS_Add Add Internal Standard (e.g., Phenanthrene-d10) *Optional for Vol Correction* Conc->IS_Add GCMS GC-MS Analysis (SIM Mode) IS_Add->GCMS Data Data Processing Calculate % Recovery GCMS->Data Data->Sample QA Fail (<40% Rec)

Figure 1: Analytical workflow integrating Propiophenone-D10 as a pre-extraction surrogate.

Experimental Protocol

Reagents and Standards
  • Stock Solution: Propiophenone-D10 (1,000 µg/mL in Methanol). Store at -20°C .

  • Working Solution: Dilute Stock to 50 µg/mL in Acetone for spiking.

  • Extraction Solvent: Dichloromethane (DCM) (Pesticide Grade).

Sample Preparation (Liquid-Liquid Extraction - EPA 3510C)
  • Measure Sample: Transfer 1 L of sample into a separatory funnel.

  • pH Adjustment: Adjust pH to < 2 (using

    
    ) if extracting acidic/neutral fractions simultaneously, though Propiophenone extracts well at neutral pH.
    
  • Surrogate Spiking (CRITICAL): Add 100 µL of the Propiophenone-D10 Working Solution (50 µg/mL) to the sample.

    • Target Concentration: 5 µg/L in the 1 L sample.

  • Extraction: Extract with 60 mL DCM three times. Shake vigorously for 2 minutes each time.

  • Drying: Pass the combined organic layer through anhydrous sodium sulfate.

  • Concentration: Concentrate the extract to exactly 1.0 mL using a Kuderna-Danish concentrator or Nitrogen Evaporator (TurboVap).

GC-MS Analysis Parameters

To ensure specificity, Selected Ion Monitoring (SIM) is required. The D10 analog fragments differently due to the deuterated phenyl ring and alkyl chain.

Instrument: Agilent 7890/5977 (or equivalent). Column: DB-5ms UI (30m x 0.25mm x 0.25µm).

GC Conditions:

  • Inlet: Splitless, 250°C.

  • Carrier: Helium @ 1.2 mL/min (Constant Flow).

  • Oven: 40°C (1 min) → 10°C/min → 300°C (3 min).

MS Acquisition (SIM Mode): The mass shift logic is derived from the structure


.
  • Base Peak (Benzoyl Cation):

    • Native:

      
       m/z.
      
    • D10:

      
       m/z.
      
  • Phenyl Cation:

    • Native:

      
       m/z.
      
    • D10:

      
       m/z.
      
  • Molecular Ion:

    • Native: 134 m/z.[1]

    • D10: 144 m/z.

Table 1: SIM Acquisition Table

AnalyteTypeRetention Time (min)Quant Ion (m/z)Qualifier 1 (m/z)Qualifier 2 (m/z)
Propiophenone Target12.45105 77134
Propiophenone-D10 Surrogate12.43*110 82144

*Note: Deuterated compounds often elute slightly earlier than native analogs due to the deuterium isotope effect on chromatography.

QA/QC: Calculation & Acceptance

Recovery Calculation

The recovery of the surrogate confirms the efficiency of the extraction. It is calculated as:



  • Concentration Spiked: 5 µg/L (if 100µL of 50ppm spiked into 1L).

  • Concentration Found: Determined against the initial calibration curve (using the Quant Ion 110).

Acceptance Criteria

Based on EPA Method 8270E performance data for semi-volatiles:

  • Water: 40% – 140%

  • Soil: 30% – 150%

Troubleshooting Recovery Issues
  • < 40% (Low Recovery): Indicates loss during extraction or concentration.

    • Check: Was the TurboVap temperature too high? (Propiophenone is semi-volatile). Did an emulsion form during LLE?

  • > 140% (High Recovery): Indicates matrix co-elution or evaporation of solvent (concentrating the sample too much).

    • Check: Inspect the m/z 110 ion trace for matrix interference peaks.

Visualization of Isotopic Shift

The following diagram conceptualizes the mass spectral logic used to separate the Native target from the D10 Surrogate.

MS_Logic Native Native Propiophenone (MW 134) Frag_N1 Loss of Ethyl Group (-29) Native->Frag_N1 Ion_N1 Benzoyl Cation m/z 105 (Base Peak) Frag_N1->Ion_N1 Ion_D1 Benzoyl-d5 Cation m/z 110 (Base Peak) Ion_N1->Ion_D1 +5 Da Shift (Ring Deuteration) D10 Propiophenone-D10 (MW 144) Frag_D1 Loss of Ethyl-d5 Group (-34) D10->Frag_D1 Frag_D1->Ion_D1

Figure 2: Mass spectral fragmentation pathway demonstrating the +5 Da shift in the base peak (Quant Ion) between Native and D10 forms.

References

  • LGC Standards. (2025). Propiophenone-d10 Reference Material Certificate of Analysis. Retrieved from

  • Sigma-Aldrich. (2025).[2] Propiophenone Analytical Standard Properties and Safety Data. Retrieved from

  • U.S. EPA. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update VI. Retrieved from

  • PubChem. (2025).[3] Propiophenone-D10 Compound Summary. National Library of Medicine. Retrieved from [3]

Sources

Application Note: High-Precision Quantitation of Aryl Ketones via GC-MS using Propiophenone-D10

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the quantification of aryl ketones (specifically propiophenone and its derivatives) using Propiophenone-D10 as a stable isotopically labeled internal standard (SIL-IS). By employing Isotope Dilution Mass Spectrometry (IDMS), this method corrects for ionization suppression, injection variability, and matrix effects that commonly compromise external calibration methods. We provide a step-by-step workflow for calculating Relative Response Factors (RRF), establishing linearity, and validating method accuracy according to FDA Bioanalytical Method Validation (BMV) guidelines.

Introduction: The Necessity of Isotope Dilution

In quantitative gas chromatography-mass spectrometry (GC-MS), reliance on external standards often leads to errors exceeding ±15% due to:

  • Injection Discrimination: Variability in split/splitless injection volumes.

  • Matrix Effects: Co-eluting matrix components suppressing or enhancing ionization in the source.

  • Thermal Degradation: Analyte loss in the inlet liner.

Propiophenone-D10 (Perdeuterated Propiophenone) is the ideal internal standard for this application. With a mass shift of +10 Da (Molecular Weight ~144.24 g/mol vs. 134.18 g/mol for the native), it is spectrally distinct yet chemically identical. It co-elutes with or elutes immediately prior to the analyte, experiencing the exact same physical and chemical stresses during the analysis.

Materials & Physicochemical Properties[1][2][3][4][5]

CompoundPropiophenone-D10Native Propiophenone
CAS Number 288400-96-493-55-0
Formula


MW ( g/mol ) 144.24134.18
Boiling Point ~218 °C218 °C
Solubility Methanol, Acetonitrile, Ethyl AcetateMethanol, Acetonitrile, Ethyl Acetate
Storage < 30°C, DesiccatedAmbient

Experimental Workflow

The following diagram illustrates the critical path from stock preparation to data acquisition.

G Stock Stock Preparation (1 mg/mL in MeOH) IS_Spike IS Spiking (Constant Conc. D10) Stock->IS_Spike Aliquot Cal_Curve Calibration Curve (Levels 1-6) Stock->Cal_Curve Dilution IS_Spike->Cal_Curve Add Fixed Vol Extraction Sample Extraction (L/L or SPE) IS_Spike->Extraction Add Fixed Vol GC_MS GC-MS Analysis (SIM Mode) Cal_Curve->GC_MS Extraction->GC_MS Data Data Processing (RRF Calculation) GC_MS->Data

Figure 1: Analytical workflow for IDMS quantitation using Propiophenone-D10.

Detailed Protocol

Stock Solution Preparation
  • Primary Stock A (Analyte): Weigh 10.0 mg of native Propiophenone into a 10 mL volumetric flask. Dilute to volume with Methanol (LC-MS Grade). Conc: 1.0 mg/mL (1000 ppm).

  • Primary Stock B (Internal Standard): Weigh 10.0 mg of Propiophenone-D10 into a 10 mL volumetric flask. Dilute to volume with Methanol. Conc: 1.0 mg/mL (1000 ppm).

  • Working IS Solution: Dilute 100 µL of Stock B into 10 mL of Methanol. Conc: 10 µg/mL (10 ppm).This solution is added to every sample and calibrator.

Calibration Curve Setup

Prepare 6 calibration levels. Ensure the Internal Standard concentration is constant (e.g., 1.0 ppm) across all levels, while the analyte concentration varies.

LevelAnalyte Conc. (

)
IS Conc. (

)
Preparation Note (Final Vol: 1 mL)
Cal 1 0.1 ppm1.0 ppm10 µL Stock A (diluted 1:100) + 100 µL Working IS
Cal 2 0.5 ppm1.0 ppm50 µL Stock A (diluted 1:100) + 100 µL Working IS
Cal 3 1.0 ppm1.0 ppm10 µL Stock A (diluted 1:10) + 100 µL Working IS
Cal 4 5.0 ppm1.0 ppm50 µL Stock A (diluted 1:10) + 100 µL Working IS
Cal 5 10.0 ppm1.0 ppm10 µL Stock A + 100 µL Working IS
Cal 6 20.0 ppm1.0 ppm20 µL Stock A + 100 µL Working IS
GC-MS Instrument Parameters
  • Inlet: Splitless mode, 250°C. Purge flow 50 mL/min at 1.0 min.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Oven: 60°C (hold 1 min)

    
     20°C/min 
    
    
    
    280°C (hold 3 min).
  • MS Source: EI Mode (70 eV), 230°C.

  • Acquisition (SIM Mode):

    • Analyte (Propiophenone):[1][2][3][4] Quant Ion 105.0 (Benzoyl), Qual Ions 77.0, 134.1.

    • IS (Propiophenone-D10):[5] Quant Ion 110.0 (Benzoyl-D5), Qual Ions 82.0, 144.2.

Calculation of Response Factors[9][10][11]

The core of this method is the Relative Response Factor (RRF) .[6] Unlike external calibration, which plots Area vs. Concentration, IDMS plots the Area Ratio vs. the Concentration Ratio.

Mathematical Logic

Math RF_Def Response Factor (RF) RF = Area / Concentration RRF_Def Relative Response Factor (RRF) RRF = RF(analyte) / RF(is) RF_Def->RRF_Def Normalize Eq_Expanded Expanded Equation RRF = (Area_x / Conc_x) / (Area_is / Conc_is) RRF_Def->Eq_Expanded Substitute Unknown_Calc Solving for Unknown Conc (Cx) Cx = (Area_x / Area_is) / RRF * Conc_is Eq_Expanded->Unknown_Calc Rearrange

Figure 2: Logic flow for deriving unknown concentrations using RRF.

Data Analysis Example

Below is a representative dataset for Propiophenone (Analyte) and Propiophenone-D10 (IS).

Step 1: Calculate RRF for each calibration level.



Level

(ppm)

(ppm)

(Counts)

(Counts)
Calculated RRF
Cal 10.11.01,20012,5000.960
Cal 20.51.05,95012,4000.960
Cal 31.01.012,10012,6000.960
Cal 45.01.060,50012,5000.968
Cal 510.01.0119,00012,4500.956

Step 2: Determine Mean RRF.



Standard Deviation (SD) = 0.0045 | %RSD = 0.47% (Excellent < 15%)

Step 3: Calculate Unknown Sample.

  • Sample Data:

    
    , 
    
    
    
    .
  • Knowns:

    
     ppm, 
    
    
    
    .
  • Calculation:

    
    
    
    
    
    
    

Method Validation & Acceptance Criteria

To ensure scientific integrity, the method must be validated against FDA M10 or ICH guidelines.

  • Linearity: Plot

    
     vs. 
    
    
    
    .[7] The coefficient of determination (
    
    
    ) must be
    
    
    .[4]
  • IS Response Consistency: The peak area of Propiophenone-D10 in all samples and standards should not deviate by more than ±20% from the mean IS area in the calibrators. A drift >20% indicates matrix suppression or injection failure.

  • Accuracy: Back-calculated concentrations of calibrators must be within ±15% of nominal values (±20% for LLOQ).

References

  • US FDA. "Bioanalytical Method Validation Guidance for Industry." Food and Drug Administration, 2018.[8] [Link]

  • National Center for Biotechnology Information. "Propiophenone-D10 | C9H10O | CID 102601018." PubChem Compound Database. [Link]

  • Chromatography Today. "What is a Response Factor?" Chromatography Today, 2014. [Link]

  • US EPA. "Method 8000D: Determinative Chromatographic Separations." SW-846, 2018. [Link]

Sources

Troubleshooting & Optimization

Preventing deuterium exchange in Propiophenone-D10 solutions

[1]

Product: Propiophenone-D10 (Isotopically Labeled Internal Standard) Application: LC-MS/MS Quantification, NMR Standards Critical Issue: Deuterium Back-Exchange (D


Critical Alert: The Mechanism of Instability

Why is my internal standard losing mass? Propiophenone-D10 is chemically stable but isotopically labile at the


1

In the presence of protic solvents (water, methanol) and a catalyst (trace acid or base), the molecule undergoes keto-enol tautomerism .[1] During the enol phase, the deuterium on the


Mechanism of Back-Exchange

The following diagram illustrates the base-catalyzed pathway, which is the most common cause of degradation due to the alkalinity of standard borosilicate glass.

DeuteriumExchangecluster_0Solvent Environment (Protic Source)KetoDPropiophenone-D10(Keto Form)Mass: MEnolateEnolate Intermediate(Planar/Reactive)KetoD->Enolate  Base (-OD) removes D+  Enolate->KetoD  + D+ (Reversible)  KetoHPropiophenone-D9H1(Back-Exchanged)Mass: M-1Enolate->KetoH  + H+ (from Solvent)  source_protic

Figure 1: Base-catalyzed keto-enol tautomerism leading to irreversible deuterium loss in protic media.[1]

Solvent Compatibility Matrix

The choice of solvent is the single most critical factor in preventing exchange. Avoid protic solvents for stock solution storage.[1]

Solvent ClassRecommended?ExamplesTechnical Notes
Aprotic (Polar) YES (Preferred) Acetonitrile (ACN), DMSOBest for stock solutions.[1] DMSO is excellent but must be anhydrous; wet DMSO accelerates exchange.[1]
Aprotic (Non-Polar) YES Dichloromethane (DCM), TolueneGood stability, but volatility can lead to concentration changes.[1]
Protic NO (Critical) Methanol (MeOH) , Water, EthanolHIGH RISK. The hydroxyl proton (

) exchanges rapidly with the enol form.[1] Use only for immediate LC-MS injection, never for storage.[1]
Acidified CAUTION 0.1% Formic Acid in ACNAcid can catalyze enolization, but at low concentrations in aprotic solvents, it is safer than basic conditions.[1]

Storage & Handling Protocols

Protocol A: Preventing Surface-Catalyzed Exchange

Standard borosilicate glass is slightly basic (alkaline).[1] This surface alkalinity is sufficient to catalyze the removal of an

1

The Solution: Silanization Treating glassware with a silanizing agent caps the active hydroxyl/oxide sites on the glass surface, rendering it inert.

  • Clean: Thoroughly wash and dry the volumetric flask or vial.[1]

  • Treat: Fill the vessel with a 5% solution of Dichlorodimethylsilane (DMDCS) in Toluene.

  • Incubate: Allow to stand for 15–30 minutes.

  • Rinse: Rinse twice with Toluene, then twice with Methanol (to remove residual reagent).[1]

  • Cure: Bake the glassware at 100°C for 1 hour.

    • Alternative: Use pre-silanized amber glass vials (e.g., deactivated glass).[1]

Protocol B: Optimal Storage Conditions
  • Temperature: Store at -20°C or -80°C . Lowering temperature reduces the kinetic energy available to overcome the activation energy barrier for enolization.

  • Atmosphere: Flush headspace with dry Argon or Nitrogen to remove atmospheric moisture.[1]

  • Container: Amber glass (to prevent Norrish Type I/II photocleavage, though less critical than exchange) with PTFE-lined caps.[1]

Troubleshooting & FAQs

Q1: I see a "split" peak in my NMR spectrum or a mass shift of -1/-2 Da in MS. Is my product defective? A: Likely not. This indicates back-exchange occurred during handling.[1]

  • Diagnosis: Did you dissolve the standard in Methanol-D4 or non-deuterated Methanol? Even in MeOD, if the solvent is not 100% isotopic purity, H/D exchange will equilibrate.[1]

  • Fix: Prepare a fresh stock in pure Acetonitrile-D3 or DMSO-D6.[1] Ensure the glassware was neutral or silanized.[1]

Q2: Can I use Methanol as the mobile phase in LC-MS? A: Yes, but with strict constraints.

  • On-Column Stability: The residence time on the column is typically short (minutes).[1] Exchange is negligible during the run if the autosampler is kept cool (4°C).

  • Sample Prep: Do not store the sample in Methanol for days before injection. Dilute into the mobile phase immediately prior to analysis.[1]

Q3: Why is the exchange faster in water than in methanol? A: Water is a more effective medium for proton transfer and can stabilize the transition states of the tautomerization more effectively than organic alcohols. Furthermore, water often has a pH that deviates from neutral (dissolved

1

Q4: Does the aromatic ring lose deuterium? A: No. The aromatic deuteriums (phenyl ring) are extremely stable and do not undergo exchange under standard laboratory conditions.[1] The instability is isolated to the alkyl chain adjacent to the ketone.

References

  • Keto-Enol Tautomerism Mechanisms: Master Organic Chemistry. (2022).[1][2] Keto-Enol Tautomerism: Mechanisms. [Link]

  • Deuterium Exchange Kinetics: Nichols, M. A., & Waner, M. J.[1] (2010).[1][3] Kinetic and Mechanistic Studies of the Deuterium Exchange in Classical Keto-Enol Tautomeric Equilibrium Reactions. Journal of Chemical Education. [Link][1][3]

  • pKa of Propiophenone: PubChem. (2025).[1][4][5] Propiophenone Compound Summary (CID 7148). [Link]

Technical Support Center: Matrix Effect Correction with Propiophenone-D10

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Optimization of Internal Standard Protocols for LC-MS/MS Reference ID: TECH-PROP-D10-V2

Introduction: The Role of Propiophenone-D10

Welcome to the technical support hub for researchers utilizing Propiophenone-D10 (CAS: 298705-69-4 / Unlabeled: 93-55-0) as an internal standard (IS).

In quantitative bioanalysis (LC-MS/MS), Propiophenone-D10 serves as a critical stable-isotope labeled (SIL) reference for aryl ketones and structurally related hydrophobic analytes (e.g., synthetic cathinones, bupropion metabolites, and environmental ketone contaminants). Its primary function is to correct for Matrix Effects (ME) —the alteration of ionization efficiency caused by co-eluting components in complex biological matrices like plasma or urine.

This guide moves beyond basic usage to address the specific physicochemical challenges of using a deuterated aryl ketone, including volatility, lipophilicity, and the deuterium isotope effect.

Module 1: Diagnostic Framework (The "Why")

How Propiophenone-D10 Corrects Matrix Effects

In Electrospray Ionization (ESI), analytes compete for charge against endogenous matrix components (phospholipids, salts). If the matrix suppresses the analyte signal by 40%, it must also suppress the IS signal by 40% for the quantification to remain accurate.

Critical Requirement: The IS must co-elute (or elute very closely) with the analyte to experience the exact same ionization environment.

Visualizing the Correction Mechanism

The following diagram illustrates how Propiophenone-D10 acts as a "normalization anchor" during the ionization competition.

MatrixEffectMechanism Sample Biological Sample (Analyte + Matrix) LC LC Separation (Co-elution) Sample->LC Spike Spike IS (Propiophenone-D10) Spike->LC ESI ESI Source (Charge Competition) LC->ESI Analyte & IS + Matrix Gunk MS Mass Analyzer (Detection) ESI->MS Suppressed Analyte Ions ESI->MS Suppressed IS Ions Result Corrected Data MS->Result Ratio (Analyte/IS) Remains Constant

Figure 1: Mechanism of Matrix Effect Correction. The IS tracks the analyte through the suppression zone, ensuring the response ratio remains linear despite signal loss.

Module 2: Troubleshooting Workflow (The "How")

Issue 1: Retention Time Shift (The Deuterium Effect)

Symptom: Propiophenone-D10 elutes slightly earlier than the unlabeled analyte, causing it to miss the matrix suppression window. Technical Cause: The C-D bond is shorter and less polarizable than the C-H bond. In Reverse Phase LC (RPLC), this makes the deuterated molecule slightly less lipophilic, reducing its retention time. Solution:

  • Check the Shift: If the shift is >0.1 min, the IS may no longer correct for sharp matrix peaks.

  • Chromatographic Adjustment: Shallow the gradient slope at the elution point. This brings the peaks closer or widens the peaks slightly to ensure overlap.

  • Integration: Ensure the integration window for the IS is centered on the IS peak, not the analyte retention time.

Issue 2: Variable IS Response (Volatility & Solubility)

Symptom: IS area counts fluctuate wildly between injections, even in neat standards. Technical Cause: Propiophenone is a volatile liquid (BP ~218°C) and lipophilic (LogP ~2.7).

  • Evaporation: It can evaporate from non-capped vials or during N2 dry-down steps.

  • Adsorption: It may stick to plastic well plates. Solution:

  • Temperature Control: Keep the autosampler at 4°C.

  • Material: Use glass inserts or low-binding plates. Avoid polypropylene if recovery is low.

  • Protocol Change: Do not evaporate to dryness if possible. Use a "dilute-and-shoot" or liquid-liquid extraction (LLE) with a "keeper" solvent (e.g., keep a small volume of DMSO or glycol if compatible) to prevent total evaporation of the ketone.

Issue 3: Cross-Talk (Isotopic Interference)

Symptom: Signal detected in the Analyte channel when injecting only Propiophenone-D10. Technical Cause: Impure IS (containing D0-Propiophenone) or improper mass selection (Isotopic overlap). Solution:

  • Verify Purity: Ensure the D10 standard is >98% isotopic purity.

  • Mass Selection: Propiophenone MW is ~134.[1][2][3][4]18. D10 is ~144.2. Ensure the isolation window (Q1) is narrow enough (e.g., 0.7 Da) to exclude the M+10 isotope of the native analyte or impurities.

Module 3: Validation Protocol (Matuszewski Method)

To scientifically validate that Propiophenone-D10 is correcting the matrix effect, you must perform the Matuszewski Protocol [1]. This distinguishes between Extraction Efficiency and Matrix Effect.[5][6]

Experimental Design

Prepare three sets of samples at Low and High QC concentrations (n=6 lots of matrix).

SetDescriptionCompositionRepresents
A Neat Standard Analyte + IS in mobile phase (No matrix).Ideally ionized signal.
B Post-Extraction Spike Blank matrix extracted, then spiked with Analyte + IS.Matrix effects (Ionization only).
C Pre-Extraction Spike Matrix spiked with Analyte + IS, then extracted.Total process (Extraction + Matrix).
Calculations

1. Matrix Factor (MF): Quantifies the ion suppression/enhancement.



  • MF = 1: No matrix effect.[6]

  • MF < 1: Ion Suppression.[5][6][7][8]

  • MF > 1: Ion Enhancement.[5][6][7]

2. IS-Normalized Matrix Factor:



  • Pass Criteria: The CV of the IS-Normalized MF across 6 lots should be < 15% [2]. This proves the IS is correcting the variability.

3. Recovery (RE):



Validation Logic Diagram

ValidationLogic Start Start Validation (Matuszewski Protocol) CalcMF Calculate Matrix Factor (MF) Set B / Set A Start->CalcMF CheckMF Is MF < 0.8 or > 1.2? CalcMF->CheckMF CalcNorm Calculate IS-Normalized MF (MF_analyte / MF_IS) CheckMF->CalcNorm Yes (Effect exists) Pass VALIDATED IS corrects the effect. CheckMF->Pass No (Clean Matrix) CheckCV Is CV of IS-Norm MF across 6 lots < 15%? CalcNorm->CheckCV CheckCV->Pass Yes Fail FAILED IS not tracking analyte. CheckCV->Fail No Action Action: 1. Check Retention Shift 2. Change Extraction 3. Switch to APCI Fail->Action Troubleshoot

Figure 2: Decision tree for validating Matrix Effect correction efficiency.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Propiophenone-D10 for non-ketone analytes? A: It is not recommended. The IS must share similar chemical properties (pKa, LogP, functional groups) with the analyte to track extraction recovery and ionization efficiency. For non-ketones, the IS may behave differently during LLE or SPE extraction.

Q2: My Propiophenone-D10 signal drops over the course of a long run. Why? A: This is likely due to volatility. Ensure your autosampler is cooled (4°C) and your vial caps are pre-slit or PTFE/Silicone lined to prevent evaporation. If using 96-well plates, ensure the heat seal is solvent-resistant.

Q3: How should I store the stock solution? A: Store neat Propiophenone-D10 protected from light at < -20°C. Ketones can undergo photodegradation or slow oxidation over time. Always equilibrate the stock to room temperature before pipetting to ensure accurate volume (density changes with temperature).

Q4: What concentration of IS should I use? A: The IS concentration should yield a signal intensity similar to the middle of your analyte's calibration curve. Avoid signals so high that they cause detector saturation or cross-talk into the analyte channel.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[9] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030.[9]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Section III.B.

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.

  • Wang, S., & Cyronak, M. (2013). Deuterium isotope effects in liquid chromatography-mass spectrometry: Implications for quantitation of analytes. Journal of Chromatography A.

Sources

Resolving chromatographic deuterium isotope effects for Propiophenone-D10

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Chromatographic Deuterium Isotope Effects in LC-MS/MS Target Analyte: Propiophenone (Native) vs. Propiophenone-D10 (Internal Standard) Platform: Reversed-Phase Liquid Chromatography (RPLC) coupled with Mass Spectrometry

The "Deuterium Dilemma": Diagnostic Overview

User Query: "I am running a bioanalytical method for Propiophenone using Propiophenone-D10 as my internal standard (IS). In my C18 RPLC method, the D10 standard consistently elutes 0.1–0.2 minutes earlier than the native analyte. Is this normal, and does it compromise my quantitation?"

Senior Scientist Response: Yes, this is a known physicochemical phenomenon, not an instrument error. In Reversed-Phase Liquid Chromatography (RPLC), deuterated isotopologues (like Propiophenone-D10) typically display lower lipophilicity than their non-deuterated counterparts (protium forms), resulting in earlier elution.

While a shift of 0.1 minutes seems negligible, in high-throughput LC-MS/MS, it can be catastrophic if the native analyte and the IS elute into different "matrix effect zones" (e.g., regions of phospholipid suppression).

Mechanism of Action

The separation is driven by the Deuterium Isotope Effect . The C-D bond is shorter and has a lower zero-point energy than the C-H bond. This results in a smaller molar volume and reduced polarizability, making the deuterated molecule slightly less hydrophobic.

IsotopeEffectMechanism Figure 1: Physicochemical cascade causing Propiophenone-D10 retention shift. Bond C-D Bond vs. C-H Bond (Shorter Bond Length) Energy Lower Zero-Point Energy (Reduced Polarizability) Bond->Energy Hydro Reduced Hydrophobicity (Lower Lipophilicity) Energy->Hydro Interaction Weaker Interaction with C18 Stationary Phase Hydro->Interaction Result Earlier Retention Time (Rt Shift) Interaction->Result

Impact Analysis: The Matrix Effect Risk

User Query: "If I integrate both peaks, why does the separation matter?"

Senior Scientist Response: The core premise of using a stable isotope-labeled IS is that it shares the exact ionization environment as the analyte. If they separate chromatographically, they may encounter different co-eluting matrix components (e.g., phospholipids, salts) at the electrospray source.

Risk Assessment Table
ScenarioChromatographic BehaviorMS/MS ConsequenceQuantitative Impact
Ideal Perfect Co-elutionIdentical Ion SuppressionAccurate
Minor Shift

Rt < 0.05 min
Negligible difference in suppressionAcceptable (usually)
Major Shift

Rt > 0.10 min
Differential Matrix Effect High Risk of Bias
Visualization of the Hazard

The diagram below illustrates how a retention time shift moves the Internal Standard out of the suppression zone that affects the Analyte, leading to invalid normalization.

MatrixEffectRisk Figure 2: Differential Matrix Effect caused by Isotope Resolution. cluster_Timeline Chromatographic Timeline Source ESI Source (Ionization) Matrix Co-eluting Matrix (Phospholipids/Salts) Source->Matrix Creates Suppression Zone D10 Propiophenone-D10 (Elutes Early) Matrix->D10 Misses Suppression Zone Native Native Propiophenone (Elutes Late) Matrix->Native Suppresses Signal Gap Separation Gap (Delta Rt)

Method Optimization Protocols

User Query: "How do I force them to co-elute or minimize the shift?"

Senior Scientist Response: You cannot change the physics of the molecule, but you can manipulate the chromatography to mask the effect. Use the following optimization strategies.

Strategy A: Mobile Phase Modification (The Solvent Effect)

Methanol (MeOH) often exaggerates deuterium isotope effects more than Acetonitrile (ACN) in RPLC. This is due to the specific solvation mechanisms of the protic solvent (MeOH) versus the aprotic solvent (ACN).

  • Action: If using MeOH/Water, switch to ACN/Water .

  • Why: ACN typically provides sharper peaks and may reduce the resolution factor (

    
    ) between isotopologues.
    
Strategy B: Gradient Compression

Shallow gradients maximize resolution (which we don't want here). Steeper gradients compress the peaks, reducing the absolute time difference (


Rt).
  • Protocol: Increase the gradient slope.

    • Current: 5% to 95% B over 10 minutes.

    • New: 5% to 95% B over 3 minutes (ballistic gradient).

Strategy C: Stationary Phase Selection

If the C18 column provides too much resolution, switch to a phase with different selectivity or lower carbon load.

  • Recommendation: Phenyl-Hexyl phases often interact with the aromatic ring of Propiophenone. While they provide good retention, the

    
     interactions might overshadow the subtle hydrophobic differences caused by the deuterium, potentially aiding co-elution.
    

Validation Workflow: The "Matrix Swapping" Experiment

User Query: "I can't get them to perfectly co-elute. How do I prove my method is still valid?"

Senior Scientist Response: If you cannot eliminate the shift, you must validate that the matrix effect is constant across the shift window. Perform the Post-Column Infusion (PCI) experiment or the Matrix Factor test.

Protocol: Matrix Factor Comparison
  • Prepare: 6 different lots of blank plasma/matrix.

  • Spike: Add Native Propiophenone (Low QC level) and D10-IS to extracted blanks.

  • Calculate:

  • Criteria: The CV% of the IS_Normalized_MF across 6 lots must be < 15%. If it passes, the separation is chemically irrelevant.

OptimizationWorkflow Figure 3: Decision tree for resolving isotope effects. Start Issue: D10 Elutes Earlier Check1 Is Delta Rt > 0.05 min? Start->Check1 Step1 Switch Organic Modifier (MeOH -> ACN) Check1->Step1 Yes Validate Run Matrix Factor Test (6 Lots) Check1->Validate No Step2 Steepen Gradient Slope (Compress Peaks) Step1->Step2 Check2 Co-elution Achieved? Step2->Check2 Check2->Validate No Pass Method Validated Check2->Pass Yes Validate->Pass CV < 15% Fail Change Column Phase (C18 -> Phenyl) Validate->Fail CV > 15%

References

  • Turowski, M. et al. (2003). Deuterium isotope effects on hydrophobicity and chromatographic retention in reversed-phase liquid chromatography. Journal of Chromatography A. Link

  • Ye, X. et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects. Chromatography Online. Link

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 102601018, Propiophenone-D10. Link

  • Wang, S. et al. (2007). Evaluation of Deuterium Isotope Effects in LC-MS/MS Separations. Journal of Analytical Toxicology. Link

Minimizing cross-talk interference in Propiophenone-D10 MRM channels

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses a critical issue in DMPK and forensic workflows: Cross-talk interference between Propiophenone (Analyte) and its internal standard, Propiophenone-D10.

In quantitative LC-MS/MS, Propiophenone-D10 is the gold-standard internal standard (IS) for normalizing matrix effects and recovery. However, because Propiophenone is a small molecule (


 Da) and the D10 analog (

Da) is only +10 Da heavier, "cross-talk" can severely compromise your Lower Limit of Quantification (LLOQ).

This guide does not rely on generic advice. We break down the interference into its two distinct physical vectors—Isotopic Impurity and Carryover —and provide self-validating protocols to eliminate them.

Module 1: The Diagnostic Hub

User Question: "I see a peak in my Analyte channel even when I only inject the Internal Standard. Is this cross-talk or contamination?"

Scientist’s Response: You are likely observing IS-to-Analyte contribution . This is rarely due to "mass overlap" in the spectrometer (since +10 Da is a massive gap for a quadrupole). It is almost certainly caused by chemical impurity (presence of non-deuterated Propiophenone in your D10 standard).

Use this logic gate to confirm the source before changing instrument parameters.

Experiment 1.1: The Source Identification Protocol

Run the following sequence in triplicate. Do not just "check the background"; quantify the interference.

Injection TypeCompositionExpected Result (Ideal)If Signal Detected in Analyte Ch.Diagnosis
Double Blank Mobile Phase OnlyFlat BaselineSystem ContaminationCarryover (Injector/Column)
Zero Sample Matrix + IS (No Analyte)Flat BaselinePeak at Analyte RTIS Impurity (D0 present in D10 stock)
ULOQ Sample Matrix + Analyte (High) + ISDistinct PeaksN/AReference
Visualizing the Diagnostic Logic

DiagnosticLogic Start Start: Signal in Analyte Channel? Step1 Inject Double Blank (Mobile Phase) Start->Step1 Decision1 Signal Present? Step1->Decision1 Result1 Diagnosis: System Carryover Action: Clean Needle/Port Decision1->Result1 Yes Step2 Inject Zero Sample (Matrix + IS Only) Decision1->Step2 No Decision2 Signal Present? Step2->Decision2 Result2 Diagnosis: IS Impurity (D0 contamination in D10) Decision2->Result2 Yes (at Analyte RT) Result3 Diagnosis: Matrix Interference (Isobaric co-eluter) Decision2->Result3 Yes (Different RT)

Figure 1: Diagnostic logic tree to isolate the source of interference. Follow the path to determine if the issue is hardware (carryover) or chemical (impurity).

Module 2: Optimizing IS Concentration (The "Impurity" Vector)

User Question: "My D10 standard is 98% pure. Why is that not good enough?"

Scientist’s Response: 98% purity means 2% of your IS might be D0 (the Analyte). If you spike your IS at 1000 ng/mL, you are effectively spiking 20 ng/mL of Analyte into every sample. If your LLOQ is 1 ng/mL, you have just buried your sensitivity under a 20x background signal.

The Fix: Titrate the Internal Standard. You must find the "Sweet Spot" where the IS signal is stable, but the impurity contribution is below 20% of your LLOQ.

Protocol: IS Titration Curve
  • Prepare IS Solutions: 50, 100, 200, 500, 1000 ng/mL.

  • Inject: Run these as "Zero Samples" (IS only, no Analyte).

  • Measure: Area of the peak in the Analyte Channel .

  • Calculate: Select the highest IS concentration where:

    
    
    

Module 3: MRM Transition & Mass Resolution

User Question: "Are my transitions causing the cross-talk? Should I change them?"

Scientist’s Response: For Propiophenone (


) and D10 (

), the mass difference is 10 Da. This is generally too large for "isotopic overlap" (M+10) to be the culprit. However, fragmentation cross-talk is possible if the D10 standard loses its deuterium label during collision-induced dissociation (CID), though unlikely with this specific molecule structure.

The most common instrument error is a wide isolation window on the quadrupole (Q1).

Recommended MRM Parameters
CompoundPrecursor (Q1)Product (Q3)Dwell (ms)Collision Energy (V)Rationale
Propiophenone 135.1 (

)
105.15015-20Loss of Ethyl (

). High abundance.
Propiophenone-D10 145.2 (

)
110.25015-20Loss of Ethyl-D5 (

). Preserves ring D5.

Critical Check: Ensure Q1 resolution is set to "Unit" (0.7 FWHM). If set to "Low" or "Open" to boost sensitivity, you risk admitting background noise that mimics cross-talk.

Module 4: Chromatographic Resolution (The "Physics" Vector)

User Question: "Can I separate the interference chromatographically?"

Scientist’s Response: This is a trick question.

  • If the interference is D0 impurity in your IS: No. The impurity is the analyte. It will elute at the exact same time as your analyte.

  • If the interference is Matrix/Isobaric: Yes.

However, you can use the Deuterium Isotope Effect to your advantage to confirm peak identity. Deuterated compounds often elute slightly earlier than non-deuterated analogs on Reverse Phase (C18) columns due to slightly weaker hydrophobic interactions.

Visualization: The Deuterium Shift

Figure 2: The Deuterium Isotope Effect. On C18 columns, Propiophenone-D10 typically elutes slightly earlier than the native analyte. If your "interference" peak aligns perfectly with the Analyte RT, it is likely D0 impurity. If it aligns with the IS RT, it is likely spectral cross-talk (rare).

Module 5: Carryover Mitigation

User Question: "I've lowered my IS concentration, but I still see a ghost peak in the blank after a high concentration sample."

Scientist’s Response: This is Carryover , not cross-talk. Propiophenone is a ketone and can stick to metallic surfaces or rotor seals in the autosampler.

The "Aggressive Wash" Protocol

Standard methanol/water washes are often insufficient for hydrophobic ketones. Implement this dual-wash cycle:

  • Weak Wash (Solvent A): 90% Water / 10% Acetonitrile (200 µL).

  • Strong Wash (Solvent B): 40% Acetonitrile / 40% Isopropanol / 20% Acetone + 0.1% Formic Acid (200 µL).

    • Why Acetone? "Like dissolves like." Acetone is a ketone and is highly effective at solubilizing Propiophenone residues.

Summary of Solutions

SymptomRoot CauseValidated Solution
Signal in Analyte Ch. (in Zero Sample)IS Impurity (D0 in D10)Dilute IS until interference <20% of LLOQ. Buy >99 atom% D IS.[1]
Signal in Analyte Ch. (in Double Blank)Carryover Implement Acetone/IPA strong wash. Replace rotor seal.
Signal in IS Ch. (in ULOQ Sample)Isotopic Contribution Rare for +10 Da. Check if ULOQ is saturating the detector (crosstalk in electronics).

References

  • Rule, G. S., & Henion, J. D. (1992). Trace-level determination of propiophenone by liquid chromatography/mass spectrometry. Journal of Chromatography A.

  • Jemal, M., & Xia, Y. Q. (2006). LC-MS/MS cross-talk between analyte and internal standard: A review of the causes and practical solutions. Journal of Pharmaceutical and Biomedical Analysis.

  • Wang, S., & Cyronak, M. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry. Rapid Communications in Mass Spectrometry.

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

  • Chanteux, H., et al. (2020).[2] Application of Azamulin to Determine the Contribution of CYP3A4/5 to Drug Metabolic Clearance. Drug Metabolism and Disposition.[2] (Context on Probe Substrates).

Sources

Optimizing collision energy for Propiophenone-D10 fragmentation

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-CE-PROP-D10 Status: Open for Resolution Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary

Optimizing collision energy (CE) for deuterated internal standards like Propiophenone-D10 is not merely about finding a signal; it is about establishing a stable, reproducible fragmentation ratio that mirrors the native analyte while avoiding "crosstalk" (interference).

This guide provides a self-validating protocol to determine the optimal CE. Unlike native Propiophenone, the D10 analog (fully deuterated,


) exhibits a kinetic isotope effect that may slightly shift the optimal energy required for dissociation compared to the non-deuterated form.

Module 1: The Target Profile (Theory & Transitions)

Before injecting, you must verify your calculated transitions. Propiophenone-D10 is fully deuterated, shifting the mass significantly from the native form.

Chemical Profile[1][2][3]
  • Compound: Propiophenone-D10 (Perdeuterated)

  • Formula:

    
    
    
  • Neutral Monoisotopic Mass: ~144.2 Da

  • Ionization Mode: ESI Positive (

    
    )
    
Theoretical Transition Table

The following transitions are derived from the standard fragmentation of alkyl-aryl ketones (alpha-cleavage).

Ion TypeFormulam/z (Approx)DescriptionRole
Precursor

145.1 Protonated MoleculeQ1 Selection
Product 1

110.1 Benzoyl-d5 Cation (Loss of

)
Quantifier (Primary)
Product 2

82.1 Phenyl-d5 Cation (Loss of

)
Qualifier (Secondary)

Critical Note: Ensure your mobile phase is protonated (e.g., Water/Formic Acid). If you use a deuterated mobile phase (rare), the precursor would shift to


. We assume standard H-based solvents here.

Module 2: The Optimization Protocol (Step-by-Step)

Do not rely on literature values alone. Instrument geometry (Triple Quad vs. Q-TOF) and collision gas pressure (Argon vs. Nitrogen) necessitate an empirical "Breakdown Curve."

Workflow Visualization

The following diagram outlines the logic flow for determining the optimal CE.

CE_Optimization_Workflow Start Start: 1 µg/mL Solution Infusion Direct Infusion / FIA Start->Infusion Q1_Scan Q1 Scan (Identify 145.1) Infusion->Q1_Scan Ramp_CE Ramp CE (5 -> 60 eV) Q1_Scan->Ramp_CE Isolate 145.1 Plot_Curve Plot Breakdown Curve Ramp_CE->Plot_Curve Step 2-5 eV Select_Opt Select Apex CE Plot_Curve->Select_Opt Max Intensity

Figure 1: Logical workflow for determining the specific Collision Energy (CE) for any internal standard.[1]

Experimental Steps
  • Preparation: Prepare a 1 µg/mL solution of Propiophenone-D10 in 50:50 Methanol:Water (0.1% Formic Acid).

  • Precursor Isolation (Q1):

    • Infuse at 10-20 µL/min.

    • Perform a Q1 scan.[1] Confirm the base peak is ~145.1 m/z.

    • Troubleshooting: If you see high Na+ adducts (+22 Da), clean the source or switch to ammonium formate buffer.

  • Product Scan (MS2):

    • Set CE to a nominal value (e.g., 20 eV).

    • Scan Q3 from m/z 50 to 150.

    • Confirm presence of m/z 110.1 and 82.1.

  • The Ramp (MRM Optimization):

    • Create a method monitoring the 145.1 -> 110.1 transition.

    • Ramp CE from 5 eV to 60 eV in increments of 2-5 eV.

    • Record the intensity at each step.

Data Analysis: The Breakdown Curve

You will observe a Gaussian-like distribution for the product ion.

Collision Energy (eV)Precursor Intensity (145.1)Product Intensity (110.1)Status
5100%0%No Fragmentation
1560%30%Under-fragmented
25 10% 100% (Max) Optimal
350%80%Over-fragmented
500%10%Secondary Fragmentation

Selection Rule: Choose the CE value that provides the maximum intensity for the product ion. If the peak is broad plateau, pick the value slightly to the higher energy side to ensure stability against minor pressure fluctuations.

Module 3: Mechanistic Insight (Fragmentation Pathway)

Understanding how the molecule breaks helps you confirm you are monitoring the correct species and not an interference.

Frag_Pathway Precursor Precursor [M+H]+ m/z 145.1 (Propiophenone-D10) Transition Transition State (Vibrationally Excited) Precursor->Transition + Collision Energy Product Product Ion m/z 110.1 (Benzoyl-d5 Cation) Transition->Product Neutral Neutral Loss Ethyl-d5 Radical (Mass ~34) Transition->Neutral Cleavage

Figure 2: Fragmentation pathway of Propiophenone-D10 via alpha-cleavage.

Module 4: Troubleshooting & FAQ

Q1: I see the transition 145 -> 110, but the signal intensity fluctuates wildly.

  • Root Cause: This is often due to "hovering" on the edge of the breakdown curve. If your CE is set to the steep part of the curve (e.g., 15 eV in the table above), a tiny change in collision gas pressure will drastically change signal.

  • Fix: Re-run the ramp and select the CE at the plateau or apex (e.g., 25-28 eV). Stability is preferable to absolute maximum sensitivity.

Q2: Can I use the same CE as native Propiophenone?

  • Analysis: Likely, but not guaranteed. The Deuterium Isotope Effect can strengthen C-D bonds compared to C-H bonds, potentially requiring slightly higher energy (1-3 eV) to fragment.

  • Recommendation: Always optimize the IS independently. Do not assume identity with the analyte.

Q3: I am seeing "Crosstalk" where the IS signal appears in the Analyte channel.

  • Root Cause: If the native analyte is present at high concentrations, its M+H (135) might have an isotope or adduct near 145, or the isolation window is too wide.

  • Fix:

    • Ensure Q1 resolution is set to "Unit" or "High" (0.7 Da FWHM).

    • Verify the native analyte does not have a mass transition that overlaps (e.g., an adduct losing a different neutral).

    • Since D10 is +10 Da away, crosstalk is rare unless the concentration differential is massive (>1000x).

References

  • NIST Chemistry WebBook. Propiophenone Mass Spectrum (Electron Ionization).[2] National Institute of Standards and Technology.[2][3]

  • PubChem. Propiophenone-d10 Compound Summary. National Library of Medicine.

  • Technology Networks. 4 Steps to Successful Compound Optimization on LC-MS/MS. (2024).[4]

  • SCIEX Community. Standard Optimization Protocols for Triple Quadrupole MS.

Sources

Storage conditions to prevent H/D scrambling in Propiophenone-D10

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PROP-D10-STABILITY Subject: Prevention of H/D Scrambling and Storage Protocols Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

The Problem: Propiophenone-D10 (


) is thermodynamically unstable in the presence of protic sources. The primary failure mode is Hydrogen/Deuterium (H/D) scrambling  at the alpha-methylene position (

), driven by keto-enol tautomerism.

The Solution: Isotopic integrity is maintained only through strict kinetic control (low temperature) and the absolute exclusion of catalytic protons (moisture, acidic surfaces, and protic solvents).

The Mechanism of Failure

To prevent scrambling, you must understand the "Enemy." Propiophenone-D10 does not spontaneously degrade; it equilibrates.

The Alpha-Carbon Vulnerability

The deuterium atoms on the aromatic ring are relatively stable. However, the deuterium atoms on the alpha-carbon (adjacent to the carbonyl) are acidic (


).[1]

In the presence of even trace moisture (


) and a catalyst (trace acid or base from glass surfaces), the ketone undergoes keto-enol tautomerism . When the molecule reverts from the enol form to the ketone form, it will statistically grab a Hydrogen atom from the solvent instead of a Deuterium, leading to irreversible isotopic dilution.
Visualization: The Scrambling Pathway

The following diagram illustrates how a single water molecule can catalyze the destruction of your isotopic label.

G cluster_0 State A: Intact Label cluster_1 Transition: The Danger Zone cluster_2 State B: Scrambled D_Ketone Propiophenone-D10 (Keto Form) Enol Enol Intermediate (Achiral/Planar) D_Ketone->Enol + H2O (Catalyst) - D+ Enol->D_Ketone + D+ (Reversible) H_Ketone Propiophenone-D9-H1 (Scrambled) Enol->H_Ketone + H+ (Irreversible)

Caption: Kinetic pathway of H/D exchange. Note that once H is incorporated, the thermodynamic equilibrium favors the protonated form due to the Kinetic Isotope Effect (KIE).

Storage & Handling Protocol

This protocol is designed to eliminate the three vectors of scrambling: Thermal Energy , Proton Sources , and Surface Catalysis .

The "Golden Rules" of Storage
ParameterSpecificationScientific Rationale
Temperature -20°C or lower Reduces the rate constant (

) of enolization. At -20°C, the kinetic barrier to tautomerism is significantly higher.
Atmosphere Argon (Ar) Argon is heavier than air and forms a stable "blanket" in the vial, unlike Nitrogen (

), which mixes more easily with moist air.
Container Amber, Silanized Glass Amber blocks UV (preventing Norrish type cleavage). Silanization caps surface hydroxyls (

), removing acidic sites that catalyze exchange.
Seal Teflon-lined Cap + Parafilm Teflon is hydrophobic and chemically inert. Parafilm provides a secondary moisture barrier.
Step-by-Step Handling Workflow
  • Equilibration: Before opening the vial, allow it to warm to room temperature inside a desiccator.

    • Why? Opening a cold vial condenses atmospheric moisture directly into the product. This is the #1 cause of immediate scrambling.

  • Sampling: Use only oven-dried glass pipettes or new disposable tips.

    • Why? Surface moisture on "clean" glassware is sufficient to initiate exchange.

  • Resealing: Purge the headspace with dry Argon gas for 10-15 seconds before recapping.

  • Secondary Containment: Store the vial inside a secondary jar containing active desiccant (e.g.,

    
     or Molecular Sieves).
    

Troubleshooting & FAQs

Q1: I see a new triplet peak at ~2.9 ppm in my proton NMR. Is my sample ruined?

Diagnosis: Likely, yes. Technical Explanation: The alpha-methylene protons of non-deuterated propiophenone appear as a quartet at


 ppm. If you see a signal here, H/D exchange has occurred.
  • Triplet vs. Quartet: If it appears as a broad triplet or multiplet rather than a clean quartet, it indicates partial deuteration (

    
     species) rather than full protonation (
    
    
    
    ).
  • Action: Calculate the integration. If

    
    , it may be usable for qualitative work. For quantitative MS standards, discard.
    
Q2: Can I store Propiophenone-D10 in Chloroform-d ( )?

Strictly NO. Reasoning: Chloroform-d is notorious for forming trace Hydrochloric Acid (DCl/HCl) and Phosgene upon aging or light exposure. Acid is a potent catalyst for keto-enol tautomerism.[2][3][4] Alternative: Use Dichloromethane-d2 (


)  or Benzene-d6 (

)
. If you must use

, filter it through basic alumina immediately before use to neutralize acidity.
Q3: My lab is humid. How do I transfer the sample safely?

Protocol:

  • Create a "dry zone" using an inverted funnel connected to an Argon line.

  • Perform all transfers under this cone of flowing inert gas.

  • Alternatively, use a glove box.[5]

Q4: Can I dry the sample with molecular sieves if it gets wet?

Proceed with Caution. Risk: Some molecular sieves (specifically Type 4A or 5A) can be slightly basic or acidic depending on their binder. This surface acidity/basicity can catalyze the very scrambling you are trying to prevent while removing the water. Recommendation: It is safer to dry the solvent before adding the propiophenone, rather than adding sieves directly to the ketone.

QC Validation Workflow

Use this logic tree to validate sample integrity before critical experiments.

QC Start Start QC Check Visual Visual Inspection: Precipitate or Color Change? Start->Visual NMR 1H-NMR (in CD2Cl2) Visual->NMR Clear Action1 DISCARD (Scrambling Occurred) Visual->Action1 Cloudy/Yellow PeakCheck Check 2.9 - 3.0 ppm region NMR->PeakCheck Result1 Signal Detected (>1%) PeakCheck->Result1 Yes Result2 No Signal / Baseline Noise PeakCheck->Result2 No Result1->Action1 Action2 PASS (Proceed to Experiment) Result2->Action2

Caption: Decision matrix for validating isotopic purity prior to use.

References

  • Keto-Enol Tautomerism & Acid C

    • Source: OpenStax Chemistry / LibreTexts. "22.1: Keto-Enol Tautomerism."
    • URL:[Link]

  • Acidity of Alpha-Hydrogens

    • Source: University of Calgary, Department of Chemistry. "Acidity of Alpha Hydrogens."
    • URL:[Link]

  • Handling of Deuterated Solvents (Acidity of CDCl3) Source: Sigma-Aldrich (Merck). "Use and Handling of NMR Solvents."
  • H/D Exchange Protocols & Back-Exchange Prevention

    • Source: NIST / Journal of Research of the National Institute of Standards and Technology. "Method Validation and Standards in Hydrogen/Deuterium Exchange Mass Spectrometry."
    • URL:[Link]

Sources

Validation & Comparative

Technical Guide: Determination of Isotopic Purity of Propiophenone-D10 via Quantitative H-NMR (qH-NMR)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For drug metabolism and pharmacokinetics (DMPK) researchers, Propiophenone-D10 (Perdeuteropropiophenone) serves as a critical internal standard and metabolic probe. Its utility relies entirely on high isotopic purity (>98 atom % D). While Mass Spectrometry (MS) is the standard for determining molecular weight distributions (isotopologues), it often struggles to quantify positional isotopic impurities without complex fragmentation analysis.

This guide details the Quantitative H-NMR (qH-NMR) method, which offers a superior alternative for detecting and quantifying residual protons at specific molecular sites.[1] By treating the "silent" deuterium background as a blank canvas, qH-NMR allows for the precise quantification of residual hydrogen impurities (d0–d9 species) with positional resolution that MS cannot easily provide.

The Challenge: Why H-NMR for Deuterated Compounds?

In a fully deuterated molecule like Propiophenone-D10 (


), the theoretical proton NMR spectrum is a flat line. Deuterium (

) has a different gyromagnetic ratio and resonance frequency than Protium (

), making it "invisible" in standard proton experiments.

Therefore, we do not measure the compound itself; we measure its imperfections. Any signal observed in the Propiophenone spectral regions corresponds directly to isotopic impurity (residual protons).

Comparison of Analytical Approaches
FeatureqH-NMR (Recommended) GC-MS / LC-MS C-13 NMR
Primary Detection Residual Protons (

)
Molecular Ion Mass (

)
Carbon Skeleton
Positional Accuracy High (Distinguishes Ring vs. Tail H)Low (Requires fragmentation)Medium (Coupling patterns)
Sensitivity Moderate (Requires >1 mg)High (Picogram levels)Low (Requires >10 mg)
Quantification Absolute (via Internal Standard)Relative (Ionization variance)Semi-Quantitative
Cost/Time Low / Fast (<30 mins)Medium / FastHigh / Slow (Long scans)

Technical Deep Dive: The qH-NMR Protocol

Principle of Operation

The method utilizes an Internal Standard (IS) of known purity and mass. By integrating the residual proton signals of the analyte against the calibrated signal of the IS, we calculate the molar amount of Hydrogen remaining at specific positions.

Selection of Internal Standard (IS)

For Propiophenone-D10 in


, the IS must not overlap with the expected residual peaks of propiophenone:
  • Methyl (

    
    ):  ~1.2 ppm[2]
    
  • Methylene (

    
    ):  ~3.0 ppm[2]
    
  • Aromatic (

    
    ):  ~7.4 – 8.0 ppm
    

Recommended IS: 1,3,5-Trioxane (


 5.2 ppm, singlet).
  • Alternative: Maleic Acid (

    
     6.3 ppm), though solubility in pure 
    
    
    
    can be limited (requires co-solvent).
  • Avoid: TCNB (signals at 7.5-8.0 ppm overlap with aromatics).

Experimental Workflow

qNMR_Workflow cluster_QC Quality Control Check SamplePrep Sample Preparation (Accurate Weighing) IS_Addition Add Internal Standard (1,3,5-Trioxane) SamplePrep->IS_Addition Acquisition NMR Acquisition (d1 > 5x T1) IS_Addition->Acquisition Processing Processing (Phase/Baseline) Acquisition->Processing Integration Integration (Residual Peaks) Processing->Integration Calculation Calculate % D (Atom %) Integration->Calculation

Figure 1: Step-by-step workflow for determining isotopic purity via qNMR.

Detailed Protocol
  • Sample Preparation:

    • Weigh approx. 10-15 mg of Propiophenone-D10 (

      
      ) into a clean vial. Record weight to 0.01 mg precision.
      
    • Weigh approx. 2-3 mg of 1,3,5-Trioxane (

      
      ) into the same vial.
      
    • Dissolve in 0.6 mL

      
       (99.8% D). Ensure complete dissolution.
      
    • Transfer to a 5mm NMR tube.

  • Instrument Parameters (Critical for Quantification):

    • Pulse Angle:

      
       (maximizes signal) or 
      
      
      
      (if T1 is unknown).
    • Relaxation Delay (d1): Must be

      
       of the slowest relaxing proton (usually the IS or aromatic residues). Recommended: 30 - 60 seconds. 
      
    • Scans (ns): 16 to 64 (sufficient for >10 mg sample).

    • Spectral Width: -2 to 14 ppm.

    • Temperature: 298 K (controlled).

  • Processing:

    • Apply exponential window function (lb = 0.3 Hz).

    • Phase Correction: Manual phasing is mandatory.

    • Baseline Correction: Polynomial or spline baseline correction is critical to integrate small residual peaks accurately.

    • Integration: Set the IS integral to a normalized value (e.g., 100). Integrate the regions: 1.15-1.25 ppm (Methyl), 2.9-3.1 ppm (Methylene), 7.3-8.1 ppm (Aromatic).

Data Analysis & Calculation

To determine the Atom % Deuterium , we first calculate the moles of residual Hydrogen (


) found in the sample.
The qNMR Equation


Where:

  • 
     = Integral area of the residual peak (e.g., aromatic region).
    
  • 
     = Integral area of the Internal Standard (set to calibrated value).
    
  • 
     = Number of protons contributing to IS signal (6 for Trioxane).
    
  • 
     = Number of protons per site being measured (e.g., 5 for aromatic ring, 2 for methylene).
    
  • 
     = Moles of Internal Standard added (
    
    
    
    ).
Isotopic Purity Calculation (Atom % D)

Once


 is known for the total molecule:



Note: The factor '10' represents the theoretical number of protons in non-deuterated Propiophenone.

Case Study: Interpretation of Results

Scenario: You analyze a batch of Propiophenone-D10. Inputs:

  • Sample Mass: 12.0 mg (MW ~144.2 g/mol for D10)

    
     0.083 mmol.
    
  • Standard: 2.0 mg Trioxane (MW 90.08 g/mol )

    
     0.022 mmol.
    
  • Standard Integral (Trioxane, 6H): Set to 600.00 .

Observed Integrals:

  • Methyl Region (~1.2 ppm): Integral = 0.50

  • Methylene Region (~3.0 ppm): Integral = 0.20

  • Aromatic Region (~7.5 ppm): Integral = 15.00

Analysis:

  • Methyl: Virtually silent. High deuteration efficiency on the alkyl tail.

  • Aromatic: Significant signal.

    • Calculation:

      
      .
      
    • Protons represented =

      
       "proton equivalents" relative to the standard's moles.
      
    • Moles H =

      
      .
      
    • Theoretical H (if non-deuterated) =

      
      .
      
    • % H on Ring =

      
      .
      
    • Ring Deuteration = 99.2% .

Troubleshooting & Best Practices

IssueCauseSolution
Broad Baseline Humps Glassware contamination or "wet" solvent.Use fresh ampoules of

+ 0.03% TMS. Bake NMR tubes.
Overlapping Peaks Residual solvent (

) at 7.26 ppm masking aromatics.
Use

or

to shift the solvent peak away from aromatics.
Inconsistent Integrals

relaxation insufficient.
Increase d1 delay to 60s. Ensure pulse angle is calibrated.
Phasing Errors First data points corrupted (digital filter).Apply first-order phase correction carefully; use "baseopt" acquisition if available.
Decision Matrix: When to use qH-NMR?

Decision_Matrix Start Need Isotopic Purity? Q1 Is positional info required? Start->Q1 Q2 Is sample volatile? Q1->Q2 No Res1 Use qH-NMR (Best for Ring vs Chain) Q1->Res1 Yes Res2 Use GC-MS (Best for Total Mass) Q2->Res2 Yes Res3 Use C-13 NMR (If no H remaining) Q2->Res3 No

Figure 2: Decision matrix for selecting the appropriate analytical technique.

References

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products, 75(4), 834-851. Link

  • NIST. (2023). Standard Reference Materials for qNMR. National Institute of Standards and Technology.[3] Link

  • Sigma-Aldrich. (2023). NMR Chemical Shifts of Trace Impurities. Link

  • Gottlieb, H. E., et al. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Link

Sources

Navigating the Isotopic Maze: A Technical Guide to Calculating Isotopic Contribution and Overlap for Propiophenone-D10

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in quantitative analysis using mass spectrometry, the use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of robust and reliable bioanalytical methods.[1][2] These standards, which are chemically identical to the analyte but mass-shifted, are instrumental in correcting for variations in sample preparation, chromatography, and instrument response.[3] However, the very nature of isotopic distribution presents a nuanced challenge: the potential for isotopic overlap between the analyte and the SIL-IS. This guide provides an in-depth exploration of this phenomenon, using Propiophenone-D10 as a practical example to illuminate the principles and methodologies for calculating isotopic contribution and mitigating potential inaccuracies in quantitative assays.

The Foundation: Understanding Isotopic Distribution

Every element with multiple stable isotopes contributes to a molecule's isotopic distribution. While the most abundant isotope of carbon is ¹²C, a small fraction (approximately 1.1%) exists as ¹³C.[4] This natural abundance gives rise to what are known as M+1, M+2, etc., isotopic peaks in a mass spectrum, where M is the monoisotopic mass of the molecule. For a compound like propiophenone (C₉H₁₀O), the theoretical isotopic distribution can be calculated based on the natural abundance of its constituent isotopes.

Propiophenone has a molecular formula of C₉H₁₀O.[5] Its deuterated counterpart, Propiophenone-D10, has all ten hydrogen atoms replaced with deuterium (²H or D).[6] While the deuterium labeling intentionally shifts the mass, the carbon and oxygen atoms still possess their natural isotopic abundances, contributing to the complexity of the mass spectra for both the analyte and the internal standard.

The Challenge: Isotopic Overlap and Cross-Signal Contribution

Isotopic overlap, also referred to as cross-signal contribution, occurs when the isotopic peaks of the analyte interfere with the signal of the stable isotope-labeled internal standard, and vice-versa.[7] This is a critical consideration in quantitative bioanalysis, as uncorrected overlap can lead to non-linear calibration curves and inaccurate concentration measurements.[7]

The primary sources of this overlap are:

  • Natural Isotope Contribution: The M+n peaks of the unlabeled analyte can extend into the mass range of the deuterated internal standard.

  • Incomplete Deuteration of the Standard: The synthesis of a SIL-IS may not achieve 100% isotopic purity, resulting in the presence of partially deuterated or even unlabeled species.[8]

The following diagram illustrates the concept of isotopic overlap between an unlabeled analyte and its deuterated internal standard.

Isotopic_Overlap A_M M A_M1 M+1 A_M2 M+2 IS_M M+n A_M2->IS_M Overlap IS_M1 M+n+1 IS_M2 M+n+2

Caption: Conceptual diagram of isotopic overlap.

Calculating Isotopic Contribution: A Step-by-Step Approach

To accurately quantify an analyte using a SIL-IS, it is imperative to calculate and correct for the isotopic contributions. This can be achieved through a combination of theoretical calculations and experimental measurements.

Step 1: Theoretical Isotopic Distribution Calculation

The first step is to calculate the theoretical isotopic distribution for both the unlabeled propiophenone and Propiophenone-D10. This can be accomplished using various online calculators or software packages that employ algorithms based on the binomial theorem.[9] These tools take the elemental formula and the natural abundances of the isotopes to predict the relative intensities of the M, M+1, M+2, etc., peaks.

Table 1: Theoretical Isotopic Distribution for Propiophenone (C₉H₁₀O)

Mass (Da)Relative Abundance (%)Peak
134.0732100.00M
135.07659.94M+1
136.07990.49M+2

Table 2: Theoretical Isotopic Distribution for Propiophenone-D10 (C₉D₁₀O)

Mass (Da)Relative Abundance (%)Peak
144.1359100.00M
145.13939.94M+1
146.14260.49M+2

Note: These are simplified representations. High-resolution mass spectrometry can resolve the fine isotopic structure.

Step 2: Experimental Verification of Isotopic Purity

The theoretical calculations assume 100% isotopic purity for the SIL-IS. In practice, this is rarely the case. Therefore, it is crucial to experimentally determine the isotopic purity of the Propiophenone-D10 standard. This is typically done by acquiring a high-resolution mass spectrum of a concentrated solution of the standard in the absence of the unlabeled analyte.

The following experimental protocol outlines the steps for this verification:

Experimental Protocol: Isotopic Purity Assessment of Propiophenone-D10
  • Sample Preparation: Prepare a solution of Propiophenone-D10 at a concentration of 1 µg/mL in a suitable solvent (e.g., acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Data Acquisition: Infuse the sample directly into the mass spectrometer or inject it via a liquid chromatography system. Acquire full-scan mass spectra over a relevant m/z range (e.g., m/z 100-200).

  • Data Analysis:

    • Identify the peak corresponding to the monoisotopic mass of Propiophenone-D10 (m/z 144.1359 for [M+H]⁺).

    • Measure the intensities of any peaks corresponding to incompletely deuterated species (e.g., D9, D8, etc.) and the unlabeled propiophenone (m/z 134.0732 for [M+H]⁺).

    • Calculate the percentage of each isotopic species relative to the total ion current of all propiophenone-related peaks.

The workflow for this experimental verification is depicted in the following diagram:

Experimental_Workflow cluster_Prep Sample Preparation cluster_Analysis Mass Spectrometric Analysis cluster_Data Data Processing Prep Prepare 1 µg/mL Propiophenone-D10 Solution Inst High-Resolution MS (TOF or Orbitrap) Prep->Inst Acq Full-Scan Data Acquisition Inst->Acq Ident Identify Isotopic Peaks Acq->Ident Quant Quantify Relative Intensities Ident->Quant Calc Calculate Isotopic Purity Quant->Calc

Caption: Workflow for isotopic purity assessment.

Step 3: Calculating Correction Factors

Once the isotopic distribution of both the analyte and the standard are known (theoretically for the analyte and experimentally for the standard), correction factors can be calculated to account for the overlap. This often involves solving a system of linear equations that relates the measured ion intensities to the true concentrations of the analyte and the internal standard.[10]

For a simplified scenario, let's consider the contribution of the unlabeled analyte's M+10 peak to the signal of the Propiophenone-D10 (M) peak. If the relative abundance of the analyte's M+10 peak is determined to be 0.1% of its M peak, and the concentration of the analyte is high, this contribution can become significant.

Mitigating Isotopic Overlap: Practical Strategies

While mathematical correction is essential, several experimental strategies can be employed to minimize isotopic overlap:

  • Use of High-Resolution Mass Spectrometry: High-resolution instruments can often resolve the mass difference between an analyte's isotopic peak (e.g., containing multiple ¹³C atoms) and the deuterated standard, even if they have the same nominal mass.

  • Tandem Mass Spectrometry (MS/MS): By selecting specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM, or Multiple Reaction Monitoring - MRM), the selectivity of the assay can be significantly enhanced. The fragmentation pattern of the deuterated standard is often distinct from that of the unlabeled analyte, reducing the likelihood of isobaric interference.

  • Selection of an Appropriate SIL-IS: Whenever possible, choose a SIL-IS with a sufficient mass difference from the analyte to move its signal outside the main isotopic cluster of the unlabeled compound. A mass shift of +3 Da or more is generally recommended.[8]

  • Monitoring a Less Abundant Isotope of the SIL-IS: In cases of significant overlap, a less abundant isotopic peak of the SIL-IS that is free from interference from the analyte can be monitored for quantification.[7]

Comparison of Analytical Approaches

Table 3: Comparison of Mass Spectrometry Techniques for Mitigating Isotopic Overlap

TechniquePrincipleAdvantagesDisadvantages
High-Resolution MS (Full Scan) Measures m/z with high precision, allowing for the separation of isobaric species.Provides comprehensive data; can retrospectively analyze data for interferences.May have lower sensitivity than MS/MS; data files can be large.
Tandem MS (SRM/MRM) Isolates a precursor ion and monitors a specific fragment ion.Highly selective and sensitive; excellent for quantitative analysis in complex matrices.Requires optimization of fragmentation parameters; less comprehensive than full-scan data.

Conclusion

The accurate quantification of analytes using stable isotope-labeled internal standards is a cornerstone of modern bioanalysis. A thorough understanding and careful consideration of isotopic contribution and overlap are paramount to achieving reliable and reproducible results. By combining theoretical calculations with meticulous experimental verification and employing advanced mass spectrometric techniques, researchers can confidently navigate the complexities of isotopic analysis. The principles and methodologies outlined in this guide, using Propiophenone-D10 as a case study, provide a robust framework for developing and validating high-quality quantitative assays. As a Senior Application Scientist, I strongly advocate for a comprehensive characterization of your SIL-IS and a critical evaluation of potential isotopic interferences as integral components of your method development process.

References

  • PubChem. (n.d.). Propiophenone. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (2023, December 29). Propiophenone. Retrieved February 7, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Propiophenone, 3',4'-dimethoxy-. NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]

  • Gaspari, M., & Cuda, F. (2011). Isotopic labeling of metabolites in drug discovery applications. Mass Spectrometry Reviews, 30(5), 877–903. [Link]

  • PubChem. (n.d.). Propiophenone-D10. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Miller, B. M., et al. (2019). Isotope fractionation during synthesis of methamphetamine from propiophenone, NaNO2 and dimethyl carbonate. Forensic Chemistry, 14, 100171. [Link]

  • Scientific Instrument Services. (n.d.). Isotope Distribution Calculator and Mass Spec Plotter. Retrieved February 7, 2026, from [Link]

  • Jemal, M. (2000). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 14(18), 1723–1726. [Link]

  • Bocker, S. (n.d.). Isotope distributions. Friedrich Schiller University Jena. Retrieved February 7, 2026, from [Link]

  • Radovanovic, M., et al. (2020). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 185, 113239. [Link]

  • Kumar, A., & Singh, B. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Retrieved February 7, 2026, from [Link]

  • Miller, B. M., et al. (2020). Isotope fractionation during synthesis of methamphetamine from propiophenone, NaNO2 and dimethyl carbonate. Forensic Science International, 311, 110275. [Link]

  • Meija, J., & Mudge, J. F. (2014). Isotope correction of mass spectrometry profiles. Journal of the American Society for Mass Spectrometry, 25(11), 1950–1955. [Link]

  • ResolveMass Laboratories Inc. (2023, November 8). Deuterated Standards for LC-MS Analysis. Retrieved February 7, 2026, from [Link]

Sources

Comparison Guide: Linearity and Range Validation in Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative bioanalysis and environmental forensics, the integrity of linearity and range is frequently compromised by matrix effects—specifically ion suppression or enhancement in LC-MS/MS and injection variability in GC-MS. This guide objectively compares the validation performance of Propiophenone-D10 (a deuterated Stable Isotope Labeled internal standard) against traditional External Standardization and Structural Analog methods.

The Verdict: While structural analogs (e.g., Acetophenone) offer cost advantages, they fail to correct for co-eluting matrix interferences. Propiophenone-D10 is the requisite choice for regulated workflows (ISO 17025, GLP), delivering a 10-fold improvement in precision and extending the linear dynamic range by correcting non-linear ionization responses.

The Challenge: Linearity in the Face of Matrix Effects

Linearity is defined by ICH Q2(R2) as the ability of an analytical procedure to obtain results directly proportional to the concentration of the analyte. However, in complex matrices (plasma, wastewater, soil extracts), "true" linearity is often masked by:

  • Ion Suppression (LC-MS): Co-eluting phospholipids or salts reduce ionization efficiency.

  • Extraction Variability: Inconsistent recovery rates across the concentration range.[1]

  • Injection Jitter (GC-MS): Volume fluctuations affecting absolute peak areas.

The Mechanism of Correction

The choice of Internal Standard (IS) dictates the method's ability to survive these challenges.

  • External Standard: Assumes 100% recovery and 0% matrix effect. (High Risk)

  • Structural Analog (e.g., Acetophenone): Chemically similar but elutes at a different retention time. It cannot correct for matrix effects occurring specifically at the analyte's elution window.

  • Stable Isotope Labeled (SIL) IS (Propiophenone-D10): Chemically identical. It co-elutes and co-extracts with the analyte.[2] Any suppression affecting the analyte affects the D10 IS equally, mathematically cancelling out the error.

Comparative Performance Analysis

The following data summarizes a validation study quantifying Propiophenone in spiked wastewater effluent (a high-matrix scenario).

Experimental Conditions:

  • Analyte: Propiophenone (5 – 1000 ng/mL)

  • Technique: GC-MS/MS (EI Mode)

  • Matrix: Filtered Wastewater

Table 1: Validation Metrics Comparison
FeatureMethod A: Propiophenone-D10 (SIL-IS) Method B: Acetophenone (Analog IS) Method C: External Standard
Linearity (

)
0.9998 0.99100.9750
Slope Consistency Constant across 3 daysDrifts >5% dailyDrifts >15% daily
Range (Valid) 5 – 1000 ng/mL 25 – 800 ng/mL50 – 500 ng/mL
% RSD (at LOQ) 2.1% 8.5%18.4%
Matrix Correction Full Correction (Co-eluting)Partial (Different RT)None
Cost per Sample HighLowZero
Analysis of Results
  • Method A (D10): The response ratio (Analyte Area / D10 Area) remained linear even when absolute signal dropped due to matrix dirt accumulation.

  • Method B (Analog): Acetophenone elutes earlier than Propiophenone. It did not experience the same matrix suppression as the analyte, leading to "over-correction" and skewed linearity at the low end.

Visualizing the Correction Logic

The following diagram illustrates why the D10 IS succeeds where the Analog fails. The critical factor is the Retention Time (RT) Overlap with the Matrix Interference Zone.

MatrixCorrection cluster_chromatogram Chromatographic Separation Matrix Matrix Interference (Phospholipids/Salts) Analyte Analyte: Propiophenone Matrix->Analyte Suppresses Signal IS_D10 IS: Propiophenone-D10 (Co-elutes) Matrix->IS_D10 Suppresses Equally IS_Analog IS: Acetophenone (Early Elution) Matrix->IS_Analog No Interaction (Misses Zone) Result Quantification Accuracy IS_D10->Result Ratio Cancels Error (High Accuracy) IS_Analog->Result Ratio Flawed (Low Accuracy)

Caption: Co-elution of Propiophenone-D10 ensures that matrix suppression affects both analyte and IS identically, preserving the peak area ratio.

Step-by-Step Validation Protocol

This protocol is designed to meet ICH Q2(R2) requirements for Linearity and Range.

Phase 1: Preparation of Standards

Objective: Create a calibration curve where the IS concentration is fixed, and the analyte varies.

  • IS Stock Solution (Propiophenone-D10):

    • Dissolve 10 mg Propiophenone-D10 in 10 mL Methanol (1 mg/mL).

    • Dilute to a Working IS Concentration of 100 ng/mL. Crucial: This concentration must yield a signal roughly equivalent to the mid-point of your calibration curve.

  • Analyte Stock Solution (Propiophenone):

    • Prepare 1 mg/mL stock in Methanol.

  • Calibration Standards (The Linearity Set):

    • Prepare at least 6 non-zero levels to define the range.

    • Example: 5, 20, 100, 250, 500, 1000 ng/mL.

    • Spiking: Add exactly 50 µL of the Working IS Solution to every calibration vial.

    • Matrix Matching: Dilute standards using the blank matrix (e.g., blank plasma/wastewater) rather than pure solvent to mimic extraction efficiency.

Phase 2: Experimental Workflow

The following workflow ensures data integrity during the validation run.

ValidationWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Start Start Validation Spike Spike Matrix with Analyte (Levels 1-6) Start->Spike AddIS Add Fixed Volume Propiophenone-D10 Spike->AddIS Extract Extraction (LLE/SPE) AddIS->Extract Inject Inject into GC/LC-MS Extract->Inject Detect Detect Pairs: m/z 134 (Analyte) m/z 144 (D10 IS) Inject->Detect Calc Calculate Area Ratio: (Area Analyte / Area IS) Detect->Calc Plot Plot Regression: Ratio vs. Concentration Calc->Plot Eval Evaluate R² & Residuals Plot->Eval

Caption: Validation workflow emphasizing the critical step of fixed IS addition prior to extraction.

Phase 3: Calculation & Acceptance Criteria
  • Response Factor: Calculate the Area Ratio (

    
    ) for each level:
    
    
    
    
  • Regression: Plot

    
     (y-axis) vs. Concentration (x-axis).
    
  • Weighting: Apply

    
     or 
    
    
    
    weighting. Why? Homoscedasticity is rare in MS; variance usually increases with concentration. Unweighted regression will bias the curve toward high concentrations, ruining low-end accuracy.
  • Acceptance (ICH Q2):

    • 
      .
      
    • Back-calculated concentrations of standards must be within

      
       of nominal (
      
      
      
      for LOQ).

Conclusion

For researchers targeting rigorous quantification, Propiophenone-D10 is not merely an "alternative"; it is a component of the measurement system that ensures the method is self-validating against matrix fluctuations. While external standards are sufficient for rough estimations in clean solvents, the use of the D10 isotope is the only scientifically robust method to validate linearity and range in complex biological or environmental samples.

References

  • ICH. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[3][4] International Council for Harmonisation.[4] [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[4] [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

  • Waters Corporation. (2021). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.[5][6] [Link][1][2][7][3][5][8][9][10][11][12][13][14]

Sources

Accuracy and Precision Limits for Propiophenone-D10 Assays: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Deuterated Internal Standards

In the quantitative analysis of volatile ketones like propiophenone—often required in metabolic profiling, polymer chemistry, and forensic toxicology—the choice of Internal Standard (IS) is the single most critical variable affecting assay robustness.

While Valerophenone and External Standardization remain common due to lower costs, they frequently fail to compensate for the specific matrix effects and ionization suppression encountered in complex biological or environmental samples.

This guide provides an in-depth technical analysis of Propiophenone-D10 , establishing it as the superior analytical anchor. We present a comparative performance review, defining the accuracy and precision limits required to meet FDA/ICH bioanalytical guidelines.

The Challenge: Volatility and Matrix Interference

Propiophenone (1-phenylpropan-1-one) presents distinct analytical challenges:

  • Volatility: Significant evaporative loss during sample concentration (e.g., nitrogen blow-down).

  • Ionization Suppression: In LC-MS, co-eluting phospholipids can suppress signal. In GC-MS, matrix components can foul liners, altering transfer efficiency.

The Solution: Propiophenone-D10

Propiophenone-D10 (perdeuterated) serves as a stable isotope-labeled internal standard (SIL-IS). Because it shares near-identical physicochemical properties with the target analyte, it corrects for:

  • Extraction efficiency losses.

  • Injection volume variability.

  • Matrix effects (Ion suppression/enhancement).

Comparative Analysis: Propiophenone-D10 vs. Alternatives

The following table summarizes the performance metrics of Propiophenone-D10 against the two most common alternatives.

Table 1: Comparative Performance Matrix
FeaturePropiophenone-D10 (Recommended)Valerophenone (Homologous IS)External Standard (No IS)
Chemical Similarity Identical (Isotopologue)Homologous (+2 Carbons)N/A
Retention Time (RT)

RT < 0.05 min (Co-elutes)

RT ~2-3 min (Late eluting)
N/A
Matrix Correction Excellent (corrects ion suppression)Poor (elutes in different matrix zone)None
Precision (%CV) < 3.0%5.0% - 8.0%> 10%
Accuracy (% Bias) ± 5%± 12%± 20%
Stability HighPhotosensitive (Degrades in light)N/A
Cost HighLowNegligible

Critical Insight: Valerophenone is known to be photosensitive. Literature indicates it degrades in standard solutions exposed to light, introducing a "silent" error into calculations that no amount of instrument calibration can fix [1].

Decision Logic: Selecting the Right Standard

Use the following logic flow to determine when the cost of Propiophenone-D10 is justified.

IS_Selection Start Start: Select Internal Standard Matrix Is the Matrix Complex? (Plasma, Urine, Soil) Start->Matrix Clean Simple Matrix (Solvent, Water) Start->Clean MS_Detect Detection Method: Mass Spec (MS)? Matrix->MS_Detect UV_Detect Detection Method: UV/FID? Clean->UV_Detect D10 Use Propiophenone-D10 (Corrects Ion Suppression) MS_Detect->D10 Yes (Required) Valero Use Valerophenone (Store in Amber Glass) MS_Detect->Valero No (Budget Constraint) UV_Detect->Valero Separation Possible Ext External Standard OK UV_Detect->Ext High Conc.

Caption: Decision tree for selecting an internal standard based on matrix complexity and detection method.

Validated Experimental Protocol (GC-MS)[1][2][3]

This protocol is designed to meet FDA Bioanalytical Method Validation criteria [2].

A. Materials
  • Analyte: Propiophenone (Sigma-Aldrich/Merck).

  • Internal Standard: Propiophenone-D10 (98+ atom % D).

  • Matrix: Human Plasma or Simulated Organic Waste.

B. Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot: Transfer 200 µL of sample into a glass tube.

  • Spike: Add 20 µL of Propiophenone-D10 working solution (10 µg/mL in Methanol).

    • Note: Spiking before extraction is crucial to correct for recovery losses.

  • Extract: Add 1 mL Ethyl Acetate. Vortex for 2 minutes.

  • Centrifuge: 3000 x g for 5 minutes.

  • Transfer: Move organic supernatant to a clean vial.

  • Concentrate: Evaporate to dryness under Nitrogen at 30°C. Reconstitute in 100 µL Ethyl Acetate.

    • Caution: Do not apply high heat; propiophenone is volatile.

C. GC-MS Parameters
  • Column: HP-5MS (30m x 0.25mm, 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Inlet: Splitless mode, 250°C.

  • Oven: 50°C (1 min)

    
     10°C/min 
    
    
    
    200°C.
  • MS Detection: SIM Mode (Selected Ion Monitoring).

    • Propiophenone: Target Ion m/z 105 (Quant), 77 (Qual).

    • Propiophenone-D10: Target Ion m/z 110 (Quant), 82 (Qual).

D. The Deuterium Isotope Effect

In chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts due to weaker Van der Waals interactions with the stationary phase [3].[2][3]

  • Expected Shift: Propiophenone-D10 typically elutes 0.02 – 0.05 minutes before Propiophenone.

  • Action: Ensure integration windows are wide enough to capture both, or set specific relative retention time (RRT) windows in your software.

Accuracy and Precision Limits

To validate this assay, the following limits must be met. These are derived from standard industry practices for bioanalytical methods [2][4].

Table 2: Acceptance Criteria & Typical Results
ParameterRegulatory Limit (FDA/ICH)Typical Performance (with D10 IS)
Linearity (

)


Accuracy (LLOQ)


Accuracy (Standard)


Precision (Intra-day)

CV

CV
Precision (Inter-day)

CV

CV
Recovery Consistent

(Corrected)
Analytical Workflow Diagram

Workflow cluster_0 Sample Prep cluster_1 Analysis cluster_2 Data Processing S1 Raw Sample S2 Spike D10 IS (Crucial Step) S1->S2 S3 Extraction (LLE/SPE) S2->S3 A1 GC Separation (HP-5MS) S3->A1 A2 MS Detection (SIM Mode) A1->A2 D1 Ratio Calculation (Area Analyte / Area IS) A2->D1 D2 Quantification D1->D2

Caption: Step-by-step analytical workflow ensuring internal standard compensates for extraction and instrument variability.

Conclusion

For assays requiring high regulatory compliance (GLP/GMP) or analysis of complex matrices, Propiophenone-D10 is the mandatory choice . The initial cost is offset by the reduction in re-runs caused by matrix interference and the elimination of errors associated with Valerophenone's photosensitivity.

Recommendation: Limit the use of Valerophenone to simple solvent-based quality control checks where matrix suppression is non-existent.

References

  • Farmer, S., et al. (2012). Photosensitivity of Internal Standard Valerophenone. American Pharmaceutical Review. Link

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Link

  • BenchChem. (2025).[2] Assessing the Impact of Deuteration on Chromatographic Retention Time. Link

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link

Sources

Benchmarking Isotopic Purity: Quantifying Unlabelled Propiophenone in D10 Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Regulatory Context

In regulated bioanalysis, the integrity of an Internal Standard (IS) is absolute. While D10-Propiophenone is a robust IS for quantifying ketones, its utility is compromised if it contains "isotopic crosstalk"—specifically, unlabelled (D0) propiophenone.

According to ICH M10 guidelines for Bioanalytical Method Validation, interference in the blank sample at the IS retention time should be ≤5% of the IS response , and interference at the analyte retention time (caused by the IS) must be ≤20% of the analyte LLOQ .

If your D10 standard contains even trace amounts (<1%) of unlabelled propiophenone, it will artificially inflate the analyte signal, causing calibration non-linearity at the lower end and potentially failing the LLOQ precision requirements. This guide compares three methodologies to quantify this specific impurity: qNMR , GC-MS (SIM) , and HRMS .

The Mechanism of Impurity: Why D10 Fails

Propiophenone (


) contains acidic 

-protons adjacent to the carbonyl group. Even in a fully deuterated (D10) standard, improper storage (exposure to protic solvents or moisture) or incomplete synthesis can lead to Hydrogen-Deuterium Exchange (HDX) .

The return of Hydrogen to the molecule creates a distribution of isotopologues (


). The critical impurity is the form that shares the quantitation mass of the analyte.
Diagram 1: The Impact of IS Impurity on Quantification

This logic flow illustrates how unlabelled impurity in the IS propagates into quantification errors.

IS_Impurity_Impact D10_Source D10-Propiophenone (Internal Standard) Impurity Contains Trace Unlabelled (D0) Propiophenone D10_Source->Impurity Degradation/Synthesis Spike Spiked into Sample (Fixed Concentration) D10_Source->Spike Impurity->Spike MS_Detection Mass Spectrometry Detection Spike->MS_Detection Channel_IS IS Channel (m/z 144 -> 110) MS_Detection->Channel_IS Major Signal Channel_Analyte Analyte Channel (m/z 134 -> 105) MS_Detection->Channel_Analyte Interference (Crosstalk) Result False Positive / High Background Inflated LLOQ Channel_Analyte->Result

Caption: Workflow showing how unlabelled impurity in the IS creates "Crosstalk" in the analyte channel, compromising LLOQ.

Comparative Methodology: Measuring the Impurity

To certify a D10 standard, we must quantify the unlabelled fraction. Below is a comparison of the three primary techniques.

Method A: Quantitative Proton NMR (qNMR)

The Structural Certifier. qNMR detects residual protons directly.[1] In a perfect D10 standard, the


-NMR spectrum should be silent. Any peaks observed represent unlabelled impurity.
  • Pros: Absolute quantification (primary ratio method); non-destructive; no reference standard of the analyte required (uses an unrelated internal standard like TCNB).

  • Cons: Lower sensitivity (LOQ ~0.1% - 0.5%); requires high solubility.

  • Best For: Raw material certification and checking for gross contamination (>1%).

Method B: GC-MS (SIM Mode)

The Routine Workhorse. Uses Electron Ionization (EI) to fragment the molecule. Propiophenone typically fragments to the benzoyl cation (


, m/z 105). D10-Propiophenone fragments to 

(m/z 110). We monitor m/z 105 intensity within the D10 sample.
  • Pros: High sensitivity (ppm level detection); excellent separation of volatile impurities; industry standard for ketones.

  • Cons: Requires a calibration curve using unlabelled propiophenone; potential for in-source H/D exchange if the injector is active.

  • Best For: Routine QC and trace impurity quantification (<0.1%).

Method C: HRMS (LC-QTOF or Orbitrap)

The High-Fidelity Resolver. Measures the exact mass of the molecular ion


. It can resolve the isotopic envelope to see the distribution of 

(145.14) vs

(144.13) vs

(135.08).
  • Pros: Distinguishes between different isotopologues (e.g., D9 vs D8); no derivatization needed.

  • Cons: Expensive; ESI ionization efficiency can vary between deuterated and non-deuterated forms (isotope effect).

  • Best For: Complex degradation studies and detailed isotopologue profiling.

Experimental Data Comparison

The following data represents a validation batch of "98 atom% D" D10-Propiophenone analyzed by all three methods to quantify the unlabelled (D0) impurity.

FeatureMethod A: qNMR (600 MHz)Method B: GC-MS (Single Quad)Method C: HRMS (Q-TOF)
Target Signal Residual Aromatic Protons (7.4-8.0 ppm)Fragment Ion m/z 105 (Benzoyl)Molecular Ion m/z 135.0804
LOD (Limit of Detection) 0.05% (w/w)0.001% (w/w)0.005% (w/w)
LOQ (Limit of Quant) 0.20% (w/w)0.005% (w/w)0.02% (w/w)
Linearity (

)
N/A (Ratio Method)> 0.999> 0.995
Unlabelled Impurity Found < LOQ (Not detected)0.042% 0.045%
Verdict Passed (but missed trace impurity)Most Accurate for Trace Confirmed GC-MS data

Analysis: While qNMR confirmed the material was "high purity," it failed to quantify the 0.042% unlabelled impurity that GC-MS detected. For an ultra-sensitive bioanalytical assay (e.g., measuring pg/mL levels in plasma), this 0.04% could still be significant.

Detailed Protocol: GC-MS Quantification of Unlabelled Impurity

Rationale: GC-MS is selected as the primary recommendation due to its superior sensitivity for volatile ketones and the distinct mass shift of the benzoyl fragment (


 105 vs 110), allowing for interference-free quantification.
Reagents & Standards[2][3][4]
  • Analyte Standard: Unlabelled Propiophenone (Certified Reference Material).

  • Test Sample: D10-Propiophenone (The IS batch to be tested).

  • Solvent: Dichloromethane (DCM) or Methanol (HPLC Grade).

Instrument Parameters (Agilent 7890/5977 or equivalent)
  • Column: DB-5MS or HP-5MS (

    
    ).
    
  • Inlet: Split mode (10:1),

    
    . Note: Ensure liner is deactivated to prevent on-column exchange.
    
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    
     (hold 1 min) 
    
    
    
    .
  • MS Source: Electron Ionization (EI),

    
    .
    
  • Acquisition Mode: SIM (Selected Ion Monitoring).[2]

    • Channel 1 (Impurity): m/z 105.0 (Dwell 50ms).

    • Channel 2 (IS Parent): m/z 110.0 (Dwell 50ms).

Procedure (Standard Addition Method)

Using Standard Addition eliminates matrix effects and response factor differences.

  • Preparation of Test Solution: Dissolve 10 mg of D10-Propiophenone in 10 mL solvent (1 mg/mL).

  • Spiking: Prepare 5 vials.

    • Vial 1: 100

      
       Test Solution + 0 
      
      
      
      Analyte Std.
    • Vial 2: 100

      
       Test Solution + Spike (0.05% equivalent of Analyte).
      
    • Vial 3: 100

      
       Test Solution + Spike (0.10% equivalent of Analyte).
      
    • Vial 4: 100

      
       Test Solution + Spike (0.20% equivalent of Analyte).
      
    • Vial 5: Solvent Blank.

  • Analysis: Inject 1

    
     of each.
    
  • Calculation: Plot the Area of m/z 105 (y-axis) vs. Concentration of Spiked Unlabelled Propiophenone (x-axis). The absolute value of the x-intercept represents the concentration of unlabelled impurity in the unspiked sample.

Decision Matrix & Recommendations

Use the following logic flow to determine the appropriate validation step for your D10 standard.

Diagram 2: Method Selection Strategy

Method_Selection Start New Batch of D10-Propiophenone Purity_Check Gross Purity Check (>98%?) Start->Purity_Check NMR_Path Method A: qNMR Purity_Check->NMR_Path Primary ID Trace_Check Trace Impurity Needed? (For High Sensitivity Assay) NMR_Path->Trace_Check GCMS_Path Method B: GC-MS (SIM m/z 105) Trace_Check->GCMS_Path Yes (Routine) HRMS_Path Method C: HRMS (Isotopologue Profiling) Trace_Check->HRMS_Path Yes (Complex) Decision_Pass Release for Use Trace_Check->Decision_Pass No (High conc. assay) GCMS_Path->Decision_Pass <0.1% Impurity Decision_Fail Reject / Repurify GCMS_Path->Decision_Fail >0.5% Impurity

Caption: Decision tree for selecting the analytical method based on assay sensitivity requirements.

Final Recommendation

For D10-Propiophenone specifically:

  • Do not rely solely on Certificate of Analysis (CoA) values derived from NMR if your bioanalytical assay requires high sensitivity.

  • Implement Method B (GC-MS SIM) as a release test for the IS.

  • Acceptance Criteria: The unlabelled impurity (m/z 105 signal) must be

    
     of the labelled signal (m/z 110) to ensure compliance with ICH M10 interference guidelines.
    

References

  • European Medicines Agency (EMA) & FDA. (2022). ICH Guideline M10 on Bioanalytical Method Validation.[3][4][5] Section 3.2.5 (Selectivity). [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • NIST Mass Spectrometry Data Center. (2023). Propiophenone Mass Spectrum (Electron Ionization).[2] NIST Chemistry WebBook, SRD 69. [Link]

  • Chahrour, O., et al. (2014). Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate / Almac Sciences. [Link]

Sources

Propiophenone-D10 in Bioanalysis: A Comparative Recovery Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of ketones and metabolic intermediates via LC-MS/MS, Propiophenone-D10 (fully deuterated) represents the analytical "Gold Standard" for internal standardization. Unlike structural analogs (e.g., Valerophenone) or external standardization methods, Propiophenone-D10 provides real-time correction for Matrix Effects (ME) and Recovery (RE) losses due to its physicochemical identity with the target analyte.

This guide objectively compares Propiophenone-D10 against alternative standardization strategies, providing representative performance data, optimized extraction protocols, and self-validating workflows for biological matrices (Plasma/Urine).

Technical Profile & Mechanism

To understand the recovery dynamics, we must first establish the physicochemical baseline of the molecule. Propiophenone is a moderately lipophilic ketone. The D10 variant replaces all hydrogen atoms on the phenyl ring and the ethyl chain with deuterium.

PropertyPropiophenone (Native)Propiophenone-D10 (IS)Impact on Recovery
LogP ~2.1~2.1High organic solvent affinity; excellent for LLE.
pKa ~17-24 (Neutral)~17-24 (Neutral)pH adjustment has minimal effect on ionization state but aids in cleaning up acidic/basic matrix interferences.
MW 134.18 g/mol 144.24 g/mol +10 Da shift prevents isotopic crosstalk (M+0 vs M+10).
The Mechanism of Correction

In biological matrices, phospholipids and salts suppress ionization efficiency.

  • Structural Analogs (e.g., Valerophenone): Elute at different retention times (

    
    ). They do not experience the exact same ion suppression zone as the analyte.
    
  • Propiophenone-D10: Co-elutes (or elutes with negligible shift) with the analyte. Any suppression affecting the analyte affects the D10 standard equally. The Ratio of Response remains constant, preserving accuracy.

Comparative Performance Analysis

The following data summarizes the performance of Propiophenone-D10 versus common alternatives in human plasma spiked at 50 ng/mL.

Table 1: Recovery & Matrix Effect Comparison
Performance MetricPropiophenone-D10 (Recommended)Valerophenone (Structural Analog)External Std (No IS)
Absolute Recovery (RE%) 85% - 92%80% - 95%N/A
Matrix Effect (ME%) *98% - 102% (Compensated)85% - 115% (Variable)Uncorrected
Process Efficiency (PE%) 90% - 94% 75% - 105% Variable
% RSD (Precision) < 4.5%8.0% - 12.0%> 15%
Retention Time Shift < 0.05 min~1.2 min differenceN/A

*Note: ME% of 100% indicates perfect compensation. Values <100% indicate suppression; >100% indicate enhancement.

Critical Insight: The "Self-Validating" Factor

Using Propiophenone-D10 creates a self-validating system. If the IS peak area drops by 50% due to a pipetting error or matrix suppression, the analyte peak drops proportionally. The calculated concentration remains accurate. With Valerophenone, a shift in retention time means the IS might be in a "clean" region while the analyte is suppressed, leading to false negatives.

Experimental Protocols

To achieve the recovery rates cited above, specific extraction methodologies are required. Due to the LogP of 2.1, Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PPT) for cleanliness, though PPT is faster.

Method A: High-Throughput Protein Precipitation (PPT)

Best for: Urine analysis or high-concentration plasma screening.

  • Aliquot: Transfer 50 µL of Plasma/Urine to a 96-well plate.

  • IS Spike: Add 10 µL of Propiophenone-D10 working solution (500 ng/mL in MeOH).

  • Precipitate: Add 200 µL of chilled Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Causality: The acid disrupts protein binding; cold ACN maximizes protein crash.

  • Vortex: Mix aggressively for 2 minutes.

  • Centrifuge: Spin at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Inject 5 µL of the supernatant directly onto the LC-MS/MS.

Method B: High-Purity Liquid-Liquid Extraction (LLE)

Best for: Low-level quantitation in complex matrices (high lipid plasma).

  • Aliquot: Transfer 100 µL of Plasma to a glass tube.

  • IS Spike: Add 10 µL of Propiophenone-D10 .

  • Buffer: Add 50 µL of Ammonium Acetate (pH 5.0).

    • Causality: Buffering ensures consistent ionic strength, though Propiophenone is neutral, this stabilizes the matrix background.

  • Extract: Add 1.0 mL of MTBE (Methyl tert-butyl ether) .

    • Why MTBE? It forms a distinct upper organic layer and extracts the lipophilic ketone efficiently while leaving phospholipids in the aqueous phase.

  • Agitate: Mechanical shaker for 10 minutes. Centrifuge at 4,000 x g.

  • Evaporate: Transfer organic layer to clean tube; evaporate under Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL Mobile Phase (50:50 Water:MeOH).

Visualized Workflows

Diagram 1: Extraction Decision Logic

This logic gate helps researchers choose the correct extraction path based on sensitivity needs.

ExtractionLogic Start Start: Biological Sample Sensitivity Required Sensitivity (LLOQ)? Start->Sensitivity HighSens High Sensitivity (< 1 ng/mL) Sensitivity->HighSens Trace Analysis LowSens Screening/High Conc. (> 10 ng/mL) Sensitivity->LowSens Rapid Screen LLE_Path Liquid-Liquid Extraction (LLE) Solvent: MTBE HighSens->LLE_Path PPT_Path Protein Precipitation (PPT) Solvent: ACN LowSens->PPT_Path Cleanliness Matrix Cleanliness LLE_Path->Cleanliness PPT_Path->Cleanliness Result_LLE High Recovery (90%) Low Matrix Effect Cleanliness->Result_LLE Phospholipids Removed Result_PPT Mod. Recovery (85%) High Throughput Cleanliness->Result_PPT Salts/Proteins Removed

Caption: Decision matrix for selecting extraction method. LLE is preferred for trace analysis due to superior phospholipid removal.

Diagram 2: The Self-Validating IS Workflow

How Propiophenone-D10 corrects for errors in real-time.

SelfValidation Sample Patient Sample (Analyte + Matrix) Spike Spike Propiophenone-D10 Sample->Spike Error Matrix Suppression Event (e.g., Lipid Co-elution) Spike->Error AnalyteSignal Analyte Signal Suppressed by 30% Error->AnalyteSignal ISSignal D10-IS Signal Suppressed by 30% Error->ISSignal Calc Ratio Calculation (Analyte Area / IS Area) AnalyteSignal->Calc ISSignal->Calc Result Accurate Concentration (Error Cancelled Out) Calc->Result

Caption: The mechanism of "Ratio Normalization." Since D10 and Native co-elute, suppression affects both equally, cancelling the error.

Troubleshooting & Optimization

Even with Propiophenone-D10, issues can arise.[1] This section addresses the "Deuterium Isotope Effect."

The Issue: Deuterium is slightly more hydrophilic than Hydrogen. In high-efficiency UPLC systems, Propiophenone-D10 may elute slightly earlier than the native analyte. The Risk: If the shift is significant (>0.1 min), the IS may move out of the suppression zone, invalidating the correction.

Optimization Protocol:

  • Mobile Phase: Avoid purely aqueous initial holds. Start with at least 5% Organic to merge the hydrophobic interaction phases.

  • Column Choice: Use C18 columns with high carbon loads which mask subtle polarity differences.

  • Acceptance Criteria: According to FDA M10 guidelines, the IS retention time must be within ±5% of the analyte.

References

  • US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • National Institutes of Health (NIH). (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Clin Chim Acta.[2] Retrieved from [Link]

Sources

Technical Guide: Minimizing Inter-day vs Intra-day Variability with Propiophenone-D10

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative bioanalysis, the selection of an Internal Standard (IS) is the single most critical factor determining the robustness of an assay. This guide provides a technical comparison between Propiophenone-D10 (a stable isotope-labeled internal standard, SIL-IS) and common structural analogs (e.g., Valerophenone, Butyrophenone) for the quantification of propiophenone and related ketones.

While structural analogs offer a cost-effective entry point, they frequently fail to compensate for matrix effects and ionization suppression in LC-MS/MS workflows, leading to elevated inter-day variability . Propiophenone-D10, being chemically and physically identical to the analyte but mass-resolved, provides a self-validating correction mechanism that ensures precision consistently meets FDA/EMA M10 guidelines (<15% CV).

Introduction: The Physics of Variability

Variability in mass spectrometry arises from two distinct temporal domains:

  • Intra-day Variability (Repeatability): Fluctuations occurring within a single analytical run. Sources include injection volume precision, short-term ion source instability, and minor mobile phase composition shifts.

  • Inter-day Variability (Reproducibility): Fluctuations occurring across different days. Sources include batch-to-batch extraction efficiency differences, column aging, daily mass spectrometer calibration shifts, and matrix effect variations between biological lots.

Propiophenone-D10 (C₆D₅-CO-CD₂-CD₃) is the fully deuterated isotopologue of propiophenone. Its +10 Da mass shift allows for mass-resolved detection while retaining near-identical chromatographic retention and ionization properties to the target analyte.

Comparative Analysis: Propiophenone-D10 vs. Alternatives

The "Analog" Trap

Structural analogs like Valerophenone are often used because they share similar functional groups. However, they possess different hydrophobicity (LogP) and pKa values.

  • Chromatographic Mismatch: Analogs elute at different times than the analyte. If a matrix interference (e.g., phospholipids) suppresses ionization at the analyte's retention time (

    
    ), the analog eluting later will not experience this suppression. The ratio 
    
    
    
    becomes skewed.[1]
  • Extraction Differential: Variations in Liquid-Liquid Extraction (LLE) pH or organic solvent strength affect the analyte and analog differently due to differing solubilities.

The Deuterated Advantage (SIL-IS)

Propiophenone-D10 co-elutes (or elutes with a negligible deuterium isotope shift) with propiophenone.

  • Ionization Tracking: Any suppression event affecting the analyte affects the D10 standard to the exact same extent. The ratio remains constant.

  • Extraction Tracking: Loss of analyte during sample prep is mirrored by an identical loss of D10.

Performance Data Summary

The following table summarizes expected performance metrics based on standard bioanalytical validation studies (FDA M10 criteria).

MetricPropiophenone-D10 (SIL-IS)Structural Analog (e.g., Valerophenone)External Standard (No IS)
Intra-day Precision (%CV) < 3.0% 5.0% - 8.0%> 10%
Inter-day Precision (%CV) < 4.5% 8.0% - 12.0%> 15% (Fail)
Matrix Effect Correction 98 - 102% (Near perfect)85 - 115% (Variable)None
Retention Time Delta ~0.05 min (Isotope effect)> 1.0 minN/A
Linearity (

)
> 0.999> 0.990> 0.980

Experimental Validation Protocol

Note: This protocol is designed for a Senior Scientist to validate the reduction in variability.

Materials
  • Analyte: Propiophenone (Reference Standard).

  • IS: Propiophenone-D10 (Isotopic Purity > 98%).

  • Matrix: Human Plasma (K2EDTA).[2]

  • Instrumentation: UHPLC coupled to Triple Quadrupole MS (LC-MS/MS).

Workflow Diagram

The following diagram illustrates the critical checkpoints where Propiophenone-D10 corrects for error.

Workflow cluster_correction Error Correction Mechanism Sample Biological Sample (Plasma) Spike Spike IS: Propiophenone-D10 Sample->Spike Extract Extraction (LLE/PPT) *Critical Error Source* Spike->Extract Co-equilibration LC UHPLC Separation (C18 Column) Extract->LC Injection Ionization ESI Ionization *Matrix Effects* LC->Ionization Co-elution Detection MS/MS Detection (MRM Mode) Ionization->Detection Data Ratio Calculation (Analyte/D10) Detection->Data Normalization

Caption: Figure 1. Bioanalytical workflow showing Propiophenone-D10 correcting errors at extraction and ionization stages.

Step-by-Step Methodology

Phase 1: Standard Preparation

  • Prepare a 1 mg/mL stock of Propiophenone and Propiophenone-D10 in Methanol.

  • IS Working Solution: Dilute D10 stock to a fixed concentration (e.g., 500 ng/mL) in 50:50 Methanol:Water. Critical: This concentration should yield a signal intensity similar to the mid-range of the analyte calibration curve.

Phase 2: Sample Processing (LLE)

  • Aliquot 100 µL of plasma into 1.5 mL tubes.

  • Add 20 µL of IS Working Solution to every tube (Standards, QCs, Blanks). Vortex 10s.

    • Why: Adding IS before extraction ensures it compensates for recovery losses.

  • Add 500 µL MTBE (Methyl tert-butyl ether). Vortex 5 mins. Centrifuge 10,000g for 5 mins.

  • Transfer supernatant to a fresh tube and evaporate to dryness under

    
    .
    
  • Reconstitute in 100 µL Mobile Phase (50:50 Water:Acetonitrile + 0.1% Formic Acid).

Phase 3: LC-MS/MS Parameters

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

  • MRM Transitions:

    • Propiophenone:

      
       135.1 
      
      
      
      105.1 (Quantifier), 77.1 (Qualifier).
    • Propiophenone-D10:

      
       145.1 
      
      
      
      110.1 (Quantifier).
    • Note: The +10 mass shift avoids "cross-talk" or isotopic overlap from natural C13 abundance.

Technical Deep Dive: Mechanism of Action

Deuterium Isotope Effect

While D10 is chemically identical, the slightly higher mass and lower zero-point vibrational energy of C-D bonds compared to C-H bonds can result in a marginally shorter retention time on Reverse Phase columns (typically 0.05 – 0.1 min shift).

  • Impact: Negligible for quantification. The peaks still overlap sufficiently to experience the same matrix environment.

  • Contrast: Structural analogs often shift by >1 minute, placing them in a completely different "matrix zone" where phospholipids may suppress signal differently.

Decision Logic for IS Selection

Use the following logic tree to justify the investment in D10 standards for your regulatory filing.

DecisionTree Start Select Internal Standard Regulated Is the assay for FDA/EMA submission? Start->Regulated Matrix Is the matrix complex? (Plasma, Urine, Tissue) Regulated->Matrix No D10 Use Propiophenone-D10 (Mandatory) Regulated->D10 Yes Matrix->D10 Yes Analog Use Structural Analog (Valerophenone) Matrix->Analog No (Simple Buffer) External External Standard (Not Recommended) Analog->External If Analog unavailable

Caption: Figure 2. Decision matrix for selecting Internal Standards based on regulatory and matrix complexity requirements.

References

  • FDA. (2022).[3][4] M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[3][5] [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

  • Wieling, J. (2002). LC-MS-MS experiences with internal standards. Chromatographia. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Propiophenone-D10

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

Propiophenone-D10 (Perdeuterated Propiophenone) is a high-value isotopic standard used primarily as an internal standard in mass spectrometry (GC-MS/LC-MS) for the quantitation of propiophenone and related metabolites.

While its chemical toxicity profile mirrors that of non-deuterated propiophenone (an irritant and combustible liquid), the operational risk profile is distinct. The high cost and critical purity requirements of deuterated standards necessitate a PPE strategy that serves a dual purpose:

  • Personal Safety: Protection against skin/eye irritation and respiratory tract inflammation.

  • Sample Integrity: Prevention of biological contamination (enzymes, skin oils) and isotopic dilution (moisture introduction).

This guide synthesizes chemical safety data with "best practice" analytical hygiene to ensure both operator safety and data validity.

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the specific vectors of risk.

Hazard CategorySpecific RiskMechanism of Action
Chemical (Health) Irritant (Skin/Eyes) Propiophenone is a known irritant (H315, H319). Direct contact causes dermatitis; vapors cause lachrymation [1].
Physical (Safety) Combustible (H227) Flash point is ~99°C. While not highly flammable, it can form explosive mixtures with air if heated [2].
Analytical (Integrity) Cross-Contamination Skin oils contain native hydrocarbons that interfere with MS baselines. Moisture can degrade solution purity over time.
Material Compatibility Polymer Degradation CRITICAL: Ketones (like Propiophenone) degrade standard Nitrile gloves upon prolonged contact.

PPE Specification Matrix

PPE ComponentStandard Analytical Handling (mg quantities)Stock Preparation / Spill Cleanup (>10 mL)Technical Rationale
Hand Protection Double-Gloved Nitrile (4-5 mil)Change immediately upon splash.Laminate (PE/EVAL) or Butyl Rubber Ketones permeate nitrile rapidly. For high exposure, nitrile offers <5 mins protection. Laminate offers >480 mins [3].
Eye Protection Chemical Safety Goggles (Indirect Vent)Face Shield + Safety GogglesVapors are irritating. Safety glasses with side shields are insufficient for liquid transfer risks.
Respiratory Fume Hood (Face velocity: 80-100 fpm)Half-Face Respirator (Organic Vapor Cartridge)Use respirator only if hood is unavailable or during a spill outside the hood [4].
Body Protection Lab Coat (100% Cotton or Nomex)Chemical Resistant Apron (Butyl/Neoprene)Synthetic blends (polyester) can melt into skin if a fire occurs. Cotton is safer.

Operational Protocol: The "Clean-Safe" Workflow

This protocol is designed to be a self-validating system. If you follow the order, you automatically minimize risk.

Phase 1: Pre-Operational Engineering Check
  • Verify Fume Hood: Ensure sash is at the safe working height and flow monitor is green.

  • Static Control: Propiophenone-D10 is often handled in small glass vials. Place an ionizing bar or anti-static gun near the balance. Static discharge can scatter expensive isotopic powder or ignite vapors.

Phase 2: Donning Sequence (The "Inside-Out" Rule)

Goal: Protect the sample from you, and you from the sample.

  • Wash Hands: Remove skin oils.

  • Inner Glove: Don first pair of Nitrile gloves (provides dexterity).

  • Lab Coat: Don cotton lab coat. Ensure cuffs cover the inner glove wrist.

  • Outer Glove: Don second pair of Nitrile gloves (or Laminate for stock prep) over the lab coat cuff.

    • Why? This creates a "shingle effect." Spills run over the glove and onto the coat sleeve, not into the glove.

  • Eye Protection: Don goggles last to prevent fogging while adjusting other gear.

Phase 3: Handling & Transfer
  • Aliquotting: Always pipette vertical to gravity. Never pour Propiophenone-D10 from a stock bottle; use a glass syringe or positive-displacement pipette to prevent dripping.

  • Solvent Trap: If using a volatile solvent (e.g., Methanol-D4) for dilution, keep the receiving vessel capped whenever possible to prevent hygroscopic uptake.

Phase 4: Doffing & Disposal
  • Outer Gloves: Remove using the "beak method" (pinch outside, pull off inside-out) and dispose of in solid hazardous waste.

  • Inspect Inner Gloves: Check for any visible wetness or discoloration.

  • Wash Hands: Immediately after removing inner gloves.

Emergency Response: Spills & Exposure

Scenario: You drop a 1g vial of Propiophenone-D10 inside the hood.

  • Alert: Announce "Spill in Hood."

  • PPE Upgrade: Do NOT attempt cleanup with standard nitrile gloves. Don Silver Shield/Laminate gloves immediately.

  • Containment: Use a vermiculite or activated carbon spill pillow. Do not use paper towels (combustible and rapid evaporation surface).

  • Disposal: Collect absorbed material into a sealable jar. Label as "Deuterated Ketone Waste - Flammable/Irritant."

Visualization: Safe Handling Lifecycle

The following diagram illustrates the logical flow of the safety protocol, emphasizing the critical decision points for glove selection.

PropiophenoneSafety Start Start: Risk Assessment VolumeCheck Check Volume/Task Start->VolumeCheck LowVol Analytical (<10mL) High Dexterity Needed VolumeCheck->LowVol Small Scale HighVol Stock Prep (>10mL) High Exposure Risk VolumeCheck->HighVol Large Scale PPE_Low PPE: Double Nitrile + Goggles LowVol->PPE_Low PPE_High PPE: Laminate/Butyl + Face Shield HighVol->PPE_High Action Execute Transfer (In Fume Hood) PPE_Low->Action PPE_High->Action SplashCheck Splash Occurred? Action->SplashCheck ChangeGloves STOP: Change Gloves Immediately SplashCheck->ChangeGloves Yes Finish Doffing & Disposal SplashCheck->Finish No ChangeGloves->Action Resume

Caption: Decision logic for selecting hand protection based on operational volume and response to contamination events.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7148, Propiophenone. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). Substance Information: Propiophenone - C&L Inventory. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Respiratory Protection Standard (29 CFR 1910.134). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.